molecular formula C17H19F2N3O3 B15566496 Lomefloxacin CAS No. 114394-67-1; 98079-51-7; 98079-52-8

Lomefloxacin

Cat. No.: B15566496
CAS No.: 114394-67-1; 98079-51-7; 98079-52-8
M. Wt: 351.35 g/mol
InChI Key: ZEKZLJVOYLTDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lomefloxacin is a fluoroquinolone antibiotic, used (generally as the hydrochloride salt) to treat bacterial infections including bronchitis and urinary tract infections. It is also used to prevent urinary tract infections prior to surgery. It has a role as an antimicrobial agent, a photosensitizing agent and an antitubercular agent. It is a quinolone, a N-arylpiperazine, a quinolinemonocarboxylic acid, a quinolone antibiotic and a fluoroquinolone antibiotic.
This compound is a fluoroquinolone antibiotic, used to treat bacterial infections including bronchitis and urinary tract infections (UTIs). Additionally, it has been employed for the prophylaxis of UTIs prior to surgery as well.
This compound is a synthetic broad-spectrum fluoroquinolone with antibacterial activity. This compound inhibits DNA gyrase, a type II topoisomerase involved in the induction or relaxation of supercoiling during DNA replication. This inhibition leads to a decrease in DNA synthesis during bacterial replication, resulting in cell growth inhibition and eventually cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1992 and is indicated for eye infection and bacterial disease and has 1 investigational indication.
structure given in first source
See also: this compound Hydrochloride (active moiety of);  this compound Mesylate (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKZLJVOYLTDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98079-52-8 (hydrochloride)
Record name Lomefloxacin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4040680
Record name Lomefloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lomefloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.06e-01 g/L
Record name Lomefloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00978
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lomefloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

98079-51-7
Record name Lomefloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98079-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lomefloxacin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lomefloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00978
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lomefloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecaboylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOMEFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6BR2WJD8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lomefloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

239-240.5 °C, 239 - 240.5 °C
Record name Lomefloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00978
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lomefloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Lomefloxacin's Mechanism of Action on DNA Gyrase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which lomefloxacin (B1199960), a synthetic fluoroquinolone antibiotic, inhibits bacterial DNA gyrase. It details the biochemical interactions, kinetics of inhibition, and the experimental protocols used to elucidate this mechanism.

Executive Summary

This compound exerts its bactericidal effect by targeting and inhibiting essential bacterial type II topoisomerases, primarily DNA gyrase in Gram-negative bacteria and topoisomerase IV in many Gram-positive species.[1][2] The core mechanism involves the formation of a stable ternary complex consisting of this compound, DNA gyrase, and the bacterial DNA.[2] This complex traps the enzyme in a transient state of its catalytic cycle where the DNA is cleaved, preventing the subsequent re-ligation of the DNA strands.[2] The accumulation of these stabilized cleavage complexes leads to double-strand DNA breaks, which stalls DNA replication and transcription, ultimately triggering cell death.[2]

Core Mechanism of Action

DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂), is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA compaction and replication. This compound disrupts this essential function through a multi-step process:

  • Binding to the Gyrase-DNA Complex : this compound does not bind strongly to DNA gyrase or DNA alone. Instead, it selectively binds with high affinity to the transient covalent complex formed between gyrase and DNA during the catalytic cycle.

  • Formation of the Ternary Cleavage Complex : The drug intercalates into the cleaved DNA at the breakage site. Its binding is stabilized by a non-covalent, water-metal ion bridge, typically involving a magnesium ion (Mg²⁺), which forms hydrogen bonds with amino acid residues within the Quinolone Resistance-Determining Region (QRDR) of the GyrA subunit (such as Ser83 and Asp87 in E. coli) and the drug molecule itself.

  • Inhibition of DNA Re-ligation : The presence of this compound in this pocket physically obstructs the enzyme's ability to reseal the double-strand break it has created. This "poisons" the enzyme, trapping it on the DNA.

  • Induction of DNA Damage and Cell Death : The stalled replication forks and the persistence of double-strand breaks trigger the bacterial SOS response. If the damage is too extensive for repair, it leads to chromosome fragmentation and rapid bactericidal activity.

The following diagram illustrates the inhibitory action of this compound on the DNA gyrase catalytic cycle.

Lomefloxacin_Mechanism cluster_GyraseCycle DNA Gyrase Catalytic Cycle cluster_Inhibition This compound Inhibition Pathway Gyrase_DNA Gyrase + DNA Wrap DNA Wrapping Gyrase_DNA->Wrap Cleavage G-Segment Cleavage (Transient State) Wrap->Cleavage Passage T-Segment Passage Cleavage->Passage TernaryComplex Ternary Complex Formation (Gyrase-DNA-Lomefloxacin) Cleavage->TernaryComplex Religation G-Segment Religation Passage->Religation Release Supercoiled DNA Release Religation->Release Release->Gyrase_DNA Enzyme Turnover This compound This compound This compound->TernaryComplex Block Religation Blocked TernaryComplex->Block DSB Double-Strand Breaks Block->DSB Death Cell Death DSB->Death

Fig. 1: this compound's interruption of the DNA gyrase catalytic cycle.

Quantitative Analysis of Inhibition

The potency of this compound and other fluoroquinolones against DNA gyrase is typically quantified by the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of the enzyme's supercoiling activity. While a specific IC₅₀ value for this compound from the key 1990 study by Piddock et al. is not available in the abstract, the study concluded that this compound was less active against Escherichia coli DNA gyrase than ciprofloxacin (B1669076) but had similar activity to norfloxacin.

For comparative purposes, the following tables summarize IC₅₀ values for various fluoroquinolones against DNA gyrase from different bacterial species.

Table 1: Comparative IC₅₀ Values against E. coli DNA Gyrase

Fluoroquinolone IC₅₀ (µg/mL) Reference
Levofloxacin 2.50

| Ofloxacin (racemic) | 6.20 | |

Table 2: Comparative IC₅₀ Values against Enterococcus faecalis DNA Gyrase

Fluoroquinolone IC₅₀ (µg/mL) Reference
This compound Not Reported
Levofloxacin 28.1
Ciprofloxacin 27.8
Sparfloxacin 25.7
Gatifloxacin 5.60

| Sitafloxacin | 1.38 | |

These data highlight that inhibitory potency is dependent on both the specific fluoroquinolone structure and the bacterial species from which the DNA gyrase is derived.

Key Experimental Protocols

The mechanism of this compound's action on DNA gyrase is primarily investigated through two key in vitro assays: the DNA supercoiling inhibition assay and the DNA cleavage assay.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed circular DNA substrate.

Methodology:

  • Reaction Mixture Preparation : On ice, prepare a reaction mixture in microcentrifuge tubes. For a standard 30 µL reaction, the final concentrations are:

    • 35 mM Tris-HCl (pH 7.5)

    • 24 mM KCl

    • 4 mM MgCl₂

    • 1.4 mM ATP

    • 5 mM Dithiothreitol (DTT)

    • 1.8 mM Spermidine

    • 0.1 mg/mL Bovine Serum Albumin (BSA)

    • ~0.5 µg relaxed pBR322 plasmid DNA

  • Inhibitor Addition : Add varying concentrations of this compound (typically dissolved in DMSO) to the reaction tubes. Include a no-drug control and a no-enzyme control.

  • Enzyme Addition : Initiate the reaction by adding a predetermined unit of purified, reconstituted DNA gyrase (e.g., 0.4 µg). One unit is defined as the amount of enzyme required to supercoil 50% of the relaxed DNA substrate under standard conditions.

  • Incubation : Incubate the reactions at 37°C for 60 minutes.

  • Reaction Termination : Stop the reaction by adding a stop buffer containing SDS (to denature the enzyme) and a loading dye (e.g., bromophenol blue).

  • Electrophoresis : Load the samples onto a 1% agarose (B213101) gel. Run the gel at a constant voltage (e.g., 90V for 90 minutes) in TAE or TBE buffer.

  • Visualization and Analysis : Stain the gel with ethidium (B1194527) bromide or a safer alternative like SYBR Safe. Visualize the DNA bands under UV light. The supercoiled DNA migrates faster than the relaxed DNA topoisomers. Quantify the band intensities to determine the percentage of inhibition at each this compound concentration and calculate the IC₅₀ value.

This compound-Induced DNA Cleavage Assay

This assay detects the formation of the stable ternary complex by measuring the amount of linear DNA produced after denaturation of the complex.

Methodology:

  • Reaction Mixture Preparation : On ice, prepare a reaction mixture similar to the supercoiling assay but without ATP . For a 30 µL reaction:

    • 35 mM Tris-HCl (pH 7.5)

    • 24 mM KCl

    • 4 mM MgCl₂

    • 2 mM DTT

    • 1.8 mM Spermidine

    • ~0.5 µg supercoiled pBR322 plasmid DNA

  • Inhibitor Addition : Add varying concentrations of this compound.

  • Enzyme Addition : Add a higher concentration of DNA gyrase than used in the supercoiling assay (cleavage assays are typically less sensitive).

  • Incubation : Incubate at 37°C for 30-60 minutes to allow the formation of the cleavage complex.

  • Complex Trapping : Add SDS to a final concentration of 0.2-1% (w/v) and Proteinase K to 0.1 mg/mL. Incubate for an additional 30 minutes at 37°C. The SDS denatures the gyrase subunits, revealing the double-strand break, and the Proteinase K digests the covalently attached protein.

  • Purification : Perform a chloroform/isoamyl alcohol extraction to remove remaining protein.

  • Electrophoresis & Visualization : Analyze the samples on a 1% agarose gel. The presence of a band corresponding to linear plasmid DNA indicates that the drug stabilized a cleavage complex. The intensity of this band generally increases with higher drug concentrations.

The following diagram provides a high-level workflow for these essential experimental procedures.

Experimental_Workflow cluster_Supercoiling DNA Supercoiling Inhibition Assay cluster_Cleavage DNA Cleavage Assay arrow arrow s1 Prepare Reaction Mix (Relaxed DNA, Buffer, ATP) s2 Add this compound (Varying Concentrations) s1->s2 s3 Add DNA Gyrase s2->s3 s4 Incubate at 37°C s3->s4 s5 Stop Reaction (SDS + Loading Dye) s4->s5 s6 Agarose Gel Electrophoresis s5->s6 s7 Visualize & Quantify (Supercoiled vs. Relaxed DNA) s6->s7 end End c1 Prepare Reaction Mix (Supercoiled DNA, Buffer, NO ATP) c2 Add this compound (Varying Concentrations) c1->c2 c3 Add DNA Gyrase c2->c3 c4 Incubate at 37°C c3->c4 c5 Trap Complex (Add SDS + Proteinase K) c4->c5 c6 Agarose Gel Electrophoresis c5->c6 c7 Visualize & Quantify (Linear DNA) c6->c7 start Start

Fig. 2: Workflow for key in vitro assays studying this compound's effect on DNA gyrase.

Conclusion

This compound's mechanism of action against DNA gyrase is a well-defined process centered on the poisoning of the enzyme by stabilizing a DNA-gyrase cleavage complex. This action prevents the re-ligation of DNA strands, leading to lethal double-strand breaks. The quantitative assessment of its inhibitory effects, primarily through supercoiling and cleavage assays, remains a cornerstone for understanding its potency and for the development of novel fluoroquinolones designed to overcome bacterial resistance. The detailed protocols and mechanistic understanding provided in this guide serve as a foundational resource for professionals engaged in antimicrobial research and drug development.

References

Lomefloxacin: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomefloxacin (B1199960) is a synthetic fluoroquinolone antibiotic characterized by its broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[1] It is utilized in the treatment of various infections, including those of the respiratory and urinary tracts.[1] This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of this compound, offering valuable data and experimental insights for researchers and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of this compound is distinguished by its rapid oral absorption, extensive tissue distribution, minimal metabolism, and primary excretion through the kidneys.[2]

Absorption

This compound is rapidly and almost completely absorbed following oral administration, with an absorption rate of approximately 95% to 98%.[3]

Table 1: Key Pharmacokinetic Parameters of this compound After Oral Administration

ParameterValueReference
Bioavailability~97%[4]
Time to Peak Plasma Concentration (Tmax)~1-2 hours[5]
Peak Plasma Concentration (Cmax) after 400 mg dose3.43 - 4.7 µg/mL[5][6]
Distribution

This compound exhibits wide distribution throughout the body with low protein binding.[2]

Table 2: this compound Protein Binding

SpeciesProtein Binding (%)Reference
Human~10% - 20.6%[1][7]

Table 3: Tissue and Fluid Concentrations of this compound

Tissue/FluidConcentration/RatioReference
Inflammatory FluidPeak level of 3.5 µg/mL[5]
SputumPeak concentration of 4.3 µg/mL; Sputum/Plasma AUC ratio: 120%[8]
Bronchial MucosaMedian concentration of 5.0 µg/g; Mucosa/Serum penetration: 177%[9]
Bone (femoral head)Peak concentration of 3.0 µg/mL; Bone/Plasma ratio: >0.6[1]
Prostatic TissueTissue/Serum ratio: 1.39 - 1.83[10]
Prostatic FluidFluid/Serum ratio: 0.36 - 0.77[10]
SalivaSaliva/Serum ratio: 37%[11]
Metabolism

This compound undergoes minimal metabolism in the body.[3] Five metabolites have been identified in human urine, with the glucuronide metabolite being the most significant, though it only accounts for about 9% of the administered dose.[3]

Excretion

The primary route of elimination for this compound is renal excretion.[5] Approximately 65% of an administered dose is recovered as the unchanged drug in urine.[3]

Table 4: Excretion and Clearance of this compound

ParameterValueReference
Urinary Excretion (unchanged drug)~65% within 72 hours[3]
Urinary Excretion (glucuronide metabolite)~9% within 72 hours[3]
Fecal Excretion (unchanged drug)~10%[12]
Elimination Half-life (t½)~7-8 hours[5][6]
Renal Clearance~145 mL/min in normal renal function[5]

Pharmacodynamics

The bactericidal action of this compound is achieved through the inhibition of essential bacterial enzymes.[3]

Mechanism of Action

This compound targets and inhibits bacterial DNA gyrase and topoisomerase IV.[3] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[3] This inhibition prevents the replication and transcription of bacterial DNA, leading to bacterial cell death.[3]

cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria Lomefloxacin_GN This compound DNA_Gyrase DNA Gyrase Lomefloxacin_GN->DNA_Gyrase Inhibits DNA_Replication_GN DNA Replication & Transcription Inhibited DNA_Gyrase->DNA_Replication_GN Cell_Death_GN Bacterial Cell Death DNA_Replication_GN->Cell_Death_GN Lomefloxacin_GP This compound Topoisomerase_IV Topoisomerase IV Lomefloxacin_GP->Topoisomerase_IV Inhibits DNA_Replication_GP DNA Replication & Transcription Inhibited Topoisomerase_IV->DNA_Replication_GP Cell_Death_GP Bacterial Cell Death DNA_Replication_GP->Cell_Death_GP

Caption: Mechanism of action of this compound in bacteria.

Spectrum of Activity

This compound demonstrates activity against a wide range of pathogens. The minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of organisms (MIC90) is a key measure of its potency.

Table 5: In Vitro Activity (MIC90) of this compound Against Selected Pathogens

OrganismMIC90 (µg/mL)Reference
Gram-Positive Aerobes
Staphylococcus aureus≤ 1.0[10]
Enterococcus faecalis8
Streptococcus pneumoniaeNot specified, but noted to have poor activity
Gram-Negative Aerobes
Escherichia coli≤ 0.5
Haemophilus influenzae≤ 1.0[10]
Klebsiella pneumoniae≤ 0.5
Pseudomonas aeruginosa4[10]
Neisseria gonorrhoeae0.03 - 0.25
Salmonella enteritidis0.03 - 0.25
Shigella species0.03 - 0.25
Anaerobes
Bacteroides fragilis group32[10]

Experimental Protocols

Pharmacokinetic Study Protocol

A typical pharmacokinetic study for this compound involves the following steps:

Subject_Recruitment Subject Recruitment (Healthy Volunteers or Patient Population) Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Baseline_Sampling Baseline Blood and Urine Sampling Informed_Consent->Baseline_Sampling Drug_Administration Oral Administration of this compound (e.g., 400 mg) Baseline_Sampling->Drug_Administration Serial_Sampling Serial Blood and Urine Collection (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72h post-dose) Drug_Administration->Serial_Sampling Sample_Processing Plasma/Serum Separation and Storage (-20°C or lower) Serial_Sampling->Sample_Processing HPLC_Analysis Quantification of this compound in Samples by High-Performance Liquid Chromatography (HPLC) Sample_Processing->HPLC_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½, CL) HPLC_Analysis->PK_Analysis

Caption: Workflow for a this compound pharmacokinetic study.

Detailed Methodology:

  • Subject Enrollment: Recruit a cohort of healthy volunteers or a specific patient population. Obtain informed consent from all participants.

  • Dosing: Following an overnight fast, administer a single oral dose of this compound (e.g., 400 mg).

  • Sample Collection: Collect blood samples at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours). Collect urine in fractions over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72 hours).

  • Sample Processing: Centrifuge blood samples to separate plasma, which is then stored at -20°C or below until analysis. Measure and record the volume of each urine fraction and store an aliquot under similar conditions.

  • Bioanalysis: Determine the concentration of this compound in plasma and urine samples using a validated high-performance liquid chromatography (HPLC) method with fluorescence or UV detection.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time data using non-compartmental or compartmental analysis.

Minimum Inhibitory Concentration (MIC) Determination Protocol

The broth microdilution method is a standard procedure for determining the MIC of this compound.

Prepare_this compound Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions in Microtiter Plate Wells Prepare_this compound->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland standard) Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Turbidity (Bacterial Growth) Incubate_Plate->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC

References

Lomefloxacin's Antibacterial Spectrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomefloxacin (B1199960) is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against a range of pathogenic bacteria. This technical guide provides an in-depth overview of its antibacterial profile, detailing its efficacy against Gram-positive, Gram-negative, and atypical bacteria. Quantitative data on its in vitro activity, presented as Minimum Inhibitory Concentration (MIC) values, are summarized for easy comparison. Furthermore, this guide outlines the detailed experimental protocols for determining antibacterial susceptibility and delves into the molecular mechanism of action, visualized through signaling pathway diagrams.

Introduction

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1][2] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the preferential target in Gram-positive organisms.[3] Interference with these enzymes leads to strand breakage in the bacterial chromosome, ultimately inhibiting cell division and resulting in cell death. This guide provides a comprehensive analysis of the antibacterial spectrum of this compound, supported by quantitative data and detailed methodologies for its assessment.

Spectrum of Antibacterial Activity

This compound demonstrates a broad spectrum of activity, encompassing a variety of clinically relevant pathogens. Its efficacy varies between different groups of bacteria.

Gram-Negative Bacteria

This compound is highly active against a wide array of Gram-negative bacteria, particularly members of the Enterobacteriaceae family. It also shows moderate activity against Pseudomonas aeruginosa.

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterobacteriaceae
Escherichia coli≤0.125 - 0.25≤0.5 - 1
Klebsiella pneumoniae0.250.5
Enterobacter cloacae0.250.5
Serratia marcescens0.52
Proteus mirabilis0.250.5
Providencia spp.High resistance>128
Other Gram-Negative Bacteria
Pseudomonas aeruginosa24 - 8
Acinetobacter spp.24
Haemophilus influenzae≤0.125≤0.25
Aeromonas spp.0.120.12

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Values are compiled from multiple sources.

Gram-Positive Bacteria

This compound's activity against Gram-positive bacteria is generally moderate. It is effective against staphylococci, including some methicillin-resistant strains, but shows less activity against enterococci and streptococci.

Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)0.51 - 2
Staphylococcus aureus (Methicillin-resistant)0.51 - 2
Enterococcus faecalis168 - 32
Streptococcus spp. (Group B)24
Listeria spp.816

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Values are compiled from multiple sources.

Atypical Bacteria

This compound has demonstrated in vitro activity against several atypical pathogens, which are common causes of respiratory and urogenital tract infections.

Table 3: In Vitro Activity of this compound against Atypical Bacteria

Bacterial SpeciesMIC₉₀ (µg/mL)
Chlamydia trachomatis2.0
Mycoplasma hominis8.0
Ureaplasma urealyticum8.0

Note: MIC₉₀ represents the concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols for Susceptibility Testing

The determination of the in vitro activity of this compound is performed using standardized methods, primarily broth microdilution and agar (B569324) dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) in a liquid medium.

Protocol:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies of the test organism. Suspend the colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of a 96-well microtiter plate containing the serially diluted this compound. The final volume in each well should be uniform.

  • Controls:

    • Growth Control: A well containing only the broth and the bacterial inoculum.

    • Sterility Control: A well containing only the broth to check for contamination.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium.

Protocol:

  • Preparation of this compound Agar Plates: Prepare a series of two-fold dilutions of this compound. Add a specific volume of each dilution to molten Mueller-Hinton Agar (MHA) at 45-50°C. Pour the agar into sterile petri dishes and allow them to solidify. A control plate without any antibiotic should also be prepared.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound on the agar plate that prevents the growth of the bacterial inoculum.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing. Specific reference strains with known MIC ranges for this compound should be tested concurrently with the clinical isolates. According to CLSI guidelines, the following QC strains are recommended for testing fluoroquinolones:

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Staphylococcus aureus ATCC® 29213™

  • Enterococcus faecalis ATCC® 29212™

The obtained MIC values for these QC strains should fall within the acceptable ranges specified by CLSI.

Interpretation of Results

The interpretation of MIC values (Susceptible, Intermediate, or Resistant) is based on clinical breakpoints established by regulatory bodies like the CLSI. These breakpoints are determined by considering the MIC distributions of wild-type bacterial populations, pharmacokinetic and pharmacodynamic (PK/PD) parameters of the antibiotic, and clinical outcome data.

Visualizing the Mechanism and Workflow

Mechanism of Action: Inhibition of DNA Replication

This compound targets DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication. The following diagram illustrates this inhibitory pathway.

Lomefloxacin_Mechanism cluster_Bacterial_Cell Bacterial Cell This compound This compound Porin Porin Channel This compound->Porin Enters cell DNA_Gyrase DNA Gyrase (Gram-Negative Target) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-Positive Target) This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication Fork Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA Generates Catenated_DNA Catenated Daughter Chromosomes DNA_Replication->Catenated_DNA Produces Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes supercoils DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Forms stable complex leading to Decatenated_DNA Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_DNA Decatenates Topoisomerase_IV->DS_Breaks Forms stable complex leading to Supercoiled_DNA->DNA_Gyrase Relaxes supercoils Catenated_DNA->Topoisomerase_IV Decatenates Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death MIC_Workflow cluster_QC Quality Control start Start prep_this compound Prepare this compound Serial Dilutions start->prep_this compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_this compound->inoculate_plate prep_inoculum->inoculate_plate qc_strains Test QC Strains (e.g., E. coli ATCC 25922) prep_inoculum->qc_strains incubate Incubate Plate (35°C, 16-20h) inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret Results (S, I, R) based on CLSI Breakpoints read_mic->interpret end End interpret->end qc_strains->inoculate_plate

References

In Vitro Susceptibility Testing of Lomefloxacin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility testing of lomefloxacin (B1199960), a synthetic fluoroquinolone antibiotic. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document details the mechanism of action of this compound, standardized methodologies for susceptibility testing, and a summary of its activity against key bacterial pathogens.

Mechanism of Action

This compound exerts its bactericidal action by interfering with the enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[1] The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV.[1] In Gram-negative bacteria, DNA gyrase is the main target, while topoisomerase IV is the preferential target in Gram-positive organisms.[1] By inhibiting these enzymes, this compound disrupts the management of DNA supercoiling and the segregation of replicated DNA, ultimately leading to bacterial cell death.[1]

Resistance to this compound can emerge through mutations in the genes encoding DNA gyrase or topoisomerase IV, which reduces the binding affinity of the drug to its targets.[1]

This compound Mechanism of Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative target) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive target) This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Cell_Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound in bacterial cells.

In Vitro Susceptibility of this compound

The in vitro activity of this compound has been evaluated against a wide range of Gram-positive and Gram-negative bacteria. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against key clinical isolates.

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Enterobacteriaceae
Escherichia coli-≤1.0
Enterobacter cloacae-4.0
Klebsiella pneumoniae-≤1.0
Proteus mirabilis-≤1.0
Serratia marcescens-2.0
Providencia spp.->128
Other Gram-Negative Bacilli
Pseudomonas aeruginosa-4.0 - 8.0
Haemophilus influenzae-≤0.25
Acinetobacter spp.-4.0
Aeromonas hydrophila0.12-0.50.12-1.0
Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (MSSA)0.52.0
Staphylococcus aureus (MRSA)0.52.0
Staphylococcus epidermidis (MRSE)--
Enterococcus spp.-8.0 - 32
Streptococcus spp.-1.0 - 8.0

Experimental Protocols for Susceptibility Testing

Standardized methods for in vitro susceptibility testing are crucial for obtaining reliable and reproducible results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these methods.

Broth Dilution Method (Microdilution)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Workflow Start Start Prepare_this compound Prepare serial two-fold dilutions of this compound in Mueller-Hinton Broth (MHB) Start->Prepare_this compound Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Prepare_this compound->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate wells with bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine MIC: lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Caption: General workflow for the broth microdilution method.

Methodology:

  • Preparation of this compound Dilutions: Prepare a series of two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentrations should typically range from 0.008 to 128 µg/mL.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard from 3-5 isolated colonies grown on a non-selective agar (B569324) plate for 18-24 hours. This suspension should be further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test that measures the ability of an antimicrobial agent to inhibit bacterial growth on an agar surface.

Disk Diffusion Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Evenly inoculate a Mueller-Hinton agar (MHA) plate Prepare_Inoculum->Inoculate_Plate Apply_Disk Apply a this compound disk (e.g., 10 µg) to the agar surface Inoculate_Plate->Apply_Disk Incubate Incubate at 35-37°C for 16-20 hours Apply_Disk->Incubate Measure_Zone Measure the diameter of the zone of inhibition Incubate->Measure_Zone Interpret_Results Interpret as Susceptible, Intermediate, or Resistant based on breakpoints Measure_Zone->Interpret_Results End End Interpret_Results->End

Caption: General workflow for the disk diffusion (Kirby-Bauer) method.

Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate.

  • Disk Application: Aseptically apply a paper disk impregnated with a specific concentration of this compound (e.g., 10 µg) to the surface of the inoculated agar plate.

  • Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Zone Measurement and Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established breakpoints from organizations like CLSI.

CLSI Breakpoints for this compound (10 µg disk):

It is important to note that this compound breakpoints have been eliminated from recent CLSI M100 documents. The following are historical breakpoints and should be used with caution and in conjunction with current local guidelines.

CategoryZone Diameter (mm)Correlating MIC (µg/mL)
Susceptible (S)≥ 22≤ 2
Intermediate (I)19-214
Resistant (R)≤ 18≥ 8

Source: CLSI M100 (older versions)

EUCAST Breakpoints: As of the latest updates, specific clinical breakpoints for this compound are not provided by EUCAST.

Gradient Diffusion Method (Etest)

The Etest is a quantitative method that utilizes a predefined, stable gradient of an antimicrobial agent on a plastic strip to determine the MIC.

Methodology:

  • Inoculum Preparation and Inoculation: Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method.

  • Etest Strip Application: Apply the this compound Etest strip to the surface of the inoculated agar.

  • Incubation: Incubate the plate under the same conditions as the disk diffusion method.

  • MIC Reading: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the lower edge of the inhibition ellipse intersects the MIC scale on the Etest strip. Etest MIC values that fall between standard two-fold dilutions should be rounded up to the next higher two-fold dilution.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing results. Standardized QC strains with known this compound MIC and zone diameter ranges should be tested concurrently with clinical isolates.

Recommended QC Strains:

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Staphylococcus aureus ATCC® 29213™

  • Enterococcus faecalis ATCC® 29212™

The observed MIC or zone diameter for the QC strain should fall within the acceptable ranges published by CLSI or EUCAST.

Conclusion

This guide provides a detailed overview of the in vitro susceptibility testing of this compound, encompassing its mechanism of action, activity against key pathogens, and standardized testing methodologies. Accurate and consistent application of these methods is paramount for reliable surveillance of antimicrobial resistance and for guiding appropriate therapeutic use of this compound. Researchers and drug development professionals are encouraged to consult the latest guidelines from CLSI and EUCAST for the most current recommendations and breakpoints.

References

Lomefloxacin absorption, distribution, metabolism, and excretion (ADME) profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Absorption, Distribution, Metabolism, and Excretion of Lomefloxacin (B1199960)

This technical guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, a fluoroquinolone antibiotic. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of the core ADME processes.

Absorption

This compound is rapidly and almost completely absorbed following oral administration, with a high bioavailability of 95-98%.[1][2] Peak plasma concentrations are typically reached within 1 to 2 hours.[3][4] However, the rate and extent of absorption can be influenced by the presence of food and certain co-administered drugs.

Quantitative Absorption Data
ParameterValueConditionsCitation
Bioavailability95-98%Single oral dose[1][2]
Tmax (Time to Peak Plasma Concentration)1.13 ± 0.5 hSingle oral dose (fasting)[4]
Tmax (Time to Peak Plasma Concentration)1.3 ± 0.9 hSingle 400 mg oral dose[5][6]
Tmax (Time to Peak Plasma Concentration)~1.0 hMultiple oral doses[7]
Tmax (Time to Peak Plasma Concentration)2.0 hWith food[8]
Cmax (Peak Plasma Concentration)3.5 ± 0.9 µg/mLSingle 400 mg oral dose[5][6]
Cmax (Peak Plasma Concentration)4.7 µg/mLSingle 400 mg oral dose[9]
Cmax (Peak Plasma Concentration)4.8 ± 1.5 mg/LElderly patients, first day of 400 mg dose[10]
Cmax (Peak Plasma Concentration)6.3 ± 2.5 mg/LElderly patients, final day of 400 mg dose[10]
Effect of FoodCmax decreased by 18%, AUC decreased by 12%Concomitant administration with food[8]
Effect of SucralfateCmax decreased by 30%, AUC decreased by ~25%Administered 2 hours before this compound[8]
Effect of Antacids (Mg/Al-containing)Bioavailability decreased by 48%Concomitant administration[8]
Experimental Protocols: Absorption Studies

Protocol 1: Bioavailability and Pharmacokinetic Analysis in Healthy Volunteers

  • Objective: To determine the pharmacokinetic parameters of this compound following a single oral dose.

  • Methodology:

    • Healthy male volunteers were administered a single 400 mg oral dose of this compound.[9]

    • Blood samples were collected at timed intervals.[10]

    • Concentrations of this compound in serum, urine, and cantharidin-induced inflammatory fluid were determined.[9]

    • Assay Methods: this compound concentrations were quantified using a microbiological assay and high-performance liquid chromatography (HPLC).[9]

      • Microbiological Assay: An agar (B569324) well diffusion method using a susceptible bacterial strain.[11]

      • HPLC: A validated HPLC method with a suitable stationary phase (e.g., C18 column) and a mobile phase, coupled with a UV or fluorescence detector, is a common method for quantifying fluoroquinolones.[12][13]

Distribution

This compound is widely distributed throughout the body, with concentrations in some tissues exceeding those in plasma.[14] This extensive tissue penetration contributes to its therapeutic efficacy in various infections.

Quantitative Distribution Data
ParameterValueSpecies/TissueCitation
Protein Binding~10%Human Serum[1][2][8]
Protein Binding20.6%Human Serum[15]
Protein Binding20.1%Dog Serum[15]
Protein Binding28.1%Rat Serum[15]
Apparent Volume of Distribution2.54 ± 0.66 L/kgHumans with normal renal function[5][6]
Apparent Volume of Distribution2.19 ± 1.05 L/kgMiddle-aged to elderly patients[11]

Tissue-to-Plasma Ratios Following Oral Administration:

Tissue/FluidRatioCitation
Bronchial mucosa2.1[8]
Prostatic tissue2.0[8]
Sputum1.3[8]
Bronchial secretions0.6[8]
Urine140.0[8]
Experimental Protocols: Distribution Studies

Protocol 2: Determination of Serum Protein Binding

  • Objective: To quantify the extent of this compound binding to serum proteins.

  • Methodology:

    • The study utilized an ultrafiltration technique.[15]

    • Serum samples from humans, dogs, and rats were incubated with this compound at various concentrations.[15]

    • The unbound fraction of the drug was separated from the protein-bound fraction by centrifugation through an ultrafiltration membrane.

    • The concentration of this compound in the ultrafiltrate (unbound drug) was determined and compared to the total drug concentration to calculate the percentage of protein binding.[16]

Metabolism

This compound undergoes minimal metabolism in humans.[2][8] The majority of the administered dose is excreted as the unchanged parent drug.

Quantitative Metabolism Data
MetabolitePercentage of Administered Dose in UrineCitation
Glucuronide metabolite~9%[2][8]
Other 4 metabolites< 0.5% (collectively)[8]

Excretion

The primary route of elimination for this compound is through the kidneys, with a significant portion of the drug excreted unchanged in the urine.[1][17]

Quantitative Excretion Data
ParameterValueConditionsCitation
Urinary Excretion (Parent Drug)~65% of doseWithin 72 hours[2][8]
Urinary Excretion (Parent Drug)76% of doseOver 48 hours[9]
Urinary Excretion (Parent Drug)80.6 ± 2.8% of dose48-hour urine collection[5]
Urinary Excretion (Glucuronide Metabolite)~9% of doseWithin 72 hours[2][8]
Fecal Excretion (Unchanged Drug)~10% of dose[8]
Elimination Half-life (t½)~8 hoursHealthy volunteers[1][2][4]
Elimination Half-life (t½)7.77 ± 0.95 hSubjects with normal renal function[5][6]
Elimination Half-life (t½)10.0 ± 2.8 hElderly patients, first day[10]
Elimination Half-life (t½)10.3 ± 2.5 hElderly patients, final day[10]
Elimination Half-life (t½)12.7 ± 4.67 hMiddle-aged to elderly patients[11]
Renal Clearance145 mL/minNormal renal function[8]
Renal Clearance200 ± 55 mL/min/1.73 m²Normal renal function[5][6]
Total Body Clearance259 ± 83 mL/min/1.73 m²Normal renal function[5]
Experimental Protocols: Excretion Studies

Protocol 3: Analysis of this compound in Urine

  • Objective: To determine the extent of renal excretion of this compound and its metabolites.

  • Methodology:

    • Following administration of a 400 mg oral dose of this compound, urine samples were collected from subjects over a period of 48 to 72 hours.[8][9]

    • The total volume of urine was recorded for each collection interval.

    • The concentrations of this compound and its metabolites in the urine samples were quantified using HPLC.[9]

    • The amount of drug and metabolites excreted in the urine was calculated by multiplying the concentration by the urine volume for each interval.

Visualizing the ADME Pathway of this compound

The following diagrams illustrate the key processes in the ADME profile of this compound.

Lomefloxacin_ADME_Workflow Oral Oral Administration (400 mg) Stomach Stomach Oral->Stomach Ingestion Intestine Small Intestine (Primary Site of Absorption) Stomach->Intestine Transit Systemic_Circulation Systemic Circulation (Plasma) Intestine->Systemic_Circulation Absorption (95-98%) Feces Feces Intestine->Feces Unabsorbed Drug & Biliary Excretion (~10% Unchanged) Tissues Tissue Distribution Systemic_Circulation->Tissues Distribution (Vd: 2.54 L/kg) Protein Binding (~10%) Liver Liver (Minimal Metabolism) Systemic_Circulation->Liver Metabolism Kidneys Kidneys (Primary Excretion) Systemic_Circulation->Kidneys Renal Filtration & Secretion Tissues->Systemic_Circulation Redistribution Liver->Systemic_Circulation Metabolites (<10%) Urine Urine Kidneys->Urine Excretion (~65% Unchanged) (~9% Glucuronide)

Caption: Overall ADME workflow of this compound.

Caption: Major excretion pathways of this compound.

Lomefloxacin_Drug_Interactions_Absorption Lomefloxacin_Absorption This compound Absorption Reduced_Absorption Reduced Absorption Food Food Food->Lomefloxacin_Absorption Delays & Reduces Antacids Antacids (Mg, Al) Antacids->Lomefloxacin_Absorption Significantly Reduces (Chelation) Sucralfate Sucralfate Sucralfate->Lomefloxacin_Absorption Reduces (Chelation)

Caption: Factors affecting this compound absorption.

References

Lomefloxacin: A Comprehensive Technical Guide on its Molecular Structure and Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomefloxacin (B1199960) is a synthetic, broad-spectrum fluoroquinolone antibiotic characterized by its difluorinated structure. This document provides an in-depth analysis of the molecular structure of this compound and its direct relationship to its antibacterial activity. It details the mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair. This guide presents a compilation of quantitative data on its antibacterial spectrum, pharmacokinetic properties, and key structure-activity relationships (SAR). Detailed experimental protocols for the determination of Minimum Inhibitory Concentration (MIC) and DNA gyrase inhibition assays are provided to facilitate further research. Visual diagrams generated using Graphviz illustrate key pathways and experimental workflows, offering a clear and concise understanding of the complex concepts discussed. This technical guide is intended to be a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development.

Molecular Structure of this compound

This compound is a third-generation fluoroquinolone with the chemical name (±)-1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid[1]. Its molecular formula is C₁₇H₁₉F₂N₃O₃, and it has a molecular weight of 351.35 g/mol [2].

The core structure of this compound is a quinolone ring system, which is essential for its antibacterial activity. Key structural features that define its properties include:

  • A carboxylic acid group at position 3 (C-3): This group, along with the ketone at position 4, is crucial for binding to the DNA-enzyme complex.

  • An ethyl group at position 1 (N-1): Substituents at this position influence the potency and pharmacokinetic profile of the antibiotic.

  • A fluorine atom at position 6 (C-6): This is a hallmark of fluoroquinolones and significantly enhances antibacterial activity by increasing the penetration of the drug into bacterial cells and improving its binding to DNA gyrase[3].

  • A methylpiperazinyl group at position 7 (C-7): The substituent at this position plays a critical role in determining the antibacterial spectrum and potency. The methylpiperazinyl moiety in this compound contributes to its broad-spectrum activity.

  • A fluorine atom at position 8 (C-8): This feature is unique to this compound among the earlier fluoroquinolones and influences its pharmacokinetic properties and also contributes to its phototoxic potential[4][5].

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination.

  • In Gram-negative bacteria, the primary target of this compound is DNA gyrase . This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.

  • In Gram-positive bacteria, the primary target is topoisomerase IV . This enzyme is crucial for the separation of daughter chromosomes following DNA replication.

By forming a stable complex with the bacterial DNA and these enzymes, this compound traps the enzymes in their cleavage-competent state. This leads to the accumulation of double-stranded DNA breaks, which ultimately results in bacterial cell death.

Lomefloxacin_Mechanism_of_Action This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Ternary_Complex This compound-DNA-Enzyme Ternary Complex This compound->Ternary_Complex Forms DNA_Gyrase DNA Gyrase (Gram-negative) BacterialCell->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive) BacterialCell->Topo_IV DNA_Gyrase->Ternary_Complex Forms Topo_IV->Ternary_Complex Forms DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Induces Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to

Caption: Mechanism of action of this compound.

Structure-Activity Relationship (SAR)

The antibacterial activity of this compound is intricately linked to its molecular structure. The SAR of fluoroquinolones is well-studied, and the following points are particularly relevant to this compound:

  • The Quinolone Core: The 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety is the fundamental pharmacophore responsible for binding to the DNA-enzyme complex.

  • N-1 Substituent: The ethyl group at the N-1 position of this compound provides a balance of good antibacterial activity and favorable pharmacokinetics.

  • C-6 Fluorine: The fluorine atom at the C-6 position is a critical feature of all modern fluoroquinolones. It significantly enhances the potency against a wide range of bacteria by increasing the inhibition of DNA gyrase.

  • C-7 Substituent: The nature of the substituent at the C-7 position greatly influences the antibacterial spectrum, potency, and pharmacokinetic properties. The 3-methylpiperazinyl group in this compound contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

  • C-8 Substituent: The fluorine atom at the C-8 position in this compound is a distinguishing feature. While it contributes to its pharmacokinetic profile, it is also associated with an increased risk of phototoxicity, a known side effect of some fluoroquinolones. This is due to the photolability of the C-F bond at this position upon exposure to UVA radiation.

Lomefloxacin_SAR This compound This compound Structure N-1 (Ethyl) C-6 (Fluoro) C-7 (Methylpiperazinyl) C-8 (Fluoro) N1_prop Potency & Pharmacokinetics This compound:N1->N1_prop C6_prop Enhanced Potency (DNA Gyrase Inhibition) This compound:C6->C6_prop C7_prop Broad Spectrum Activity This compound:C7->C7_prop C8_prop Pharmacokinetics & Phototoxicity This compound:C8->C8_prop

Caption: Key structure-activity relationships of this compound.

Quantitative Data

Antibacterial Activity

The in vitro activity of this compound is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial isolates.

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-Negative
Escherichia coli≤0.5≤1
Klebsiella pneumoniae≤0.5≤1
Enterobacter cloacae≤0.5≤1
Proteus mirabilis≤0.5≤1
Haemophilus influenzae≤0.25≤0.25
Pseudomonas aeruginosa48
Gram-Positive
Staphylococcus aureus (methicillin-susceptible)≤1.0≤2.0
Staphylococcus aureus (methicillin-resistant)≤1.0≤2.0
Enterococcus faecalis88
Streptococcus pneumoniae48

Note: MIC values can vary depending on the specific strains and testing methodologies.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound in humans following oral administration is summarized below.

Table 2: Pharmacokinetic parameters of this compound in healthy adult volunteers after a single oral dose.

ParameterValue
Dose400 mg
Cₘₐₓ (Peak Plasma Concentration)3.2 - 4.9 µg/mL
Tₘₐₓ (Time to Peak Concentration)0.8 - 1.4 hours
AUC (Area Under the Curve)26.1 µg·h/mL
t₁/₂ (Elimination Half-life)6.2 - 8.0 hours
Protein BindingApproximately 10%
Bioavailability~95% - 98%
ExcretionPrimarily renal (approx. 65% as unchanged drug)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution

This protocol outlines the agar dilution method for determining the MIC of this compound.

MIC_Workflow Start Start Prep_this compound Prepare this compound Stock Solution Start->Prep_this compound Serial_Dilution Create Serial Dilutions of this compound Prep_this compound->Serial_Dilution Add_to_Agar Incorporate Dilutions into Molten Agar Serial_Dilution->Add_to_Agar Pour_Plates Pour Agar Plates Add_to_Agar->Pour_Plates Inoculate Inoculate Plates with Bacterial Suspension Pour_Plates->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate Plates (35-37°C for 16-20h) Inoculate->Incubate Read_Results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by agar dilution.

Methodology:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution with sterile distilled water) to a known concentration.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of this compound. This is achieved by adding a calculated volume of the this compound stock solution or its dilutions to the molten agar before pouring the plates. A control plate with no antibiotic is also prepared.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared by picking several colonies of the test organism from a fresh culture and suspending them in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: The agar plates are inoculated with the bacterial suspension. This is typically done using a multipoint inoculator, which delivers a standardized volume of the inoculum to the surface of each agar plate.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in an aerobic atmosphere.

  • Reading the MIC: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This protocol describes a common method to assess the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.

DNA_Gyrase_Assay Start Start Reaction_Mix Prepare Reaction Mixture: - Relaxed Plasmid DNA - DNA Gyrase - ATP - Assay Buffer Start->Reaction_Mix Add_this compound Add Varying Concentrations of this compound Reaction_Mix->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Stop_Reaction Stop Reaction (e.g., add SDS/proteinase K) Incubate->Stop_Reaction Gel_Electrophoresis Agarose (B213101) Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA Bands (e.g., Ethidium (B1194527) Bromide Staining) Gel_Electrophoresis->Visualize Analyze Analyze Inhibition of Supercoiling Visualize->Analyze End End Analyze->End

Caption: Experimental workflow for DNA gyrase supercoiling assay.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing relaxed circular plasmid DNA (e.g., pBR322), purified bacterial DNA gyrase, ATP, and an appropriate assay buffer.

  • Addition of Inhibitor: this compound, at various concentrations, is added to the reaction mixtures. Control reactions with no inhibitor and with a known inhibitor are also included.

  • Incubation: The reaction mixtures are incubated at 37°C for a specified period (e.g., 30-60 minutes) to allow the DNA gyrase to perform its supercoiling activity.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution, which typically contains a detergent (like SDS) and a protease (like proteinase K) to denature and digest the enzyme.

  • Agarose Gel Electrophoresis: The DNA from the reaction mixtures is separated by agarose gel electrophoresis. Supercoiled DNA migrates faster through the agarose gel than relaxed DNA.

  • Visualization and Analysis: The DNA bands are visualized by staining with an intercalating agent such as ethidium bromide and exposing the gel to UV light. The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing concentrations of this compound. The IC₅₀ value, the concentration of this compound required to inhibit 50% of the supercoiling activity, can be determined from these results.

Conclusion

This compound remains a significant member of the fluoroquinolone class of antibiotics due to its broad spectrum of activity and favorable pharmacokinetic profile, allowing for once-daily dosing in many cases. Its molecular structure, particularly the difluorinated quinolone core and the methylpiperazinyl substituent at C-7, is directly responsible for its potent inhibition of bacterial DNA gyrase and topoisomerase IV. The structure-activity relationships discussed herein provide a clear framework for understanding the therapeutic efficacy and potential side effects, such as phototoxicity associated with the C-8 fluorine atom. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and professionals in the ongoing effort to develop new and improved antibacterial agents. A thorough understanding of the molecular interactions and structure-activity relationships of existing antibiotics like this compound is paramount for the rational design of future therapies to combat the growing challenge of bacterial resistance.

References

The Discovery and Development of Lomefloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lomefloxacin (B1199960) is a synthetic, broad-spectrum fluoroquinolone antibiotic characterized by its difluorinated structure.[1] Developed in the late 1980s and patented in 1983, it received approval for medical use in 1989.[1] This technical guide provides an in-depth overview of the discovery, development, and core scientific principles of this compound for researchers, scientists, and drug development professionals.

Chemical Synthesis

The chemical synthesis of this compound, (±)-1-ethyl-6, 8-difluoro-1, 4-dihydro-7- (3-methyl-1-piperazinyl)-4-oxo-3- quinolinecarboxylic acid, has been approached through various methods. A common strategy involves a multi-step process starting from 2,3,4-trifluoroaniline (B1293922).

Representative Synthesis Protocol

A one-pot synthesis of this compound ethyl ester has been reported, which is then hydrolyzed to yield this compound.[2]

Experimental Protocol:

  • Condensation and Cyclization: A mixture of 2,3,4-trifluoroaniline and ethoxymethylenemalonic diethyl ester (EMME) in an ionic liquid solvent such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim]PF6) is heated. This is followed by a thermal cyclization reaction to form the quinolone ring system.[2]

  • Ethylation: The nitrogen at position 1 of the quinolone ring is ethylated using ethyl bromide in the presence of a base like potassium carbonate.[2]

  • Nucleophilic Substitution: The fluorine atom at the C-7 position is substituted with 2-methylpiperazine. This reaction is typically carried out at an elevated temperature.[2]

  • Hydrolysis and Salt Formation: The resulting this compound ethyl ester is hydrolyzed to the carboxylic acid, this compound. Subsequent treatment with hydrochloric acid yields this compound hydrochloride.[2]

A flowchart illustrating a typical synthesis pathway is provided below.

A 2,3,4-trifluoroaniline B Condensation with EMME A->B C Thermal Cyclization B->C D Ethylation (Ethyl Bromide, K2CO3) C->D E Nucleophilic Substitution (2-methylpiperazine) D->E F This compound Ethyl Ester E->F G Hydrolysis F->G H This compound G->H I Salt Formation (HCl) H->I J This compound Hydrochloride I->J

Caption: A representative synthetic pathway for this compound hydrochloride.

Mechanism of Action

This compound exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These type II topoisomerases are crucial for bacterial DNA replication, transcription, repair, and recombination.[5]

  • DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target.[3] this compound binds to the enzyme-DNA complex, stabilizing it and leading to double-stranded DNA breaks, which ultimately results in bacterial cell death.[5]

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the preferential target.[3] Inhibition of this enzyme prevents the segregation of replicated daughter DNA molecules, leading to the cessation of cell division.[5]

The signaling pathway illustrating the mechanism of action is depicted below.

This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative) This compound->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (Gram-positive) This compound->Topo_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Topo_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Caption: Mechanism of action of this compound.

In Vitro Enzyme Inhibition

The inhibitory activity of this compound against DNA gyrase and topoisomerase IV can be quantified using in vitro assays.

Experimental Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), purified E. coli DNA gyrase, ATP, and varying concentrations of this compound.

  • Incubation: The mixture is incubated at 37°C to allow for the supercoiling reaction to occur.

  • Analysis: The reaction is stopped, and the different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose (B213101) gel electrophoresis.

  • Quantification: The intensity of the bands corresponding to the supercoiled DNA is quantified to determine the extent of inhibition at each this compound concentration. The IC50 value, the concentration of this compound that inhibits 50% of the supercoiling activity, is then calculated.[6]

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of activity against a variety of Gram-negative and Gram-positive bacteria.[3]

Table 1: In Vitro Activity of this compound (Minimum Inhibitory Concentration, MIC)

Bacterial SpeciesMIC Range (mg/L)MIC90 (mg/L)
Escherichia coli≤0.06 - 10.12
Klebsiella pneumoniae≤0.06 - 20.25
Enterobacter cloacae≤0.06 - 40.5
Proteus mirabilis≤0.06 - 10.25
Pseudomonas aeruginosa0.5 - >1288
Haemophilus influenzae≤0.06 - 0.250.06
Staphylococcus aureus (methicillin-susceptible)0.5 - 84
Streptococcus pneumoniae2 - 168

Note: Data compiled from multiple sources. MIC90 is the concentration required to inhibit the growth of 90% of isolates.

Determination of Minimum Inhibitory Concentration (MIC)

Experimental Protocol: Broth Microdilution Method

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

  • Serial Dilutions: A series of twofold dilutions of this compound are prepared in microtiter plates.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Preclinical Development

Preclinical studies in animal models were crucial in establishing the in vivo efficacy and safety profile of this compound prior to human trials.

Animal Models of Infection

This compound has been evaluated in various animal models of infection, including systemic infections, and skin and soft tissue infections.

Table 2: Efficacy of this compound in a Murine Typhoid Model

Animal ModelPathogenThis compound Dose (mg/kg/day)Duration of TreatmentOutcome
MouseSalmonella typhimurium2.5 - 7.87 days50% effective dose (ED50) for reducing mortality[8]
MouseSalmonella typhimurium≥ 53 daysSignificant reduction in splenic bacterial counts[8]

Experimental Protocol: Murine Systemic Infection Model

  • Infection: Mice are infected intraperitoneally with a lethal dose of a pathogenic bacterium (e.g., Salmonella typhimurium).

  • Treatment: At a specified time post-infection, different doses of this compound are administered orally or parenterally.

  • Observation: The animals are monitored for a defined period for signs of illness and mortality.

  • Endpoint: The primary endpoint is typically survival, from which the ED50 can be calculated. Secondary endpoints may include bacterial load in various organs.[8]

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that support once-daily dosing.[9]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults (400 mg single oral dose)

ParameterValue
Bioavailability~98%
Cmax (Peak Plasma Concentration)3.2 µg/mL
Tmax (Time to Peak Concentration)1.4 hours
Elimination Half-life (t1/2)8 hours
Volume of Distribution (Vd)2.54 L/kg
Protein Binding~10%
Renal Clearance145 mL/min
Urinary Excretion (unchanged)~65%

Note: Data compiled from multiple sources, including the FDA label.[10]

Clinical Development

The clinical development of this compound focused on its efficacy and safety in treating various bacterial infections, primarily urinary tract infections and acute exacerbations of chronic bronchitis.

Clinical Trials

Table 4: Summary of Key Clinical Trial Results for this compound

IndicationComparatorThis compound RegimenComparator RegimenClinical Efficacy (this compound)Clinical Efficacy (Comparator)
Uncomplicated Urinary Tract InfectionNorfloxacin400 mg once daily400 mg twice daily99.1%93.5%
Complicated Urinary Tract InfectionCiprofloxacin (B1669076)400 mg once daily500 mg twice daily98.6%95.7%
Acute Exacerbation of Chronic BronchitisAmoxicillin400 mg once daily500 mg every 8 hours94.7%83.3%
Acute Exacerbation of Chronic BronchitisCefaclor400 mg once daily250 mg three times daily80.0%64.7%

Note: Efficacy rates represent clinical success (cure or improvement). Data compiled from multiple clinical trials.

The logical workflow of this compound's clinical development is outlined below.

Phase1 Phase I Trials (Safety & Pharmacokinetics in healthy volunteers) Phase2 Phase II Trials (Dose-ranging & Efficacy in patients with UTIs and Bronchitis) Phase1->Phase2 Phase3 Phase III Trials (Large-scale, comparative efficacy and safety studies) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval NDA->Approval

Caption: this compound clinical development workflow.

Safety and Tolerability

This compound is generally well-tolerated, with most adverse events being mild to moderate in severity.[11] The most commonly reported side effects include nausea, diarrhea, headache, and dizziness.[11] A notable adverse effect associated with this compound is photosensitivity, and patients are advised to avoid excessive sunlight exposure during and for several days after treatment.[11]

Conclusion

The discovery and development of this compound represent a significant advancement in the field of fluoroquinolone antibiotics. Its broad spectrum of activity, favorable pharmacokinetic profile allowing for once-daily dosing, and proven clinical efficacy have established it as a valuable therapeutic option for the treatment of various bacterial infections. This technical guide has provided a comprehensive overview of the key scientific and clinical aspects of this compound, intended to serve as a valuable resource for professionals in the field of drug discovery and development.

References

Lomefloxacin's Interaction with Bacterial Topoisomerase IV: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomefloxacin (B1199960) is a synthetic fluoroquinolone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication, transcription, repair, and recombination, namely DNA gyrase and topoisomerase IV.[1] While DNA gyrase is the primary target in Gram-negative bacteria, topoisomerase IV is the preferential target in many Gram-positive organisms.[3] This guide provides a detailed technical overview of the interaction between this compound and bacterial topoisomerase IV, focusing on its inhibitory activity, the experimental methods used to characterize this interaction, and the downstream cellular consequences.

Mechanism of Action: this compound and Topoisomerase IV

Bacterial topoisomerase IV is a type II topoisomerase composed of two ParC and two ParE subunits (forming a ParC₂ParE₂ heterotetramer), which plays a crucial role in the decatenation of interlinked daughter chromosomes following DNA replication.[4] this compound, like other fluoroquinolones, exerts its bactericidal effect by interrupting the enzyme's catalytic cycle. It binds to the complex formed between topoisomerase IV and DNA, stabilizing a transient state where the DNA is cleaved. This stabilized ternary complex (this compound-topoisomerase IV-DNA) prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These breaks are potent triggers of the bacterial SOS response, a DNA damage repair pathway, which, if overwhelmed, ultimately leads to cell death.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against bacterial topoisomerase IV is typically quantified by its 50% inhibitory concentration (IC₅₀), the concentration of the drug required to inhibit 50% of the enzyme's activity.

Bacterial SpeciesEnzymeThis compound IC₅₀ (µg/mL)Reference
Staphylococcus aureusTopoisomerase IV1.62 - 31.6 (range for 15 quinolones)
Staphylococcus aureusDNA Gyrase0.915 - 126 (range for 15 quinolones)

Experimental Protocols

The interaction between this compound and bacterial topoisomerase IV can be investigated using several in vitro assays. The following are detailed methodologies for two key experiments.

Topoisomerase IV DNA Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, typically kinetoplast DNA (kDNA), into individual minicircles. The inhibition of this activity by this compound can be quantified.

Materials:

  • Purified bacterial topoisomerase IV (ParC and ParE subunits)

  • Kinetoplast DNA (kDNA)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Assay Buffer (5X): 200 mM HEPES-KOH (pH 7.6), 500 mM potassium glutamate, 50 mM magnesium acetate, 50 mM DTT, 5 mM ATP, 250 µg/mL bovine serum albumin (BSA)

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT, 10% glycerol

  • Stop Solution/Loading Dye: 2.5% SDS, 25% Ficoll-400, 0.025% bromophenol blue

  • Proteinase K (20 mg/mL)

  • 1% Agarose (B213101) gel in TAE buffer

  • Ethidium (B1194527) bromide or other DNA stain

Procedure:

  • Prepare a reaction mixture on ice containing the assay buffer (1X final concentration), and kDNA (e.g., 200 ng).

  • Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a no-enzyme control.

  • Dilute the topoisomerase IV enzyme in the dilution buffer to the desired concentration.

  • Initiate the reaction by adding the diluted topoisomerase IV to the reaction mixture. The final reaction volume is typically 20-30 µL.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop solution/loading dye, followed by the addition of proteinase K to digest the enzyme. Incubate at 50°C for 30 minutes.

  • Load the samples onto a 1% agarose gel and perform electrophoresis to separate the decatenated minicircles from the kDNA network.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The amount of released minicircles is inversely proportional to the inhibitory activity of this compound.

Topoisomerase IV-mediated DNA Cleavage Assay

This assay is designed to detect the formation of the stabilized ternary complex, which results in DNA cleavage upon denaturation of the enzyme.

Materials:

  • Purified bacterial topoisomerase IV (ParC and ParE subunits)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound stock solution

  • Cleavage Buffer (5X): 200 mM Tris-HCl (pH 7.5), 500 mM potassium glutamate, 50 mM MgCl₂, 50 mM DTT

  • Dilution Buffer

  • SDS (10% solution)

  • Proteinase K (20 mg/mL)

  • 1% Agarose gel in TAE buffer containing ethidium bromide

Procedure:

  • Prepare a reaction mixture on ice containing the cleavage buffer (1X final concentration) and supercoiled plasmid DNA (e.g., 500 ng).

  • Add varying concentrations of this compound to the reaction tubes.

  • Add the purified topoisomerase IV enzyme to the reaction mixture.

  • Incubate the reactions at 37°C for 60 minutes to allow for the formation of the cleavage complex.

  • Add SDS to a final concentration of 1% to denature the enzyme and trap the cleaved DNA.

  • Add proteinase K to digest the covalently attached topoisomerase IV. Incubate at 50°C for 60 minutes.

  • Analyze the reaction products by agarose gel electrophoresis. The appearance of a linear DNA band indicates the formation of a double-strand break and thus the stabilization of the cleavage complex by this compound.

Mandatory Visualization

Signaling Pathway: SOS Response Induction

The double-strand breaks induced by the this compound-topoisomerase IV-DNA complex trigger the bacterial SOS response. This signaling cascade is a key downstream effect of this compound's interaction with its target.

SOS_Response_Induction cluster_cell Bacterial Cell cluster_SOS SOS Response This compound This compound TopoIV_DNA Topoisomerase IV-DNA Complex This compound->TopoIV_DNA Binds to Ternary_Complex This compound- TopoIV-DNA Complex TopoIV_DNA->Ternary_Complex Stabilizes DSB Double-Strand Breaks Ternary_Complex->DSB Causes RecA RecA DSB->RecA Activates RecA_ssDNA RecA-ssDNA Filament RecA->RecA_ssDNA Forms LexA LexA (Repressor) RecA_ssDNA->LexA Induces autocleavage of SOS_Genes SOS Genes (sulA, umuDC, etc.) LexA->SOS_Genes Represses Cell_Division_Arrest Cell Division Arrest SOS_Genes->Cell_Division_Arrest Error_Prone_Repair Error-Prone DNA Repair SOS_Genes->Error_Prone_Repair Cell_Death Cell Death Cell_Division_Arrest->Cell_Death Leads to Error_Prone_Repair->Cell_Death Leads to Cleavage_Assay_Workflow cluster_workflow Cleavage Assay Workflow Start Start Reaction_Setup 1. Reaction Setup: - Supercoiled Plasmid DNA - Topoisomerase IV - this compound (various conc.) - Cleavage Buffer Start->Reaction_Setup Incubation 2. Incubation (37°C, 60 min) Reaction_Setup->Incubation Denaturation 3. Denaturation & Cleavage Trapping (Add SDS) Incubation->Denaturation Protein_Digestion 4. Protein Digestion (Add Proteinase K) Denaturation->Protein_Digestion Gel_Electrophoresis 5. Agarose Gel Electrophoresis Protein_Digestion->Gel_Electrophoresis Visualization 6. Visualization (UV Transilluminator) Gel_Electrophoresis->Visualization Analysis 7. Analysis: - Supercoiled DNA (uncleaved) - Nicked DNA (single-strand break) - Linear DNA (double-strand break) Visualization->Analysis End End Analysis->End Fluoroquinolone_Interaction cluster_complex Ternary Complex Formation cluster_interaction Key Interactions Fluoroquinolone This compound Mg_ion Mg²⁺ Ion Fluoroquinolone->Mg_ion Chelates DNA_Intercalation Intercalation into cleaved DNA Fluoroquinolone->DNA_Intercalation TopoIV Topoisomerase IV (ParC₂ParE₂) QRDR Quinolone Resistance- Determining Region (QRDR) on ParC DNA Bacterial DNA Water_Bridge Water-Metal Ion Bridge Mg_ion->Water_Bridge Forms Water_Bridge->QRDR Interacts with

References

Methodological & Application

UPLC-MS/MS Method for the Determination of Lomefloxacin in Aqueous Humor

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of lomefloxacin (B1199960) in aqueous humor using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and research in ophthalmology.

Introduction

This compound is a synthetic fluoroquinolone antibiotic used in the treatment of various bacterial infections, including those affecting the eyes.[1] Accurate determination of its concentration in aqueous humor is essential for evaluating the efficacy of ophthalmic drug formulations and understanding its penetration into the ocular tissues.[2][3] The UPLC-MS/MS method described herein offers high sensitivity, specificity, and a rapid analysis time for the quantification of this compound in this biological matrix.[1]

Experimental Protocols

1. Materials and Reagents

  • This compound hydrochloride standard

  • Ofloxacin (B1677185) (Internal Standard, IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank rabbit or human aqueous humor

2. Standard and Quality Control Sample Preparation

  • Stock Solutions: Prepare primary stock solutions of this compound and ofloxacin (IS) in a suitable solvent like methanol or water.[4]

  • Working Standard Solutions: Serially dilute the this compound stock solution with a mixture of methanol and water to prepare working standard solutions at various concentrations.

  • Calibration Standards: Spike blank aqueous humor with the working standard solutions to create calibration standards. A typical calibration range is 5-1200 ng/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples in blank aqueous humor at low, medium, and high concentration levels to evaluate the method's accuracy and precision.[1]

3. Sample Preparation from Aqueous Humor

A protein precipitation method is employed for the extraction of this compound from aqueous humor samples.[1]

  • Thaw the frozen aqueous humor samples at room temperature.

  • In a microcentrifuge tube, add a small volume of the aqueous humor sample (e.g., 50 µL).[2][4]

  • Add the internal standard solution (Ofloxacin).

  • Precipitate the proteins by adding a precipitating agent like methanol or acetonitrile.[1]

  • Vortex the mixture thoroughly.

  • Centrifuge the mixture at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or vial for UPLC-MS/MS analysis.

4. UPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a UPLC system coupled with a tandem mass spectrometer.

  • UPLC System: A system capable of high-pressure gradient elution is required.

  • Analytical Column: A Kinetex C18 column (50mm × 2.10mm, 2.6µm) or equivalent is suitable for chromatographic separation.[1]

  • Mobile Phase: A gradient of methanol (containing 0.1% formic acid) and water (containing 0.1% formic acid) is used for elution.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

  • Ionization Mode: Positive ion mode is used for the mass analysis.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection of this compound and the internal standard.[1]

Data Presentation

Table 1: UPLC-MS/MS Method Parameters

ParameterValue
UPLC
ColumnKinetex C18 (50mm × 2.10mm, 2.6µm)[1]
Mobile Phase AWater with 0.1% Formic Acid[1]
Mobile Phase BMethanol with 0.1% Formic Acid[1]
Flow RateGradient
Injection Volume5 µL
Mass Spectrometry
Ion SourceElectrospray Ionization (ESI)
PolarityPositive[1]
Scan ModeMultiple Reaction Monitoring (MRM)[1]

Table 2: Method Validation Summary

ParameterResult
Linearity Range5 - 1200 ng/mL[1]
Correlation Coefficient (r)0.9990[1]
Intra-run Precision< 15%[1]
Inter-run Precision< 15%[1]
Accuracy80% - 120%[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Aqueous Humor Sample add_is Add Internal Standard (Ofloxacin) sample->add_is precipitate Protein Precipitation (Methanol/Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection quantification Quantification detection->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for this compound determination in aqueous humor.

logical_relationship cluster_objective Primary Objective cluster_methodology Methodology cluster_application Applications objective Quantify this compound in Aqueous Humor uplc UPLC objective->uplc msms MS/MS objective->msms uplc->msms Coupled for High Specificity pk_studies Pharmacokinetic Studies msms->pk_studies tdm Therapeutic Drug Monitoring msms->tdm research Ophthalmology Research msms->research

References

Application Notes and Protocols for the Spectrophotometric Estimation of Lomefloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative determination of Lomefloxacin Hydrochloride (LFLX) in bulk and pharmaceutical dosage forms using various spectrophotometric methods. The described methods are simple, cost-effective, and suitable for routine quality control analysis.

Method 1: Direct UV Spectrophotometry

This method is based on the direct measurement of the ultraviolet absorbance of this compound Hydrochloride in an aqueous solution. It is a straightforward and rapid method suitable for the analysis of the pure drug and its formulations.

Experimental Protocol
  • Preparation of Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound Hydrochloride reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with distilled water.

  • Preparation of Working Standard Solutions:

    • From the stock solution, prepare a series of dilutions in distilled water to obtain concentrations ranging from 2 to 12 µg/mL.[1][2]

  • Sample Preparation (Tablets):

    • Weigh and finely powder twenty tablets.

    • Transfer a quantity of the powder equivalent to 100 mg of this compound Hydrochloride to a 100 mL volumetric flask.

    • Add about 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to the mark with distilled water and filter through a Whatman filter paper No. 40.

    • Further dilute the filtrate with distilled water to obtain a final concentration within the linearity range (e.g., 10 µg/mL).

  • Spectrophotometric Measurement:

    • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 287.1 nm, using distilled water as a blank.[1]

    • Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

    • Determine the concentration of this compound Hydrochloride in the sample solution from the calibration curve.

Data Presentation
ParameterValueReference
λmax287.1 nm[1]
Linearity Range2 - 12 µg/mL[1][2]
Correlation Coefficient (r²)0.9997[1][2]
% Recovery98.54 - 99.85%[1][2][3]
Limit of Detection (LOD)1.40 µg/mL[1]
Limit of Quantification (LOQ)4.26 µg/mL[1]

Experimental Workflow

cluster_prep Solution Preparation cluster_analysis Analysis stock Prepare 1000 µg/mL Stock Solution working Prepare Working Standards (2-12 µg/mL) stock->working measure Measure Absorbance at 287.1 nm working->measure sample Prepare Sample Solution from Tablets sample->measure calibrate Plot Calibration Curve measure->calibrate quantify Quantify Sample calibrate->quantify

Caption: Workflow for Direct UV Spectrophotometric Analysis.

Method 2: Visible Spectrophotometry by Complexation with Ferric Nitrate (B79036)

This method relies on the formation of a stable, orange-yellow colored complex between this compound Hydrochloride and ferric nitrate in an acidic medium. The color intensity is proportional to the drug concentration.

Experimental Protocol
  • Reagent Preparation:

    • Ferric Nitrate Solution (1% w/v): Dissolve 1 g of ferric nitrate in 100 mL of 1% v/v nitric acid.[4]

  • Preparation of Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 50 mg of this compound Hydrochloride and dissolve it in 50 mL of distilled water.[4]

  • Preparation of Working Standard Solutions:

    • Transfer aliquots of the standard stock solution into a series of 50 mL volumetric flasks to obtain final concentrations ranging from 2 to 10 µg/mL.[4]

  • Color Development:

    • To each volumetric flask containing the standard solution, add 1 mL of the 1% w/v ferric nitrate solution.[4]

    • Dilute to the mark with distilled water and mix well.

    • Allow the solution to stand for a few minutes for the color to stabilize. The formed chromogen is stable for more than 4 hours.[4]

  • Sample Preparation (Tablets):

    • Weigh and powder 20 tablets.

    • Transfer an amount of powder equivalent to 50 mg of this compound Hydrochloride to a 50 mL volumetric flask, dissolve in distilled water, make up to the volume, and filter.[4]

    • Pipette a suitable aliquot (e.g., 0.2 mL of the filtrate) into a 50 mL volumetric flask, add 1 mL of 1% w/v ferric nitrate solution, and dilute to the mark with distilled water.[4]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the orange-yellow colored complex at 445 nm against a reagent blank prepared in the same manner but without the drug.[4]

    • Construct a calibration curve and determine the concentration of the drug in the sample.

Data Presentation
ParameterValueReference
λmax445 nm[4]
Linearity Range2 - 10 µg/mL[4]
Stability of Chromogen> 4 hours[4]

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent Prepare 1% Ferric Nitrate Solution add_reagent Add Ferric Nitrate Solution reagent->add_reagent stock Prepare LFLX Stock Solution working Prepare Working Standards (2-10 µg/mL) stock->working working->add_reagent sample Prepare Sample Solution sample->add_reagent develop_color Dilute & Develop Color add_reagent->develop_color measure Measure Absorbance at 445 nm develop_color->measure quantify Quantify Sample measure->quantify

Caption: Workflow for Visible Spectrophotometry via Ferric Nitrate Complexation.

Method 3: Visible Spectrophotometry with Dichlone (B92800) and Crotonaldehyde (B89634)

This method is based on the reaction of this compound Hydrochloride with dichlone in the presence of crotonaldehyde in a non-aqueous solvent (DMSO) to form a blue-colored chromogen.

Experimental Protocol
  • Reagent Preparation:

    • Dichlone Solution (1.5% w/v): Dissolve 1.5 g of dichlone in 100 mL of Dimethylsulfoxide (DMSO).[5][6]

    • Crotonaldehyde Solution (20% v/v): Prepare a 20% v/v solution of crotonaldehyde in DMSO.[5][6]

  • Preparation of Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 125 mg of this compound Hydrochloride into a 25 mL volumetric flask.[5][6]

    • Dissolve in a mixture of 10.0 mL of distilled water and 2.0 mL of glacial acetic acid, then dilute to volume with acetonitrile.[5][6]

    • Dilute 5.0 mL of this solution to 25 mL with DMSO to get the final stock solution.[5][6]

  • Preparation of Working Standard Solutions and Color Development:

    • In a series of 10 mL volumetric flasks, pipette aliquots (0.05 to 1.0 mL) of the 1000 µg/mL standard solution.[5][6]

    • To each flask, add 1.0 mL of the dichlone solution and 1.0 mL of the crotonaldehyde solution.[5][6]

    • Make up the volume to 4.0 mL with DMSO.

    • Heat the flasks at 60°C for 30 minutes.[5][6]

    • Cool the flasks to room temperature and adjust the final volume to 10 mL with dioxane.[5][6]

  • Sample Preparation (Tablets):

    • Weigh and powder 20 tablets. Transfer an amount equivalent to 125 mg of this compound to a 25 mL volumetric flask containing 10.0 mL of distilled water and 2.0 mL of glacial acetic acid.[5][6]

    • Shake for 5 minutes and dilute to volume with acetonitrile. Filter the solution.[5][6]

    • Dilute 5.0 mL of the filtrate to 25 mL with DMSO and analyze as described for the standard solutions.[5][6]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the blue-colored solution at 645 nm against a reagent blank.[5][6]

Data Presentation
ParameterValueReference
λmax645 nm[5][6]
Linearity Range5 - 100 µg/mL[5][6]
Reaction Conditions60°C for 30 min[5][6]

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Dichlone & Crotonaldehyde Solutions add_reagents Add Dichlone & Crotonaldehyde reagents->add_reagents stock Prepare LFLX Stock Solution working Aliquot Working Standards (5-100 µg/mL) stock->working working->add_reagents heat Heat at 60°C for 30 min add_reagents->heat cool_dilute Cool and Dilute with Dioxane heat->cool_dilute measure Measure Absorbance at 645 nm cool_dilute->measure quantify Quantify Sample measure->quantify

Caption: Workflow for Analysis with Dichlone and Crotonaldehyde.

Method 4: Extractive Spectrophotometry by Ion-Pair Formation with Bromothymol Blue (BTB)

This method involves the formation of a yellow-colored ion-pair complex between the protonated drug and the anionic dye, bromothymol blue, in an acidic medium. The complex is then extracted into an organic solvent for measurement.

Experimental Protocol
  • Reagent Preparation:

    • Bromothymol Blue (BTB) Solution (0.025%): Prepare a 0.025% w/v solution of BTB in a suitable solvent.

    • Buffer Solution (pH 3.4-3.5): Prepare an appropriate buffer to maintain the pH.[7]

  • Preparation of Standard Stock and Working Solutions:

    • Prepare a stock solution of this compound Hydrochloride in distilled water.

    • From the stock solution, prepare working standards to cover the concentration range of 0.5 to 25 µg/mL.[7]

  • Extraction Procedure:

    • In a series of separating funnels, place aliquots of the working standard solutions.

    • Add 4.0 mL of the 0.025% BTB solution to each funnel.[7]

    • Adjust the pH to approximately 3.5 if necessary.[7]

    • Add 10 mL of chloroform (B151607) to each funnel.[7]

    • Shake vigorously for 2 minutes and allow the layers to separate.[7]

    • Collect the organic (chloroform) layer.

  • Sample Preparation (Tablets):

    • Prepare an aqueous solution from the tablet powder as described in previous methods.

    • Use an aliquot of the filtered sample solution and proceed with the extraction procedure as described for the standards.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the yellow-colored chloroform extract at 415 nm against a reagent blank.[7]

Data Presentation
ParameterValueReference
λmax415 nm[7]
Linearity Range0.5 - 25 µg/mL[7]
Optimal pH3.5[7]
Extraction SolventChloroform[7]
% Recovery98.53 - 102.04%[7]

Experimental Workflow

cluster_prep Preparation cluster_extraction Ion-Pair Extraction cluster_analysis Analysis reagent Prepare 0.025% BTB Solution add_reagents Add LFLX and BTB to Separating Funnel reagent->add_reagents stock Prepare LFLX Solutions (0.5-25 µg/mL) stock->add_reagents add_solvent Add Chloroform add_reagents->add_solvent shake Shake for 2 min & Separate Layers add_solvent->shake collect Collect Organic Layer shake->collect measure Measure Absorbance at 415 nm collect->measure

Caption: Workflow for Extractive Spectrophotometry with Bromothymol Blue.

References

Lomefloxacin in the Treatment of Complicated Urinary Tract Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lomefloxacin (B1199960) in the treatment of complicated urinary tract infections (cUTIs). The information is compiled from various clinical studies and pharmacological data to guide research and drug development activities.

This compound is a fluoroquinolone antibiotic that has demonstrated efficacy in treating a range of bacterial infections, including cUTIs.[1][2] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[1][3][4]

Pharmacokinetic and Pharmacodynamic Profile

ParameterValueReference
Absorption Rapid and complete (95-98% absorbed)
Protein Binding 10%
Metabolism Minimally metabolized; 5 metabolites identified in urine.
Elimination Half-Life Approximately 8 hours
Excretion Primarily renal; 60-85% excreted unchanged in urine.
Peak Plasma Concentration (Cmax) 1.4 mcg/mL after a 400 mg oral dose
Urine Concentration >300 µg/mL (4 hours post-400 mg dose), >35 µg/mL for at least 24 hours

Dosage and Administration in Clinical Trials

The standard dosage of this compound for complicated urinary tract infections is 400 mg administered orally once daily for a duration of 14 days.

Dosage Adjustments:

  • Renal Impairment:

    • CrCl 10-40 mL/min: 400 mg loading dose, followed by 200 mg once daily.

    • CrCl < 10 mL/min: 400 mg loading dose, followed by 200 mg once daily.

    • Hemodialysis: 400 mg loading dose, followed by 200 mg once daily (hemodialysis removes a negligible amount).

  • Geriatric Patients: No dosage adjustment is necessary unless creatinine (B1669602) clearance is less than 40 mL/minute/1.73 m².

Clinical Efficacy in Complicated Urinary Tract Infections

The efficacy of this compound has been evaluated in several randomized, controlled clinical trials. The data from these studies are summarized below.

Comparative Efficacy Data
ComparatorThis compound Efficacy (Bacteriological Eradication)Comparator Efficacy (Bacteriological Eradication)This compound Efficacy (Clinical Success)Comparator Efficacy (Clinical Success)Study Reference
Ciprofloxacin (500 mg twice daily)97.2%95.7%98.6%95.7%
Ciprofloxacin (500 mg twice daily)87%81%85%76%
Levofloxacin (250 mg once daily)91.7%95.5%88.5%93.0%
Trimethoprim-Sulfamethoxazole (160/800 mg twice daily)88% (short-term), 64% (long-term)52% (short-term), 47% (long-term)Similar to comparator at both follow-upsSimilar to this compound at both follow-ups
Adverse Events Profile

This compound is generally well-tolerated, with most adverse events being of mild to moderate severity.

Adverse EventThis compound IncidenceComparator and IncidenceStudy Reference
Nausea 3 patientsCiprofloxacin: 2 patients
Nervousness 1 patient-
Pruritus 1 patientCiprofloxacin: 3 patients
Withdrawal due to Adverse Events 3%Ciprofloxacin: 5%
Photosensitivity 1.3%Levofloxacin: 0%
Dizziness 0.9%Levofloxacin: 0%
Withdrawal due to Adverse Events 6.1%Levofloxacin: 3.4%

Experimental Protocols

Protocol for a Randomized, Controlled Trial of this compound for cUTI

This protocol is a synthesized representation based on the methodologies of several clinical trials.

1. Study Objective: To evaluate the efficacy and safety of this compound (400 mg once daily) compared to a standard-of-care antibiotic for the treatment of complicated urinary tract infections.

2. Study Design: A prospective, randomized, multicenter, investigator-blinded study.

3. Patient Population:

  • Inclusion Criteria:
  • Adult outpatients aged 18 years or older.
  • Presenting with signs and symptoms of a urinary tract infection.
  • An underlying abnormality consistent with a complicated UTI (e.g., indwelling catheter, neurogenic bladder, obstructive uropathy).
  • Urine culture with a pathogen count of ≥ 10^5 CFU/mL.
  • Exclusion Criteria:
  • Known hypersensitivity to fluoroquinolones.
  • Pregnancy or lactation.
  • Severe renal impairment (CrCl < 10 mL/min) at baseline.
  • Concomitant use of other antimicrobial agents with activity against the study pathogens.

4. Randomization and Blinding: Patients are randomly assigned to receive either this compound or the comparator drug. The investigator is blinded to the treatment allocation.

5. Treatment Regimen:

  • This compound Group: 400 mg orally once daily for 14 days.
  • Comparator Group: (e.g., Ciprofloxacin 500 mg orally twice daily for 14 days).

6. Efficacy Assessments:

  • Baseline: Collection of urine for culture and susceptibility testing.
  • End of Treatment (Day 15): Clinical evaluation of signs and symptoms. Repeat urine culture.
  • Short-term Follow-up (5-9 days post-treatment): Clinical evaluation and repeat urine culture.
  • Long-term Follow-up (4-6 weeks post-treatment): Clinical evaluation and repeat urine culture.

7. Efficacy Endpoints:

  • Bacteriological Eradication: Pathogen count of ≤ 10^4 CFU/mL in the post-treatment urine culture.
  • Clinical Success: Disappearance or amelioration of presenting signs and symptoms.

8. Safety Assessments:

  • Monitoring of adverse events at each study visit.
  • Clinical laboratory tests (hematology, chemistry) at baseline and end of treatment.

Visualizations

Mechanism of Action Signaling Pathway

This compound Mechanism of Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Gram-Negative Target) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-Positive Target) This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Topoisomerase_IV->DNA_Replication Enables Topoisomerase_IV->Cell_Death DNA_Replication->Cell_Death

Caption: this compound inhibits bacterial DNA gyrase and topoisomerase IV, leading to cell death.

Clinical Trial Workflow

Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Urine Culture, Clinical Eval) Screening->Baseline Randomization Randomization Baseline->Randomization Lomefloxacin_Arm This compound Treatment (400 mg OD, 14 days) Randomization->Lomefloxacin_Arm Comparator_Arm Comparator Treatment Randomization->Comparator_Arm End_of_Treatment End of Treatment Assessment (Day 15) Lomefloxacin_Arm->End_of_Treatment Comparator_Arm->End_of_Treatment Short_Term_Follow_Up Short-Term Follow-Up (5-9 Days Post-Treatment) End_of_Treatment->Short_Term_Follow_Up Long_Term_Follow_Up Long-Term Follow-Up (4-6 Weeks Post-Treatment) Short_Term_Follow_Up->Long_Term_Follow_Up Data_Analysis Data Analysis (Efficacy & Safety) Long_Term_Follow_Up->Data_Analysis

Caption: A typical workflow for a clinical trial of this compound in cUTIs.

Logical Relationship of Treatment Protocol

Treatment Protocol Logic Diagnosis Diagnosis of Complicated UTI Renal_Function Assess Renal Function (Creatinine Clearance) Diagnosis->Renal_Function Standard_Dose Administer Standard Dose (400 mg once daily) Renal_Function->Standard_Dose CrCl >= 40 mL/min Reduced_Dose Administer Reduced Dose (400 mg loading, then 200 mg daily) Renal_Function->Reduced_Dose CrCl < 40 mL/min Duration Continue Treatment for 14 Days Standard_Dose->Duration Reduced_Dose->Duration Monitor Monitor for Adverse Events (esp. Photosensitivity) Duration->Monitor

Caption: Decision-making process for this compound dosage in cUTI treatment.

References

Application Notes and Protocols: Lomefloxacin for Prophylaxis in Transurethral Surgery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lomefloxacin (B1199960) for prophylactic purposes in patients undergoing transurethral surgery, particularly transurethral resection of the prostate (TURP). The following sections detail the pharmacokinetics, mechanism of action, clinical efficacy, and detailed protocols for experimental evaluation.

Introduction

Transurethral surgeries are common urological procedures that carry a risk of postoperative urinary tract infections (UTIs) and bacteremia. Prophylactic antibiotic administration is a standard practice to mitigate these risks. This compound, a fluoroquinolone antibacterial agent, has been investigated for its efficacy in this setting. Its favorable pharmacokinetic profile, including high concentration in prostatic tissue, makes it a suitable candidate for prophylaxis in procedures involving the prostate.

Pharmacokinetics and Mechanism of Action

This compound is well-absorbed orally and exhibits a high degree of tissue distribution. A key characteristic relevant to its use in transurethral surgery is its ability to achieve significant concentrations in prostatic tissue and fluid. Studies have shown that the concentration of this compound in prostatic tissue can be 1.39 to 1.83 times higher than in serum within 2 to 6 hours of administration, ensuring that the drug is present at the surgical site at effective concentrations to inhibit bacterial growth. The mean concentration of this compound in prostatic tissue has been measured to be as high as 5.70 ± 2.28 µg/g.[1][2]

The bactericidal action of this compound, like other fluoroquinolones, is mediated through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, this compound stabilizes it and induces double-stranded breaks in the bacterial DNA, ultimately leading to cell death.[3]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound as a prophylactic agent in transurethral surgery. It has been shown to be superior to cefuroxime (B34974) in preventing post-surgical urinary tract infections. Furthermore, its efficacy is comparable to other fluoroquinolones, such as ofloxacin (B1677185) and ciprofloxacin, as well as parenteral cephalosporins like cefotaxime.

Data Presentation

Table 1: Pharmacokinetic Data of this compound in Prostatic Tissue
ParameterValueReference
Mean Prostatic Tissue Concentration (5.5 hours post-administration)5.70 ± 2.28 µg/g
Mean Serum Concentration (5.5 hours post-administration)2.93 ± 1.14 µg/mL
Mean Prostatic Tissue Concentration (17 hours post-administration)3.31 ± 1.16 µg/g
Mean Serum Concentration (17 hours post-administration)1.70 ± 0.56 µg/mL
Prostatic Tissue to Serum Ratio (2-6 hours post-administration)1.39 - 1.83
Table 2: Clinical Efficacy of this compound Prophylaxis in Transurethral Surgery
ComparisonThis compound Success RateComparator Success RateOutcomeReference
This compound vs. Cefuroxime72%57.7%Prevention of UTI
This compound vs. Cefotaxime98%94%Prevention of UTI and Bacteremia
This compound vs. Ofloxacin94.7%94.1%Prevention of Postoperative Complications

Experimental Protocols

Protocol for a Randomized Controlled Trial of this compound Prophylaxis in Transurethral Resection of the Prostate (TURP)

Objective: To evaluate the efficacy and safety of a single oral dose of this compound for the prevention of urinary tract infections in patients undergoing TURP.

Study Design: A prospective, randomized, double-blind, placebo-controlled clinical trial.

Patient Population:

  • Inclusion Criteria:

    • Male patients scheduled for elective TURP.

    • Age 50 years or older.

    • Sterile preoperative urine (defined as <10^4 colony-forming units [CFU]/mL).

    • Written informed consent.

  • Exclusion Criteria:

    • Known allergy to fluoroquinolones.

    • Preoperative indwelling urinary catheter.

    • Use of any antimicrobial agent within 7 days prior to surgery.

    • Significant renal or hepatic impairment.

    • History of epilepsy or other seizure disorders.

Intervention:

  • Treatment Group: Single oral dose of 400 mg this compound administered 2-6 hours before surgery.

  • Control Group: Placebo administered orally 2-6 hours before surgery.

Methodology:

  • Screening and Enrollment: Patients meeting the inclusion/exclusion criteria are enrolled in the study.

  • Randomization: Patients are randomly assigned to either the this compound or placebo group.

  • Drug Administration: The study drug is administered by a study nurse 2-6 hours prior to the scheduled surgery.

  • Urine Sample Collection:

    • Baseline: A mid-stream clean-catch urine sample is collected on the day of surgery before drug administration.

    • Postoperative Day 3: A urine sample is collected from the indwelling catheter.

    • Postoperative Day 7 (or at catheter removal): A mid-stream clean-catch urine sample is collected.

    • Follow-up (4 weeks post-surgery): A final mid-stream clean-catch urine sample is collected.

  • Urine Culture and Analysis:

    • Urine samples are transported to the microbiology laboratory within 2 hours of collection.

    • A calibrated loop is used to inoculate a blood agar (B569324) and a MacConkey agar plate with 0.001 mL of urine.

    • Plates are incubated at 37°C for 24-48 hours.

    • Colony counts are performed, and bacterial isolates are identified using standard microbiological techniques.

  • Outcome Measures:

    • Primary Outcome: Incidence of bacteriuria (defined as ≥10^5 CFU/mL of a uropathogen) within the first 7 postoperative days.

    • Secondary Outcomes:

      • Incidence of symptomatic UTI (bacteriuria accompanied by symptoms such as dysuria, frequency, urgency, or fever).

      • Incidence of bacteremia.

      • Adverse events.

  • Adverse Event Monitoring:

    • Patients are monitored for any adverse events throughout the study period.

    • Adverse events are graded for severity (Grade 1-5) and assessed for their relationship to the study drug.

    • All serious adverse events are reported to the institutional review board and regulatory authorities as required.

Protocol for Urine Culture and Sensitivity Testing
  • Sample Collection: Collect a mid-stream urine sample in a sterile container.

  • Inoculation: Using a calibrated loop (0.001 mL), inoculate a blood agar plate and a MacConkey agar plate.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Colony Counting: Count the number of colonies on each plate and calculate the CFU/mL.

  • Interpretation:

    • <10^4 CFU/mL: No significant growth.

    • 10^4 - 10^5 CFU/mL: Indeterminate, may represent contamination.

    • 10^5 CFU/mL: Significant bacteriuria.

  • Identification and Sensitivity: If significant growth is observed, identify the organism(s) and perform antimicrobial susceptibility testing according to standard laboratory protocols.

Protocol for Monitoring Adverse Events
  • Patient Interview: At each study visit, ask the patient open-ended questions about any new or worsening symptoms since the last visit.

  • Physical Examination: Perform a targeted physical examination based on any reported symptoms.

  • Laboratory Tests: Review any new laboratory results for clinically significant abnormalities.

  • Grading: Grade the severity of any identified adverse event using a standardized scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

  • Causality Assessment: Determine the likelihood that the adverse event is related to the study drug (unrelated, possibly related, probably related, definitely related).

  • Documentation: Record all adverse events in the patient's case report form, including the event term, start and end dates, severity, and causality.

Mandatory Visualizations

Lomefloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Lomefloxacin_outside This compound Porin Porin Channel Lomefloxacin_outside->Porin Enters cell via Lomefloxacin_inside This compound Porin->Lomefloxacin_inside DNA_Gyrase DNA Gyrase Lomefloxacin_inside->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Lomefloxacin_inside->Topoisomerase_IV Inhibits Bacterial_DNA Bacterial DNA DNA_Gyrase->Bacterial_DNA Acts on Topoisomerase_IV->Bacterial_DNA Acts on DNA_Damage Double-Strand DNA Breaks Bacterial_DNA->DNA_Damage Leads to Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Results in Clinical_Trial_Workflow cluster_protocol Clinical Trial Protocol Workflow Start Patient Recruitment Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Start->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: this compound 400 mg Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Surgery Transurethral Surgery Group_A->Surgery Group_B->Surgery Sample_Collection Postoperative Sample Collection (Urine, Blood) Surgery->Sample_Collection Follow_Up Patient Follow-up and Adverse Event Monitoring Surgery->Follow_Up Analysis Laboratory Analysis (Culture, etc.) Sample_Collection->Analysis Data_Analysis Statistical Data Analysis Analysis->Data_Analysis Follow_Up->Data_Analysis End Study Conclusion Data_Analysis->End

References

Lomefloxacin in the Clinical Setting: A Review of Dosage and Administration Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Lomefloxacin (B1199960) is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria.[1][2] It has been investigated in numerous clinical trials for the treatment of various infections, primarily uncomplicated and complicated urinary tract infections (UTIs) and acute exacerbations of chronic bronchitis.[3] this compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1][4] This document provides a comprehensive overview of the dosage and administration of this compound as reported in key clinical trials, along with detailed experimental protocols to aid in the design and execution of future research.

Pharmacokinetically, this compound is well-absorbed after oral administration, with a half-life of approximately 7-8 hours, which supports a once-daily dosing regimen in many cases. Steady-state plasma concentrations are typically achieved by the second day of dosing.

Dosage and Administration in Clinical Trials

The following tables summarize the dosage and administration of this compound in various clinical trials for different indications.

Table 1: this compound Dosage in Urinary Tract Infections (UTIs)
IndicationDosage RegimenTreatment DurationComparator(s)Key FindingsReference(s)
Uncomplicated UTI400 mg once daily7-10 daysNorfloxacin 400 mg twice dailyThis compound had a significantly higher clinical success rate (99.1% vs. 93.5%) and a comparable bacteriologic cure rate (98.2% vs. 96.3%).
Uncomplicated UTI400 mg once daily3 daysNorfloxacin 400 mg twice daily for 3 daysBoth regimens were found to be equally effective.
Complicated UTI400 mg once daily14 daysLevofloxacin 250 mg once daily for 7-10 daysLevofloxacin showed a slightly higher microbiologic eradication rate (95.5% vs. 91.7%) and better tolerability.
Complicated UTI400 mg once daily14 daysTrimethoprim-sulfamethoxazole 160mg/800mg twice dailyThis compound demonstrated a significantly better bacteriologic cure rate at short-term follow-up (88% vs. 52%).
Complicated or Recurrent UTI400 mg once daily10-14 daysCiprofloxacin 500 mg every 12 hoursBoth drugs showed comparable efficacy and safety profiles.
Complicated UTI400 mg once daily15 daysCiprofloxacin 500 mg twice dailyThis compound was as effective as ciprofloxacin.
Table 2: this compound Dosage in Respiratory Tract Infections
IndicationDosage RegimenTreatment DurationComparator(s)Key FindingsReference(s)
Acute Exacerbation of Chronic Bronchitis400 mg once daily10 daysThis compound 400 mg twice dailyOnce-daily dosing was as effective as twice-daily dosing.
Acute Exacerbation of Chronic Bronchitis400 mg once daily7-10 daysAmoxicillin (B794) 500 mg every 8 hoursThis compound showed significantly higher bacterial eradication (84.8% vs. 64.6%) and clinical success rates (94.7% vs. 83.3%).
Respiratory Tract Infections400 mg (200 mg twice daily) vs. 600 mg (200 mg three times daily)7-14 daysNone (dose-finding study)The 400 mg daily dose was found to be as effective as the 600 mg daily dose with fewer adverse effects.

Experimental Protocols

Below are generalized protocols based on the methodologies described in the cited clinical trials. These protocols are intended to serve as a guide and should be adapted for specific research needs.

Protocol 1: Randomized, Controlled Trial for Complicated Urinary Tract Infections

1. Study Design: A multicenter, randomized, investigator-blinded, comparative study.

2. Patient Population:

  • Inclusion Criteria: Adult outpatients with a clinical diagnosis of complicated or recurrent UTI, supported by urine culture results (e.g., ≥ 10^5 colony-forming units [CFU]/mL of a uropathogen).

  • Exclusion Criteria: Pregnancy, lactation, known hypersensitivity to fluoroquinolones, severe renal impairment, and concurrent use of other antimicrobial agents.

3. Randomization and Blinding:

  • Patients are randomly assigned to receive either this compound or the comparator drug.

  • The investigator and study staff performing the assessments remain blinded to the treatment allocation.

4. Drug Administration:

  • This compound Group: 400 mg orally once daily for 10-14 days.

  • Comparator Group (e.g., Ciprofloxacin): 500 mg orally every 12 hours for 10-14 days.

  • Patients are instructed to take the medication at the same time each day.

5. Efficacy Assessment:

  • Clinical Assessment: Signs and symptoms of UTI are evaluated at baseline, during treatment, and at a post-treatment follow-up visit (e.g., 5-9 days after therapy completion). Clinical success is defined as the resolution or significant improvement of presenting signs and symptoms.

  • Bacteriological Assessment: Urine samples for culture and sensitivity testing are collected at baseline and at the post-treatment follow-up visit. Bacteriologic eradication is defined as a post-treatment urine culture with < 10^4 CFU/mL of the original pathogen.

6. Safety Assessment:

  • Adverse events are monitored and recorded throughout the study.

  • Vital signs and laboratory parameters (hematology, blood chemistry, and urinalysis) are assessed at baseline and at the end of treatment.

Protocol 2: Double-Blind, Dose-Response Study for Acute Exacerbations of Chronic Bronchitis

1. Study Design: A multicenter, randomized, double-blind, parallel-group study.

2. Patient Population:

  • Inclusion Criteria: Adult patients with an acute bacterial exacerbation of chronic bronchitis, confirmed by sputum culture showing a Gram-negative pathogen.

  • Exclusion Criteria: Known or suspected pneumonia, cystic fibrosis, lung cancer, and a history of hypersensitivity to quinolones.

3. Randomization and Blinding:

  • Patients are randomly assigned to one of the two this compound dosage regimens.

  • Both patients and investigators are blinded to the treatment assignment.

4. Drug Administration:

  • Group 1: 400 mg this compound orally once daily for 10 days.

  • Group 2: 400 mg this compound orally twice daily for 10 days.

  • A placebo is used to maintain the blinding.

5. Efficacy Assessment:

  • Clinical Assessment: Clinical signs and symptoms are evaluated at baseline, during therapy, and at a follow-up visit. Clinical response is categorized as cure, improvement, or failure.

  • Bacteriological Assessment: Sputum samples are collected for culture at baseline and post-treatment to determine the eradication of the initial pathogen.

6. Safety Assessment:

  • Adverse events are recorded at each study visit.

  • Concomitant medications, including theophylline (B1681296) levels if applicable, are monitored for potential drug interactions.

Visualizations

Mechanism of Action of this compound

Lomefloxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound Porin Porin Channel This compound->Porin Entry DNA_Gyrase DNA Gyrase (Gram-negative target) Porin->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (Gram-positive target) Porin->Topoisomerase_IV DNA Bacterial DNA DNA_Gyrase->DNA Inhibition of DNA supercoiling Topoisomerase_IV->DNA Inhibition of daughter chromosome separation Replication DNA Replication & Transcription Blocked DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death

Caption: Mechanism of action of this compound in a bacterial cell.

General Experimental Workflow for a this compound Clinical Trial

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up Phase Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Baseline_Assessment Baseline Assessment (Clinical & Lab) Inclusion_Exclusion->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Lomefloxacin_Arm This compound Treatment Arm Randomization->Lomefloxacin_Arm Comparator_Arm Comparator Treatment Arm Randomization->Comparator_Arm Monitoring Ongoing Monitoring (Adverse Events, Vitals) Lomefloxacin_Arm->Monitoring Comparator_Arm->Monitoring End_of_Treatment End of Treatment Assessment Monitoring->End_of_Treatment Post_Treatment_Followup Post-Treatment Follow-up Visit(s) End_of_Treatment->Post_Treatment_Followup Final_Analysis Final Data Analysis (Efficacy & Safety) Post_Treatment_Followup->Final_Analysis

References

Application Notes and Protocols for an In Vitro Model Simulating Lomefloxacin Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomefloxacin (B1199960) is a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and predicting its efficacy and potential for drug-drug interactions. This document provides a detailed overview and protocols for a suite of in vitro models designed to simulate the key pharmacokinetic processes of this compound, including intestinal absorption, metabolism, and protein binding. These models are essential tools in preclinical drug development for characterizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and other new chemical entities.

In Vitro Two-Compartment Pharmacokinetic/Pharmacodynamic (PK/PD) Model

This model simulates the time-course of this compound concentration in both the central (representing blood) and peripheral (representing tissue) compartments following oral administration. It is particularly useful for studying the antibacterial activity of this compound under dynamic conditions that mimic its in vivo concentration changes.

Data Presentation
Parameter200 mg Oral Dose (Simulated)400 mg Oral Dose (Simulated)In Vivo Data (400 mg Oral Dose)[1]
Peak Plasma Concentration (Cmax)~1.5 - 2.0 µg/mL~3.0 - 3.5 µg/mL3.43 µg/mL[1]
Time to Peak Concentration (Tmax)~1 hour~1 hour~1 hour[1]
Elimination Half-life (t½)~7 - 8 hours~7 - 8 hours7 - 8 hours[1]
Experimental Protocol

Objective: To simulate the pharmacokinetic profiles of 200 mg and 400 mg single oral doses of this compound and assess its bactericidal activity against various bacterial strains.

Materials:

  • Two-compartment model apparatus (e.g., hollow fiber infection model or a custom-designed two-chamber system)

  • Peristaltic pumps

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • This compound hydrochloride standard

  • Sterile filters

  • Incubator (37°C)

  • Spectrophotometer or plate reader

  • Analytical equipment for drug concentration measurement (e.g., HPLC-UV)

Procedure:

  • Model Setup:

    • Assemble the two-compartment model, consisting of a central compartment (representing the bloodstream) and a peripheral compartment (representing the infection site), connected by a semi-permeable membrane (e.g., dialysis tubing or hollow fibers).

    • Fill the central compartment with sterile MHB.

    • Inoculate the peripheral compartment with a logarithmic-phase culture of the test bacterium to a final concentration of approximately 10^5 - 10^6 CFU/mL.

  • Simulation of this compound Pharmacokinetics:

    • Prepare a stock solution of this compound.

    • To simulate a single oral dose, add a bolus of this compound to the central compartment to achieve the desired peak concentration (Cmax) based on the dose being simulated (see table above).

    • Start the peristaltic pumps to circulate fresh MHB through the central compartment at a predetermined flow rate to simulate the elimination half-life of this compound (7-8 hours).

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect samples from both the central and peripheral compartments.

    • Determine the this compound concentration in the samples from the central compartment using a validated analytical method (e.g., HPLC-UV).

    • Perform viable bacterial counts (CFU/mL) from the samples collected from the peripheral compartment by plating serial dilutions on appropriate agar (B569324) plates.

  • Data Analysis:

    • Plot the this compound concentration-time profile for the central compartment.

    • Plot the bacterial killing and regrowth curves (log CFU/mL vs. time) for each bacterial strain.

Visualization

G cluster_0 In Vitro Two-Compartment PK/PD Model Workflow setup Model Setup (Central & Peripheral Compartments) inoculation Bacterial Inoculation (Peripheral Compartment) setup->inoculation drug_admin This compound Administration (Central Compartment) inoculation->drug_admin simulation Simulate Elimination (Peristaltic Pump) drug_admin->simulation sampling Time-course Sampling (Both Compartments) simulation->sampling analysis Analysis (Drug Concentration & CFU Count) sampling->analysis results Results (PK Profile & Bactericidal Activity) analysis->results

Workflow for the in vitro two-compartment PK/PD model.

In Vitro Intestinal Absorption Model (Caco-2 Permeability Assay)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is widely used to predict the oral absorption of drugs.

Data Presentation
ParameterThis compoundReference Compounds
Permeability Classification High Permeability[2]High Permeability: Metoprolol, LabetalolLow Permeability: Atenolol
Apparent Permeability (Papp) (A→B) >10 x 10⁻⁶ cm/s (expected for high permeability drugs)Metoprolol: ~20-30 x 10⁻⁶ cm/sAtenolol: <1 x 10⁻⁶ cm/s
Efflux Ratio (Papp B→A / Papp A→B) >1 (indicative of efflux)Rhodamine-123 (P-gp substrate): >2
Experimental Protocol

Objective: To determine the apparent permeability (Papp) of this compound across a Caco-2 cell monolayer and to assess its potential as a substrate for efflux transporters.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transwell® permeable supports (e.g., 12-well or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound hydrochloride

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be >250 Ω·cm².

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The Papp of Lucifer yellow should be <1 x 10⁻⁶ cm/s.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A→B) Transport: Add this compound solution (e.g., 10 µM in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A) Transport: Add this compound solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)

Visualization

G cluster_1 Caco-2 Permeability Assay Workflow culture Caco-2 Cell Culture & Seeding on Transwell Inserts differentiation Cell Differentiation (21-25 days) culture->differentiation integrity Monolayer Integrity Test (TEER & Lucifer Yellow) differentiation->integrity transport Bidirectional Transport (A→B & B→A) integrity->transport analysis Sample Analysis (LC-MS/MS) transport->analysis calculation Papp & Efflux Ratio Calculation analysis->calculation

Workflow for the Caco-2 permeability assay.

In Vitro Metabolism Model (Human Liver Microsomes)

Human liver microsomes (HLMs) are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. They are a standard in vitro tool for assessing the metabolic stability of drugs.

Data Presentation
ParameterThis compoundReference Compounds
Metabolic Stability Classification Expected to be low to moderateHigh Turnover: Verapamil, DiclofenacLow Turnover: Warfarin
In Vitro Half-life (t½) in HLM Data not availableVerapamil: < 30 minWarfarin: > 60 min
Intrinsic Clearance (CLint) in HLM Data not availableVerapamil: HighWarfarin: Low
Experimental Protocol

Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound hydrochloride

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Incubator or water bath (37°C)

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

  • Incubation Mixture Preparation:

    • Prepare a reaction mixture containing phosphate buffer, HLMs (e.g., 0.5 mg/mL protein concentration), and this compound (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system to the pre-incubated mixture.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to cold acetonitrile.

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound against time.

    • Determine the in vitro half-life (t½) from the slope of the linear portion of the plot.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Visualization

G cluster_2 Human Liver Microsome Metabolism Assay Workflow prepare Prepare Incubation Mixture (HLM, this compound, Buffer) pre_incubate Pre-incubation (37°C) prepare->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate sample Time-course Sampling initiate->sample terminate Terminate Reaction (Acetonitrile) sample->terminate analyze LC-MS/MS Analysis terminate->analyze calculate Calculate t½ & CLint analyze->calculate

Workflow for the human liver microsome metabolism assay.

In Vitro Plasma Protein Binding Assay (Ultrafiltration)

This assay determines the extent to which this compound binds to plasma proteins, which influences its distribution and availability to target sites.

Data Presentation
SpeciesThis compound Protein Binding (%)
Human20.6%
Dog20.1%
Rat28.1%
Experimental Protocol

Objective: To determine the percentage of this compound bound to plasma proteins using the ultrafiltration method.

Materials:

  • Human plasma

  • This compound hydrochloride

  • Ultrafiltration devices (e.g., with a molecular weight cutoff of 10 kDa)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Centrifuge

  • Analytical equipment for drug concentration measurement (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Sample Preparation:

    • Spike human plasma with this compound to a known concentration (e.g., 10 µg/mL).

  • Ultrafiltration:

    • Transfer an aliquot of the spiked plasma to the sample reservoir of the ultrafiltration device.

    • Centrifuge the device according to the manufacturer's instructions (e.g., 2000 x g for 20 minutes at 37°C) to separate the protein-free ultrafiltrate.

  • Sample Analysis:

    • Carefully collect the ultrafiltrate.

    • Determine the concentration of this compound in the ultrafiltrate (representing the unbound drug concentration) using a validated analytical method.

    • Determine the total concentration of this compound in an un-centrifuged plasma sample.

  • Data Analysis:

    • Calculate the percentage of unbound this compound: % Unbound = (Concentration in ultrafiltrate / Total concentration in plasma) * 100

    • Calculate the percentage of protein-bound this compound: % Bound = 100 - % Unbound

Visualization

G cluster_3 Plasma Protein Binding (Ultrafiltration) Workflow spike Spike Plasma with this compound transfer Transfer to Ultrafiltration Device spike->transfer analyze_total Analyze Total Drug (Plasma) spike->analyze_total centrifuge Centrifugation transfer->centrifuge collect Collect Ultrafiltrate centrifuge->collect analyze_unbound Analyze Unbound Drug (Ultrafiltrate) collect->analyze_unbound calculate Calculate % Bound analyze_unbound->calculate analyze_total->calculate

References

Application Notes and Protocols for Lomefloxacin in Treating Chronic Bacterial Prostatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lomefloxacin (B1199960) in the treatment of chronic bacterial prostatitis (CBP), including its clinical efficacy, recommended dosage, and potential adverse effects. Detailed protocols for key diagnostic and evaluative experiments are also provided to facilitate further research and drug development in this area.

This compound in Clinical Practice

This compound is a fluoroquinolone antibiotic that has demonstrated efficacy in treating chronic bacterial prostatitis due to its favorable pharmacokinetic properties, including good penetration into prostatic tissue.[1] Clinical studies have shown its effectiveness in eradicating common uropathogens and alleviating symptoms associated with CBP.

Dosage and Administration

The recommended dosage of this compound for the treatment of chronic bacterial prostatitis is 400 mg administered orally once daily.[2] The typical duration of therapy is 4 weeks.[2]

Clinical Efficacy

Clinical trials have compared the efficacy of this compound to other fluoroquinolones, such as ciprofloxacin (B1669076). A multicenter, prospective, randomized clinical study involving 182 patients with CBP demonstrated comparable efficacy and tolerability between this compound (400 mg once daily) and ciprofloxacin (500 mg twice daily) over a 4-week treatment period.[2]

Table 1: Bacteriological Eradication Rates of this compound vs. Ciprofloxacin in Chronic Bacterial Prostatitis[2]

Time PointThis compound (400 mg once daily)Ciprofloxacin (500 mg twice daily)
5-9 days post-therapy80%84%
4-6 weeks post-therapy72%81%
3 months post-therapy74%82%
6 months post-therapy63%72%

Table 2: Clinical Success (Cure and Improvement) Rates of this compound vs. Ciprofloxacin in Chronic Bacterial Prostatitis

Time PointThis compound (400 mg once daily)Ciprofloxacin (500 mg twice daily)
5-9 days post-therapy98%97%
4-6 weeks post-therapy84%90%
3 months post-therapy86%89%
6 months post-therapy81%89%

A meta-analysis of fluoroquinolones in the treatment of CBP found no significant differences in clinical or microbiological efficacy among ciprofloxacin, levofloxacin, this compound, ofloxacin, and prulifloxacin.

Adverse Events

In a comparative study with ciprofloxacin, this compound was generally well-tolerated. The most common adverse events were gastrointestinal in nature.

Table 3: Adverse Events Reported in a Clinical Trial of this compound vs. Ciprofloxacin for Chronic Bacterial Prostatitis

Adverse Event CategoryThis compound (n=93)Ciprofloxacin (n=89)
Gastrointestinal Disorders5 (5%)8 (9%)
Withdrawals due to Adverse Events5 (5%)4 (4%)

Experimental Protocols

Diagnosis of Chronic Bacterial Prostatitis: The Meares-Stamey Four-Glass Test

The Meares-Stamey four-glass test is the gold standard for localizing bacteria to the prostate.

Objective: To collect segmented urine and expressed prostatic secretion (EPS) samples to differentiate between urethritis, cystitis, and prostatitis.

Materials:

  • Sterile collection containers (4 per patient)

  • Gloves

  • Microscope slides and coverslips

  • Microscope

  • Culture media (e.g., MacConkey agar, blood agar)

  • Incubator

Procedure:

  • Sample Collection:

    • VB1 (First-Void Bladder): The patient urinates the first 10 mL of urine into the first sterile container. This sample represents the urethral flora.

    • VB2 (Mid-Void Bladder): The patient continues to urinate and collects the next 10 mL of midstream urine in the second sterile container. This sample represents the bladder flora.

    • EPS (Expressed Prostatic Secretion): The physician performs a prostatic massage to collect prostatic fluid from the urethral meatus into the third sterile container.

    • VB3 (Post-Prostatic Massage): The patient voids the first 10 mL of urine immediately after the prostatic massage into the fourth sterile container.

  • Microscopic Examination:

    • A wet mount of the EPS is examined under a microscope for the presence of white blood cells (WBCs).

  • Quantitative Culture:

    • All four samples (VB1, VB2, EPS, and VB3) are quantitatively cultured.

  • Interpretation of Results:

    • A diagnosis of chronic bacterial prostatitis is made if the bacterial count in the EPS or VB3 sample is at least 10-fold greater than in the VB1 and VB2 samples.

G cluster_collection Sample Collection cluster_analysis Analysis cluster_diagnosis Diagnosis VB1 VB1 (First 10ml Urine) Culture Quantitative Culture of all samples VB1->Culture VB2 VB2 (Midstream Urine) VB2->Culture EPS EPS (Prostatic Massage) Microscopy Microscopy of EPS (WBCs) EPS->Microscopy EPS->Culture VB3 VB3 (Post-Massage Urine) VB3->Culture Diagnosis CBP Diagnosis: Bacterial count in EPS/VB3 ≥ 10x count in VB1/VB2 Culture->Diagnosis

Caption: Workflow for the Meares-Stamey Four-Glass Test.

Assessment of Symptom Severity: NIH Chronic Prostatitis Symptom Index (NIH-CPSI)

The NIH-CPSI is a validated questionnaire used to assess the severity of symptoms and their impact on the quality of life in men with chronic prostatitis.

Objective: To quantify the patient's symptoms in three domains: pain, urinary symptoms, and quality of life impact.

Procedure:

  • The patient is provided with the NIH-CPSI questionnaire.

  • The patient self-reports their symptoms over the past week by responding to 13 questions.

  • The responses are scored according to the established scoring system.

Scoring:

  • Pain Domain: Total score ranges from 0 to 21.

  • Urinary Symptoms Domain: Total score ranges from 0 to 10.

  • Quality of Life Impact Domain: Total score ranges from 0 to 12.

  • Total Score: The sum of the scores from the three domains, ranging from 0 to 43. A higher score indicates more severe symptoms.

G cluster_domains Symptom Domains NIHCPSI NIH-CPSI Questionnaire Pain Pain (0-21) NIHCPSI->Pain Urinary Urinary Symptoms (0-10) NIHCPSI->Urinary QoL Quality of Life (0-12) NIHCPSI->QoL TotalScore Total Score (0-43) Pain->TotalScore Urinary->TotalScore QoL->TotalScore

Caption: Scoring structure of the NIH-CPSI.

Urodynamic Studies

Urodynamic studies are used to assess the function of the lower urinary tract and can help identify abnormalities in urine storage and voiding in patients with chronic prostatitis.

Objective: To evaluate bladder and urethral function.

Key Procedures:

  • Uroflowmetry: Measures the rate of urine flow. The patient urinates into a special funnel to record the volume and speed of urination.

  • Postvoid Residual (PVR) Measurement: Measures the amount of urine left in the bladder after urination, typically using ultrasound.

  • Cystometry: Assesses bladder capacity, sensation, and the presence of involuntary contractions. A catheter is inserted into the bladder to fill it with sterile water while pressure changes are recorded.

  • Pressure-Flow Study: Measures the pressure in the bladder and the flow rate of urine simultaneously to assess for bladder outlet obstruction.

G cluster_tests Urodynamic Tests cluster_assessment Functional Assessment Patient Patient with LUTS Uroflowmetry Uroflowmetry Patient->Uroflowmetry PVR Postvoid Residual Patient->PVR Cystometry Cystometry Patient->Cystometry PressureFlow Pressure-Flow Study Patient->PressureFlow Voiding Voiding Function Uroflowmetry->Voiding PVR->Voiding Storage Storage Function Cystometry->Storage Obstruction Bladder Outlet Obstruction PressureFlow->Obstruction

Caption: Components of urodynamic testing for chronic prostatitis.

Semen Analysis

Semen analysis can be a valuable adjunct to the Meares-Stamey test for the diagnosis of chronic bacterial prostatitis, as it may increase the sensitivity of pathogen detection.

Objective: To detect pathogens and inflammatory markers in the semen.

Procedure:

  • The patient provides a semen sample, typically through masturbation, into a sterile container.

  • The sample is sent to the laboratory for analysis.

  • Microbiological Culture: The semen is cultured to identify the presence of bacteria.

  • Microscopic Examination: The semen is examined for the presence of white blood cells (leukocytospermia).

Interpretation:

  • The presence of pathogenic bacteria in the semen culture, especially when correlated with clinical symptoms and findings from other diagnostic tests, can support a diagnosis of chronic bacterial prostatitis.

  • An increased number of white blood cells in the semen suggests inflammation in the male reproductive tract.

Signaling Pathways in Chronic Bacterial Prostatitis

Inflammatory Cascade in Chronic Bacterial Prostatitis

Bacterial infection in the prostate triggers an inflammatory response mediated by a complex network of cytokines and signaling pathways.

G Bacteria Bacterial Infection (e.g., E. coli) TLR Toll-like Receptors (TLRs) Bacteria->TLR NFkB NF-κB Activation TLR->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Inflammation Prostatic Inflammation (Leukocyte Infiltration) Cytokines->Inflammation AR Androgen Receptor (AR) Signaling Cytokines->AR modulates AR->Inflammation influences

Caption: Key signaling pathways in prostatic inflammation.

This compound's Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.

G This compound This compound DNAGyrase DNA Gyrase This compound->DNAGyrase inhibits TopoIV Topoisomerase IV This compound->TopoIV inhibits DNAReplication DNA Replication & Transcription Inhibition DNAGyrase->DNAReplication TopoIV->DNAReplication CellDeath Bacterial Cell Death DNAReplication->CellDeath

References

Development of Lomefloxacin-Loaded Nanoparticles for Enhanced Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and characterization of lomefloxacin-loaded nanoparticles. The information herein is intended to guide researchers in the formulation, evaluation, and application of these advanced drug delivery systems to potentially enhance the therapeutic efficacy of This compound (B1199960), a broad-spectrum fluoroquinolone antibiotic.

Introduction

This compound is a synthetic fluoroquinolone antibacterial agent effective against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. However, challenges such as limited bioavailability and the emergence of bacterial resistance necessitate the development of novel drug delivery strategies. Encapsulating this compound within nanoparticles, such as polymeric nanoparticles (e.g., PLGA) and solid lipid nanoparticles (SLNs), offers a promising approach to improve its pharmacokinetic profile, sustain its release, and potentially overcome resistance mechanisms.

Data Presentation: Physicochemical Properties of this compound-Loaded Nanoparticles

The following tables summarize typical quantitative data obtained during the development of this compound-loaded nanoparticles. These values serve as a benchmark for formulation optimization.

Table 1: Physicochemical Characterization of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Formulation CodeStearic Acid Conc. (%)Poloxamer 188 Conc. (%)Propylene (B89431) Glycol Conc. (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)
L-SN11.00.55250 ± 5.20.25 ± 0.03-25.3 ± 1.875.6 ± 2.1
L-SN21.51.07210 ± 4.10.21 ± 0.02-28.1 ± 2.082.3 ± 1.9
L-SN32.01.510180 ± 3.50.18 ± 0.01-30.5 ± 2.588.9 ± 2.4

*Data is presented as mean ± standard deviation (n=3). Data is illustrative and based on typical results from emulsification solvent evaporation methods[1].

Table 2: Physicochemical Characterization of this compound-Loaded PLGA Nanoparticles

Formulation CodePLGA Type (50:50)PLGA Concentration (mg/mL)PVA Concentration (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
L-PLGA1502H51220 ± 6.80.19 ± 0.04-18.5 ± 1.55.2 ± 0.465.7 ± 3.3
L-PLGA2752H102195 ± 5.20.15 ± 0.02-22.1 ± 1.97.8 ± 0.678.4 ± 4.1
L-PLGA3504H153170 ± 4.90.12 ± 0.01-25.8 ± 2.29.5 ± 0.885.1 ± 3.8

*Data is presented as mean ± standard deviation (n=3). Data is illustrative and based on typical results from emulsion-based synthesis methods.

Table 3: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

FormulationMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Free this compound0.252.0
This compound-SLNs0.1251.0
This compound-PLGA NPs0.1251.0

*Data represents typical MIC values and highlights the potential for enhanced antibacterial activity of nanoparticle formulations.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound-loaded nanoparticles.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Emulsification Solvent Evaporation

This method involves the emulsification of an organic phase containing the lipid and drug into an aqueous phase, followed by the evaporation of the organic solvent to form the nanoparticles.

Materials:

  • This compound Hydrochloride

  • Stearic Acid (Solid Lipid)

  • Poloxamer 188 (Surfactant)

  • Propylene Glycol (Co-surfactant)

  • Dichloromethane (B109758) (Organic Solvent)

  • Deionized Water

Protocol:

  • Organic Phase Preparation: Dissolve a precisely weighed amount of stearic acid and this compound hydrochloride in dichloromethane.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 and propylene glycol in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for 15 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature using a magnetic stirrer at a constant speed (e.g., 500 rpm) for 3-4 hours to allow for the complete evaporation of dichloromethane.

  • Nanoparticle Recovery: The resulting nanoparticle dispersion can be used as is or further purified by centrifugation and washing steps.

Preparation of this compound-Loaded PLGA Nanoparticles by Double Emulsion-Solvent Evaporation

This technique is suitable for encapsulating hydrophilic drugs like this compound hydrochloride into polymeric nanoparticles.

Materials:

  • This compound Hydrochloride

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA) (Stabilizer)

  • Dichloromethane (Organic Solvent)

  • Deionized Water

Protocol:

  • Primary Emulsion (w/o): Dissolve this compound hydrochloride in a small volume of deionized water. Dissolve PLGA in dichloromethane. Add the aqueous drug solution to the organic PLGA solution and sonicate at high energy for 1-2 minutes to form a water-in-oil (w/o) primary emulsion.

  • Secondary Emulsion (w/o/w): Add the primary emulsion to an aqueous solution of PVA (e.g., 1-5% w/v). Homogenize this mixture at high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a double emulsion (w/o/w).

  • Solvent Evaporation: Stir the double emulsion at room temperature for 4-6 hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Recovery and Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 20-30 minutes. Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove unencapsulated drug and excess PVA.

  • Lyophilization (Optional): The final nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and lyophilized for long-term storage.

Characterization of Nanoparticles

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI, which indicates the width of the size distribution. Zeta potential, a measure of the surface charge and stability of the nanoparticles, is determined by electrophoretic light scattering (ELS).

Protocol:

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample into a disposable cuvette for particle size and PDI measurement, or a specific folded capillary cell for zeta potential measurement.

  • Place the cuvette/cell into the DLS instrument (e.g., Malvern Zetasizer).

  • Set the instrument parameters (e.g., temperature, dispersant viscosity, and dielectric constant).

  • Perform the measurement in triplicate and record the average particle size, PDI, and zeta potential values.

Principle: These parameters quantify the amount of drug successfully incorporated into the nanoparticles. An indirect method is commonly used, where the amount of free, unencapsulated drug in the supernatant after centrifugation is measured.

Protocol:

  • Centrifuge a known amount of the this compound-loaded nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes to separate the nanoparticles from the aqueous medium.

  • Carefully collect the supernatant.

  • Measure the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the DLC and EE using the following equations:

    • Encapsulation Efficiency (EE %) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100

    • Drug Loading Content (DLC %) = [(Total amount of drug - Amount of free drug in supernatant) / Total weight of nanoparticles] x 100

In Vitro Drug Release Study

Principle: The dialysis bag method is a common technique to assess the in vitro release profile of a drug from nanoparticles. The nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug into the release medium but retains the nanoparticles.

Protocol:

  • Preparation: Suspend a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag (e.g., MWCO 12-14 kDa). Seal the bag and immerse it in a larger volume of the same release medium, maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium from the external reservoir and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analysis: Determine the concentration of this compound in the collected samples using a suitable analytical method (UV-Vis or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

In Vitro Antibacterial Activity - Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A broth microdilution method is commonly employed.

Protocol:

  • Bacterial Culture: Prepare a fresh overnight culture of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilutions: Prepare two-fold serial dilutions of the free this compound solution, this compound-loaded nanoparticles, and blank (drug-free) nanoparticles in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the adjusted bacterial suspension. Include a positive control (bacteria and broth only) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the test sample that shows no visible turbidity (bacterial growth).

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the development of this compound-loaded nanoparticles.

G cluster_synthesis Nanoparticle Synthesis Workflow prep Preparation of Organic and Aqueous Phases emul Emulsification (Homogenization/Sonication) prep->emul evap Solvent Evaporation emul->evap purify Purification (Centrifugation/Washing) evap->purify charac Characterization purify->charac lyo Lyophilization (Optional) purify->lyo

Caption: General workflow for the synthesis of this compound-loaded nanoparticles.

G cluster_characterization Nanoparticle Characterization Parameters NP This compound-Loaded Nanoparticle Size Particle Size (DLS) NP->Size PDI Polydispersity Index (DLS) NP->PDI Zeta Zeta Potential (ELS) NP->Zeta EE Encapsulation Efficiency (%) NP->EE DLC Drug Loading Content (%) NP->DLC Morph Morphology (TEM/SEM) NP->Morph

Caption: Key characterization parameters for this compound-loaded nanoparticles.

G cluster_pathway Mechanism of Action of this compound Lome This compound Nanoparticle Release Drug Release Lome->Release CellEntry Bacterial Cell Entry Release->CellEntry Inhibition Inhibition CellEntry->Inhibition DNA_Gyrase DNA Gyrase (GyrA/GyrB) Topo_IV Topoisomerase IV (ParC/ParE) Inhibition->DNA_Gyrase Inhibition->Topo_IV Replication DNA Replication Blocked Inhibition->Replication Transcription Transcription Errors Inhibition->Transcription Repair DNA Repair Impaired Inhibition->Repair Death Bacterial Cell Death Replication->Death Transcription->Death Repair->Death

References

Application Notes and Protocols for the Detection of Lomefloxacin Residues in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of lomefloxacin (B1199960), a fluoroquinolone antibiotic, in various biological matrices. The following protocols are intended to guide researchers in the accurate detection and quantification of this compound residues for pharmacokinetic studies, food safety monitoring, and clinical diagnostics.

Overview of Analytical Methods

The detection of this compound in biological samples is crucial for ensuring food safety and for therapeutic drug monitoring. Several analytical techniques have been developed and validated for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is a widely used method, offering good sensitivity and robustness.[1][2][3][4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and specificity, making it ideal for detecting trace-level residues.[5] Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput screening method suitable for analyzing a large number of samples.[6][7] Capillary electrophoresis has also been employed for the separation and analysis of this compound in various sample types.

Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical methods for this compound detection in different biological matrices.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity RangeReference
HPLC-FLD Seminal Plasma--High0.1 - 2.0 µg/mL[1][4]
HPLC-UV Human Plasma0.05 µg/mL--0.1 - 10 µg/mL[2]
HPLC-FLD Plasma & Urine50 ng/mL-99.3 ± 3.74 (Plasma), 95.7 ± 3.82 (Urine)-[3]
UPLC-MS/MS Rabbit Aqueous Humor---5 - 1200 ng/mL[5]
ELISA Muscle, Honey0.3 ppb---[6][7]
ELISA Milk3 ppb---[6][7]
ELISA Milk Powder7.5 ppb---[6][7]
ELISA Egg, Serum4.5 ppb---[6][7]
ELISA Urine0.75 ppb---[6][7]
icELISA Poultry0.038 ng/mL--0.062 - 82.5 ng/mL[8]
CE-ECL Milk10 ng/mL (Enrofloxacin)--0.03 - 1 µg/mL (Enrofloxacin)[9]

Experimental Protocols

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for this compound in Seminal Plasma

This protocol is based on a validated method for the determination of this compound in human seminal plasma, incorporating solid-phase extraction for sample clean-up.[1][4]

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of seminal plasma, add an internal standard (e.g., ofloxacin).

  • Vortex the sample for 30 seconds.

  • Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol (B129727) and 2 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

b. HPLC-FLD Conditions

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile (B52724) and phosphate (B84403) buffer (pH 7.0).[1][4]

  • Flow Rate: 1.2 mL/min.[1]

  • Detection: Fluorescence detector

  • Excitation Wavelength: 280 nm.[1]

  • Emission Wavelength: 440 nm.[1]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for this compound in Rabbit Aqueous Humor

This method is suitable for pharmacokinetic studies requiring high sensitivity and a small sample volume.[5]

a. Sample Preparation: Protein Precipitation

  • To 50 µL of aqueous humor sample, add 150 µL of acetonitrile containing an internal standard (e.g., ofloxacin).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Inject an aliquot of the supernatant into the UPLC-MS/MS system.

b. UPLC-MS/MS Conditions

  • Column: Kinetex C18 (50 mm x 2.10 mm, 2.6 µm).[5]

  • Mobile Phase: Gradient of methanol (containing 0.1% formic acid) and water (containing 0.1% formic acid).[5]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS Detection: Multiple Reaction Monitoring (MRM).[5]

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound in Various Matrices

ELISA kits provide a rapid and high-throughput method for screening this compound residues in diverse samples like muscle, honey, milk, eggs, serum, and urine.[6][7] The following is a general protocol; specific instructions may vary by manufacturer.

a. Sample Preparation

  • Muscle, Honey: Homogenize the sample and extract with an appropriate buffer provided in the kit. Centrifuge to separate the supernatant for analysis.

  • Milk, Serum, Urine: These samples may often be used directly after dilution with the provided buffer.

  • Egg, Milk Powder: Reconstitute or homogenize the sample with the extraction buffer, followed by centrifugation.

b. ELISA Procedure

  • Add standards and prepared samples to the wells of the microtiter plate coated with anti-lomefloxacin antibodies.

  • Add the this compound-HRP conjugate to each well.

  • Incubate for a specified time (e.g., 1 hour) at room temperature.[6]

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution to the wells and incubate in the dark.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader. The concentration of this compound is inversely proportional to the color intensity.

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation (SPE) cluster_analysis HPLC-FLD Analysis plasma Seminal Plasma Sample add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 load Load Sample vortex1->load condition Condition C18 SPE Cartridge condition->load wash Wash Cartridge load->wash dry Dry Cartridge wash->dry elute Elute with Methanol dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_injection Inject into HPLC reconstitute->hplc_injection separation Chromatographic Separation hplc_injection->separation detection Fluorescence Detection (Ex: 280 nm, Em: 440 nm) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: HPLC-FLD workflow for this compound analysis.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation (Protein Precipitation) cluster_analysis UPLC-MS/MS Analysis sample Aqueous Humor Sample add_precipitant Add Acetonitrile with IS sample->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc_injection Inject into UPLC supernatant->uplc_injection separation Chromatographic Separation uplc_injection->separation ms_detection MS/MS Detection (MRM) separation->ms_detection data_analysis Data Quantification ms_detection->data_analysis experimental_workflow_elisa start Start: Sample Preparation (Extraction/Dilution) add_reagents Add Samples, Standards, and This compound-HRP Conjugate to Wells start->add_reagents incubate1 Incubate add_reagents->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate Solution wash1->add_substrate incubate2 Incubate (in dark) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_absorbance Read Absorbance at 450 nm add_stop->read_absorbance

References

Troubleshooting & Optimization

Technical Support Center: Lomefloxacin and Theophylline Drug Interaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential drug interaction between lomefloxacin (B1199960) and theophylline (B1681296).

Frequently Asked Questions (FAQs)

Q1: What is the primary concern regarding the co-administration of this compound and theophylline?

A1: The primary concern is the potential for this compound to inhibit the metabolism of theophylline, leading to elevated theophylline concentrations in the blood and an increased risk of theophylline-related toxicity. Theophylline has a narrow therapeutic index, meaning that small changes in its concentration can lead to adverse effects.

Q2: What is the established mechanism of interaction between fluoroquinolones and theophylline?

A2: Theophylline is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2.[1][2][3] Some fluoroquinolones are known to be inhibitors of CYP1A2.[4][5] By inhibiting this enzyme, these fluoroquinolones can decrease the clearance of theophylline from the body, leading to its accumulation.

Q3: Does this compound significantly interact with theophylline in humans?

A3: Multiple clinical studies have concluded that this compound does not cause a clinically significant drug interaction with theophylline. While a slight, statistically significant increase in theophylline's half-life has been observed in some studies, this change is not considered clinically relevant, and no adjustment to theophylline dosage is typically required when co-administered with this compound.

Q4: How does the interaction potential of this compound compare to other fluoroquinolones?

A4: this compound is considered to have a weak potential for interaction with theophylline compared to other fluoroquinolones like enoxacin (B1671340) and ciprofloxacin, which are potent inhibitors of CYP1A2. Ofloxacin and fleroxacin (B1672770) also show a weaker interaction potential, similar to this compound.

Troubleshooting Guide for In Vitro & In Vivo Experiments

Issue 1: Inconsistent results in in vitro CYP1A2 inhibition assays with this compound.

  • Possible Cause: Variability in the experimental conditions, such as the concentration of this compound, incubation time, or the source of human liver microsomes.

  • Troubleshooting Steps:

    • Standardize Protocol: Ensure a consistent and well-validated protocol is used across all experiments. Refer to regulatory guidelines for in vitro DDI studies.

    • Concentration Range: Use a wide range of this compound concentrations that are clinically relevant.

    • Positive Controls: Include known strong (e.g., fluvoxamine) and moderate (e.g., ciprofloxacin) CYP1A2 inhibitors as positive controls to validate the assay system.

    • Microsome Quality: Use a well-characterized pool of human liver microsomes from multiple donors to minimize variability.

Issue 2: Observing a slight but statistically significant increase in theophylline levels in an animal model co-administered with this compound.

  • Possible Cause: Species-specific differences in drug metabolism. The expression and activity of cytochrome P450 enzymes can vary between animal species and humans.

  • Troubleshooting Steps:

    • Humanized Models: If feasible, consider using in vitro models with human-derived components (e.g., human hepatocytes) or humanized animal models for more clinically translatable results.

    • Metabolite Profiling: Analyze the metabolite profiles of theophylline in the animal model to understand if the metabolic pathways are comparable to humans.

    • Dose-Response Relationship: Investigate if the observed effect is dose-dependent by testing different doses of this compound.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of theophylline when administered alone and in combination with this compound from key clinical studies.

Table 1: Theophylline Pharmacokinetics with and without this compound (Nix et al., 1989)

Pharmacokinetic ParameterTheophylline Alone (Mean ± SD)Theophylline + this compound (Mean ± SD)P-value
Half-life (h)6.72 ± 1.637.02 ± 1.370.04
AUC (mg·h/L)Not significantly differentNot significantly differentNS
Clearance (L/h)Not significantly differentNot significantly differentNS
Cmax (mg/L)Not significantly differentNot significantly differentNS

SD: Standard Deviation; AUC: Area under the concentration-time curve; Cmax: Maximum concentration; NS: Not Significant.

Table 2: Theophylline Clearance with and without this compound (LeBel et al., 1990)

Treatment PhaseTheophylline Total Clearance (ml/min)
Before this compound58.02
After Single Dose of this compound56.57
After Multiple Doses of this compound54.07

Experimental Protocols

1. Clinical Pharmacokinetic Interaction Study (Adapted from Nix et al., 1989)

  • Study Design: A single-center, open-label study in healthy male volunteers.

  • Methodology:

    • Day 1: Administer a single intravenous dose of aminophylline (B1665990) (equivalent to theophylline 6 mg/kg).

    • Collect serial blood samples over 24 hours to determine baseline theophylline pharmacokinetics.

    • Days 9-15: Administer oral this compound (400 mg daily).

    • Day 15: Administer a second intravenous dose of aminophylline.

    • Collect serial blood samples over 24 hours to determine theophylline pharmacokinetics during this compound co-administration.

    • Sample Analysis: Analyze serum theophylline concentrations using a validated immunoassay or HPLC method.

    • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as half-life, AUC, clearance, and Cmax using non-compartmental analysis.

2. In Vitro CYP1A2 Inhibition Assay

  • Objective: To determine the inhibitory potential of this compound on CYP1A2-mediated metabolism.

  • Methodology:

    • System: Human liver microsomes.

    • Substrate: Phenacetin or caffeine (B1668208) (specific substrates for CYP1A2).

    • Procedure:

      • Pre-incubate human liver microsomes with a range of this compound concentrations.

      • Initiate the metabolic reaction by adding the CYP1A2 substrate and an NADPH-regenerating system.

      • Incubate for a specified time at 37°C.

      • Terminate the reaction by adding a stopping solution (e.g., acetonitrile).

      • Analyze the formation of the metabolite (e.g., acetaminophen (B1664979) from phenacetin) using LC-MS/MS.

    • Data Analysis: Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of CYP1A2 activity).

Visualizations

Theophylline_Metabolism Theophylline Theophylline DMU 1,3-Dimethyluric Acid Theophylline->DMU CYP1A2 (Major) 8-hydroxylation MX1 1-Methylxanthine Theophylline->MX1 CYP1A2 N3-demethylation MX3 3-Methylxanthine Theophylline->MX3 CYP1A2 N1-demethylation MU1 1-Methyluric Acid MX1->MU1 Xanthine Oxidase DDI_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_inhibition CYP Inhibition Assay (e.g., with this compound) risk_assessment Risk Assessment & Decision Making invitro_inhibition->risk_assessment invitro_metabolism Metabolite Identification (Theophylline) invitro_metabolism->risk_assessment animal_study Animal Model Study (Optional) clinical_study Clinical DDI Study (Human Volunteers) risk_assessment->animal_study If significant in vitro interaction risk_assessment->clinical_study Based on in vitro data and clinical relevance

References

Mechanisms of lomefloxacin-induced phototoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for research on Lomefloxacin-Induced Phototoxicity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary molecular mechanism of this compound-induced phototoxicity? A1: this compound-induced phototoxicity is initiated by the absorption of Ultraviolet A (UVA) radiation (320-400 nm).[1] This compound (B1199960) contains a halogen atom at the C-8 position of its quinolone structure, which makes it susceptible to photodegradation upon UVA irradiation.[2][3][4] This process generates highly reactive intermediates, including a singlet aryl cation, which then leads to the formation of reactive oxygen species (ROS) like superoxide (B77818) radicals and hydrogen peroxide.[5][6] These reactive species are responsible for subsequent oxidative damage to cellular components.[5][7]

Q2: What are the key cellular events triggered by this compound and UVA exposure? A2: Upon exposure to UVA, this compound induces several key cellular events:

  • Generation of Reactive Oxygen Species (ROS): A primary event is the significant production of ROS, leading to an oxidoreductive imbalance in the cells.[5][7]

  • DNA Damage: It causes photogenotoxic stress, resulting in DNA damage such as strand breaks and the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPD).[1][8]

  • Activation of Stress-Response Pathways: The cellular damage triggers various stress responses, including the accumulation of p53 and p21 proteins, the induction of GADD45 and MDM2 genes, and the expression of Heme-oxygenase-1 (HO-1).[1]

  • Induction of Apoptosis: In sensitive cell types like keratinocytes, this compound phototoxicity can lead to programmed cell death (apoptosis) through the activation of caspase-3 and the induction of the FAS-L gene.[1]

  • Impairment of Antioxidant Systems: The drug alters the activity and expression of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2][5][9]

Q3: Which cell types are most sensitive to this compound phototoxicity? A3: Studies have shown that keratinocytes are the most sensitive cell type to the phototoxic effects of this compound, despite their effective antioxidant equipment.[1] Human dermal fibroblasts and melanocytes are also susceptible, exhibiting decreased cell viability and significant oxidative stress upon co-exposure to this compound and UVA radiation.[2][5]

Q4: What is the role of this compound's photodegradation products in its toxicity? A4: this compound undergoes rapid photodegradation under UVA light, a process central to its phototoxicity.[2] The initial photodegradation via dehalogenation creates a reactive aryl cation.[2] While the generation of ROS is a major mechanism of damage, some photodegradation byproducts of this compound have been shown to exhibit greater toxicity than the parent compound.[10] Studies have identified several byproducts, and the toxicity of the solution can increase as the degradation process is applied.[10]

Q5: How does this compound's chemical structure contribute to its high phototoxic potential? A5: The phototoxic potential of fluoroquinolones is strongly influenced by the substituent at the C-8 position.[3] this compound has a halogen (fluorine) atom at this position, which significantly enhances its susceptibility to UVA-induced photolysis and subsequent generation of reactive species.[4][5] Fluoroquinolones with a methoxy (B1213986) group at the C-8 position, like moxifloxacin, are more photostable and have a much lower phototoxic potential.[2][4]

Section 2: Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays (e.g., MTT, WST-1)
Possible Cause Recommended Solution
Inconsistent UVA Dosage Ensure the UVA lamp is properly calibrated before each experiment using a radiometer. Maintain a consistent distance between the light source and the cell culture plates.
Pre-experimental Degradation of this compound Prepare this compound solutions fresh for each experiment. Protect stock and working solutions from light by wrapping containers in aluminum foil and working under subdued lighting.[11]
Uneven Cell Seeding or Confluency Ensure a single-cell suspension before seeding to avoid clumps. Visually inspect plates for even cell distribution and confluency before starting the treatment.
Interference with Assay Reagents This compound may absorb light at the same wavelength as the assay's colorimetric product. Run a control plate with this compound and media (no cells) to check for background absorbance and subtract it from your experimental values.
Issue 2: Inconsistent or Low Signal in ROS Detection Assays (e.g., H2DCFDA, CellROX)
Possible Cause Recommended Solution
Timing of Measurement ROS production can be transient. The peak of ROS generation may occur shortly after UVA irradiation. Perform a time-course experiment (e.g., measuring at 0, 15, 30, 60, and 120 minutes post-irradiation) to determine the optimal measurement window.
Probe Instability or Quenching Prepare the ROS probe solution immediately before use. Minimize the exposure of probe-loaded cells to ambient light to prevent photobleaching. Include a positive control (e.g., H₂O₂ treatment) to confirm the probe is working correctly.
Low Probe Concentration/Uptake Optimize the probe concentration and incubation time for your specific cell type. Ensure cells are washed properly to remove excess extracellular probe, which can cause high background fluorescence.
Cellular Antioxidant Response Cells may upregulate their antioxidant defenses, quenching the ROS signal.[2][5] Consider measuring ROS at very early time points after irradiation or co-treating with an inhibitor of antioxidant synthesis (e.g., BSO for glutathione) if mechanistically appropriate for your experiment.
Issue 3: Difficulty Distinguishing Between Apoptosis and Necrosis
Possible Cause Recommended Solution
Reliance on a Single Assay No single assay is definitive. Use a multi-parameter approach. For example, combine Annexin V/Propidium Iodide (PI) staining with a functional assay like a caspase-3/7 activity assay.[1][12][13]
Late-Stage Apoptosis (Secondary Necrosis) Apoptotic cells will eventually lose membrane integrity and stain positive for necrosis markers like PI.[14] Perform a time-course analysis (e.g., 4, 8, 12, 24 hours post-irradiation) to capture early apoptotic events where cells are Annexin V positive but PI negative.[12]
TUNEL Assay Non-Specificity The TUNEL assay, which detects DNA fragmentation, can also be positive in necrotic cells.[12] Always complement TUNEL results with morphological assessment (e.g., cell shrinkage, chromatin condensation via Hoechst or DAPI staining) or assays for apoptosis-specific markers like cleaved PARP.

Section 3: Experimental Protocols

Protocol 1: In Vitro Phototoxicity Assay using Human Keratinocytes (HaCaT)
  • Cell Seeding: Seed HaCaT cells into 96-well plates at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • This compound Treatment: Prepare fresh this compound solutions in serum-free culture medium. Remove the growth medium from the cells and add various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Incubate for 1-2 hours.

  • UVA Irradiation: Remove the plate lid. Irradiate one set of plates (+UVA) with a specific dose of UVA (e.g., 5 J/cm²), while a duplicate set (-UVA) is kept in the dark at the same temperature.

  • Post-Irradiation Incubation: Replace the drug-containing medium with fresh complete growth medium and incubate the cells for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the WST-1 or MTT assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Compare the viability curves of the -UVA and +UVA groups to determine the phototoxic effect.

Protocol 2: Measurement of Intracellular ROS using H2DCFDA
  • Cell Preparation: Seed cells on 96-well black, clear-bottom plates or glass-bottom dishes suitable for fluorescence microscopy/plate reader analysis.

  • This compound Treatment: Treat cells with the desired concentrations of this compound for 1 hour.

  • Probe Loading: Remove the medium and incubate cells with 5-10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) in serum-free medium or PBS for 30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove the extracellular probe.

  • UVA Irradiation: Add fresh PBS or medium. Immediately irradiate the cells with the desired UVA dose. A positive control group can be treated with 100 µM H₂O₂.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader or confocal microscope. The excitation/emission wavelengths for dichlorofluorescein (DCF) are ~495/525 nm. Monitor the fluorescence kinetically for at least 60 minutes post-irradiation.

Protocol 3: Assessment of Apoptosis vs. Necrosis via Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates. Treat with this compound and irradiate with UVA as described in Protocol 1.

  • Cell Harvesting: At selected time points post-irradiation (e.g., 6, 12, 24 hours), harvest the cells. Collect both floating and adherent cells (using trypsin).

  • Staining:

    • Wash the collected cells with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[16]

    • Primary necrotic cells (if any): Annexin V-negative and PI-positive (this population is often small).

Section 4: Quantitative Data Summary

Table 1: Representative Effect of this compound and UVA on Cell Viability

Data synthesized from studies on melanocytes and fibroblasts.[2][5]

This compound Conc. (mM)Cell Viability (-UVA)Cell Viability (+UVA)
0 (Control)100%~95-100%
0.05~87%~60%
0.1~84%~45%
0.5~67%~20%
Table 2: Representative Impact of this compound and UVA on Antioxidant Enzyme Activity in Melanocytes

Data synthesized from published findings.[2][9]

TreatmentSuperoxide Dismutase (SOD) ActivityCatalase (CAT) ActivityGlutathione Peroxidase (GPx) Activity
Control100% (Baseline)100% (Baseline)100% (Baseline)
This compound (0.05 mM)Decrease (~79%)Increase (~122%)Increase (~110%)
This compound (0.05 mM) + UVASignificant DecreaseActivity ModifiedSignificant Increase (~152%)

Section 5: Diagrams and Workflows

Signaling Pathways

G This compound This compound + UVA Radiation photodegradation Photodegradation (C8-F Cleavage) This compound->photodegradation dna_damage DNA Damage (Strand Breaks, Pyrimidine Dimers) This compound->dna_damage Photogenotoxicity ros Reactive Oxygen Species (ROS) (O₂•⁻, H₂O₂) photodegradation->ros ros->dna_damage oxidative_stress Oxidative Stress (Lipid, Protein Oxidation) ros->oxidative_stress antioxidant Impaired Antioxidant Defense (↓ SOD Activity) ros->antioxidant p53 ↑ p53 & p21 Accumulation dna_damage->p53 apoptosis Apoptosis dna_damage->apoptosis ho1 ↑ Heme-oxygenase-1 (Stress Response) oxidative_stress->ho1 oxidative_stress->apoptosis gadd45 ↑ GADD45 Gene Induction p53->gadd45 caspase3 ↑ Caspase-3 Activation apoptosis->caspase3 cell_death Cell Death caspase3->cell_death

Caption: Key signaling pathways in this compound-induced phototoxicity.

Experimental and Troubleshooting Workflows

G cluster_experiment Experimental Workflow cluster_troubleshooting Troubleshooting Logic for ROS Assays start Seed Cells in Plates incubate_drug Incubate with this compound start->incubate_drug irradiate Irradiate with UVA (Keep dark control) incubate_drug->irradiate post_incubate Incubate for 1-24h irradiate->post_incubate assays Perform Endpoint Assays (Viability, ROS, Apoptosis) post_incubate->assays action_node action_node start_q Inconsistent ROS Signal? q_control Positive Control OK? start_q->q_control q_timing Time-course Performed? q_control->q_timing Yes action_probe Check Probe: - Prepare Fresh - Optimize Concentration - Protect from Light q_control->action_probe No action_timing Determine Peak ROS Production Time q_timing->action_timing No action_system Check Instrument: - Correct Filters - Calibrated Source q_timing->action_system Yes

Caption: Standard experimental and troubleshooting workflows.

References

Technical Support Center: Overcoming Lomefloxacin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying and overcoming lomefloxacin (B1199960) resistance in clinical isolates.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in clinical isolates?

A1: this compound, a fluoroquinolone antibiotic, primarily functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] Resistance to this compound typically develops through several key mechanisms:

  • Target Site Mutations: Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of high-level resistance. These mutations alter the drug's binding site, reducing its efficacy.[1][2][3]

  • Overexpression of Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, preventing it from reaching its intracellular targets. The AcrAB-TolC pump in Gram-negative bacteria is a well-characterized example.[1][4][5]

  • Plasmid-Mediated Resistance: The acquisition of resistance-conferring genes on plasmids can also contribute to this compound resistance. These plasmids may carry genes like qnr, which protects DNA gyrase, or genes encoding antibiotic-modifying enzymes.[3]

  • Altered Drug Permeability: In Gram-negative bacteria, mutations that reduce the expression of outer membrane porins can limit this compound's entry into the cell.[2][6]

Q2: My this compound-resistant isolate shows cross-resistance to other fluoroquinolones. Why is this?

A2: Cross-resistance among fluoroquinolones is common because they share a similar mechanism of action and are often substrates for the same resistance mechanisms. If resistance is due to mutations in the quinolone resistance-determining region (QRDR) of gyrA or parC, it will likely affect the binding of multiple fluoroquinolones.[3] Similarly, broad-spectrum efflux pumps like AcrAB-TolC can expel a range of fluoroquinolones, not just this compound.[4]

Q3: How can I determine if efflux pump overexpression is the cause of this compound resistance in my isolates?

A3: You can perform an assay to measure efflux pump activity. A common method involves measuring the accumulation and efflux of a fluorescent substrate, such as ethidium (B1194527) bromide (EtBr). In the presence of an efflux pump inhibitor (EPI), resistant strains with overexpressed efflux pumps will show increased accumulation and decreased efflux of EtBr, resulting in higher fluorescence compared to the control without an EPI. A detailed protocol for this assay is provided in the Experimental Protocols section.

Q4: What are some strategies to overcome this compound resistance in a laboratory setting?

A4: Several strategies can be employed to overcome this compound resistance:

  • Combination Therapy: Combining this compound with an adjuvant that targets a specific resistance mechanism can restore its activity.

    • Efflux Pump Inhibitors (EPIs): Compounds like phenylalanine-arginine β-naphthylamide (PAβN) and 1-(1-naphthylmethyl)-piperazine (NMP) can block efflux pumps, increasing the intracellular concentration of this compound.[5][7][8]

    • Beta-Lactamase Inhibitors: While not directly targeting fluoroquinolone resistance, in cases of co-resistance, combining therapies can be effective. For instance, if an isolate is resistant to both beta-lactams and fluoroquinolones, a combination of a beta-lactam and a beta-lactamase inhibitor might be used alongside this compound.[9][10]

  • Development of Novel Fluoroquinolones: Research is ongoing to develop new fluoroquinolone derivatives that are less susceptible to existing resistance mechanisms, such as being poor substrates for efflux pumps.[11]

  • "Resistance Breakers": These are molecules designed to be co-administered with an antibiotic to restore its efficacy. This can include EPIs or compounds that interfere with other resistance pathways.[12][13]

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound.

Possible Cause Troubleshooting Step
Inoculum preparation issues Ensure the bacterial suspension is standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) for consistent results.
Media and reagent variability Use fresh, properly prepared Mueller-Hinton Broth (MHB). Ensure the this compound stock solution is accurately prepared and stored correctly to prevent degradation.
Incubation conditions Incubate plates at a consistent 35 ± 2°C for 16-20 hours. Variations in temperature or time can affect bacterial growth and MIC values.
Plate reading errors Read the MIC as the lowest concentration of this compound that completely inhibits visible growth. Use a consistent light source and background for reading.

Problem 2: No synergistic effect observed in a checkerboard assay with an efflux pump inhibitor (EPI).

Possible Cause Troubleshooting Step
EPI is not effective against the specific efflux pump The isolate may possess an efflux pump that is not inhibited by the chosen EPI. Try a different EPI with a broader spectrum of activity.
Resistance is not primarily due to efflux The primary resistance mechanism may be target site mutations. Sequence the gyrA and parC genes to check for mutations in the QRDR.
Incorrect concentration range of the EPI The concentrations of the EPI used in the assay may be too low to effectively inhibit the pump. Determine the MIC of the EPI alone and use a range of sub-MIC concentrations in the checkerboard assay.
Experimental error Double-check all dilutions and pipetting steps to ensure accuracy. Include appropriate controls (this compound alone, EPI alone, and no-drug growth control).

Quantitative Data Summary

The following tables summarize representative data on the effect of efflux pump inhibitors on the MIC of fluoroquinolones against resistant bacterial strains.

Table 1: Effect of Efflux Pump Inhibitor PAβN on Fluoroquinolone MICs (µg/mL)

Bacterium Fluoroquinolone MIC without PAβN MIC with PAβN Fold Reduction in MIC
E. coli overexpressing AcrABCiprofloxacin1628
K. pneumoniae (clinical isolate)Levofloxacin3248
P. aeruginosa (clinical isolate)Ciprofloxacin6488

Note: Data is compiled from multiple sources for illustrative purposes and may not represent results from a single study. The concentration of PAβN used can vary between studies.[7][8]

Table 2: Effect of Efflux Pump Inhibitor NMP on Fluoroquinolone MICs (µg/mL)

Bacterium Fluoroquinolone MIC without NMP MIC with NMP Fold Reduction in MIC
E. coli overexpressing AcrABLevofloxacin818
E. coli overexpressing AcrEFLevofloxacin16116

Note: Data is compiled from multiple sources for illustrative purposes and may not represent results from a single study. The concentration of NMP used can vary between studies.[8][14]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Test microorganism

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate except for the first column.

    • Prepare a stock solution of this compound at twice the highest desired test concentration.

    • Add 200 µL of the this compound stock solution to the wells in the first column.

    • Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well (columns 1-11). Column 12 will serve as a sterility control (MHB only). A growth control well (inoculum without antibiotic) should also be included.

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Reading Results:

    • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Checkerboard Assay for Synergy Testing

This protocol is used to evaluate the interaction between two antimicrobial agents (e.g., this compound and an EPI).

Materials:

  • This compound stock solution

  • Efflux Pump Inhibitor (EPI) stock solution

  • Test microorganism

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the EPI at four times the highest desired final concentration.

  • Plate Setup:

    • Add 50 µL of MHB to all wells of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the EPI.

    • Row H will contain serial dilutions of this compound only (to determine its MIC).

    • Column 11 will contain serial dilutions of the EPI only (to determine its MIC).

    • Column 12 will serve as the growth control (no antimicrobials).

  • Inoculation:

    • Prepare the bacterial inoculum as described in the MIC protocol.

    • Add 100 µL of the final diluted bacterial suspension to each well. The final volume in each well will be 200 µL.

  • Incubation and Reading:

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

    • Determine the MIC for each agent alone and for each combination.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing no growth:

      • FICI = FIC of this compound + FIC of EPI

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)

    • Interpretation of FICI:

      • ≤ 0.5: Synergy

      • 0.5 to 4: Additive or Indifference

      • 4: Antagonism

Efflux Pump Activity Assay using Ethidium Bromide (EtBr)

This protocol measures the accumulation and efflux of EtBr to assess efflux pump activity.

Materials:

  • Test microorganism

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose

  • Efflux pump inhibitor (EPI) (e.g., PAβN)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with PBS.

    • Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).

  • EtBr Accumulation:

    • Divide the cell suspension into two tubes: one for the control and one for the EPI.

    • Add the EPI to the respective tube at a final concentration known to inhibit efflux.

    • Add EtBr to both tubes at a final concentration of 1-2 µg/mL.

    • Monitor the increase in fluorescence over time using a fluorometer. Increased fluorescence indicates EtBr accumulation within the cells.

  • EtBr Efflux:

    • After the accumulation phase, add glucose to both tubes to energize the efflux pumps.

    • Monitor the decrease in fluorescence over time. A rapid decrease in fluorescence in the control tube indicates active efflux of EtBr. The fluorescence in the EPI-treated tube should remain relatively high, indicating inhibition of efflux.

Visualizations

Lomefloxacin_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Lomefloxacin_extracellular This compound (extracellular) Porin Porin Channel Lomefloxacin_extracellular->Porin Entry Lomefloxacin_intracellular This compound (intracellular) Porin->Lomefloxacin_intracellular DNA_Gyrase DNA Gyrase Lomefloxacin_intracellular->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Lomefloxacin_intracellular->Topoisomerase_IV Inhibition Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) Lomefloxacin_intracellular->Efflux_Pump Substrate Replication_Blocked DNA Replication Blocked DNA_Gyrase->Replication_Blocked Topoisomerase_IV->Replication_Blocked Efflux_Pump->Lomefloxacin_extracellular Expulsion Target_Mutation Target Site Mutation (gyrA, parC) Target_Mutation->DNA_Gyrase Prevents binding Target_Mutation->Topoisomerase_IV Prevents binding Efflux_Upregulation Efflux Pump Upregulation Efflux_Upregulation->Efflux_Pump Increases expulsion Porin_Mutation Porin Mutation/ Downregulation Porin_Mutation->Porin Reduces entry

Caption: Mechanisms of this compound action and resistance.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Analysis Prepare_this compound Prepare serial dilutions of this compound (Drug A) Dispense_Drugs Dispense Drug A along x-axis Dispense Drug B along y-axis Prepare_this compound->Dispense_Drugs Prepare_EPI Prepare serial dilutions of EPI (Drug B) Prepare_EPI->Dispense_Drugs Prepare_Inoculum Prepare standardized bacterial inoculum Inoculate_Plate Inoculate all wells with bacteria Prepare_Inoculum->Inoculate_Plate Dispense_Drugs->Inoculate_Plate Incubate Incubate plate (16-20h at 35°C) Inoculate_Plate->Incubate Read_MICs Read MIC of each drug alone and in combination Incubate->Read_MICs Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MICs->Calculate_FICI Interpret_Results Interpret FICI: Synergy, Additivity, or Antagonism Calculate_FICI->Interpret_Results

Caption: Workflow for the checkerboard synergy assay.

AcrAB_TolC_Efflux_Pump AcrAB-TolC Efflux Pump in Gram-Negative Bacteria cluster_membranes cluster_pump Outer_Membrane Outer Membrane Inner_Membrane Inner Membrane TolC TolC (Outer Membrane Factor) AcrA AcrA (Periplasmic Adaptor Protein) TolC->AcrA Lomefloxacin_out This compound TolC->Lomefloxacin_out Expulsion AcrA->TolC AcrB AcrB (Inner Membrane Transporter) AcrA->AcrB AcrB->AcrA Proton H+ AcrB->Proton Lomefloxacin_in This compound Lomefloxacin_in->AcrB Binding Proton_out H+ Proton_out->AcrB Proton Motive Force

Caption: Diagram of the AcrAB-TolC efflux pump system.

References

Technical Support Center: Lomefloxacin and Central Nervous System Adverse Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the adverse effects of lomefloxacin (B1199960) on the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported CNS adverse effects associated with this compound?

A1: Based on clinical trial data, the most frequently reported CNS adverse effects are headache and dizziness.[1] Other less common effects include tremors, vertigo, paresthesias, and convulsions.[2] Spontaneous reports to the FDA suggest that the rate of CNS toxicity with this compound may be higher than with some other fluoroquinolones.[2]

Q2: What is the proposed mechanism for this compound-induced neurotoxicity?

A2: The leading hypothesis is that this compound, like other fluoroquinolones, can cause CNS stimulation by acting on two key neurotransmitter systems. The primary mechanism is believed to be the inhibition of the gamma-aminobutyric acid (GABA) type A (GABAa) receptor, which is an inhibitory receptor.[3] Additionally, this compound may activate the N-methyl-D-aspartate (NMDA) receptor, which is an excitatory receptor.[2] This dual action can lead to an overall increase in neuronal excitability, potentially resulting in the observed adverse effects.

Q3: Are there any known risk factors that can increase the likelihood of experiencing CNS adverse effects with this compound?

A3: Yes, certain factors can predispose individuals to a higher risk of CNS adverse effects. These include pre-existing CNS disorders such as epilepsy or severe cerebral arteriosclerosis.

Q4: How can I troubleshoot unexpected neuronal hyperexcitability in my in vitro or in vivo experiments with this compound?

A4: If you observe unexpected neuronal hyperexcitability, consider the following:

  • Verify Drug Concentration: Ensure the concentration of this compound used is within the expected therapeutic range.

  • Assess GABAa Receptor Function: Investigate whether this compound is inhibiting GABAa receptor activity in your model system using the protocol outlined below.

  • Evaluate NMDA Receptor Activity: Determine if this compound is potentiating NMDA receptor-mediated responses.

  • Consider Co-administered Substances: Be aware that certain other drugs, such as some non-steroidal anti-inflammatory drugs (NSAIDs), can potentiate the neuroexcitatory effects of fluoroquinolones.

Data Presentation

Table 1: Incidence of Common CNS Adverse Effects of this compound from Clinical Trials

Adverse EffectThis compound (Incidence %)Comparator (Drug, Incidence %)
Headache3.6Not Specified
Dizziness2.1Norfloxacin (Lower)
Tremor< 1.0Norfloxacin (Lower)
NervousnessNot SpecifiedCiprofloxacin (B1669076) (Not Specified)

Data compiled from multiple sources.

Table 2: Comparison of Drug-Attributable Adverse Events in Clinical Trials

StudyThis compound (Adverse Events %)Comparator (Drug, Adverse Events %)Notes
Uncomplicated UTIs11.1Norfloxacin (7.6)Dizziness and tremor were higher in the this compound group.
Complicated UTIsNot Specified (3 patients with nausea, 1 with nervousness)Ciprofloxacin (2 patients with nausea)Withdrawal due to adverse events was 3% for this compound and 5% for ciprofloxacin.

UTI: Urinary Tract Infection. Data from comparative clinical trials.

Experimental Protocols

Protocol 1: In Vitro GABAa Receptor Binding Assay

This protocol is designed to assess the potential of this compound to inhibit the binding of a radiolabeled ligand to the GABAa receptor in rodent brain tissue.

Materials:

  • Rat brain tissue

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]-Muscimol (radioligand)

  • Unlabeled GABA (for non-specific binding)

  • This compound (test compound)

  • Scintillation fluid

  • Centrifuge, homogenizer, scintillation counter

Methodology:

  • Membrane Preparation:

    • Homogenize rat brains in 20 volumes of ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in ice-cold binding buffer and centrifuge again.

    • Wash the pellet twice more with binding buffer.

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL.

  • Binding Assay:

    • In triplicate, add the following to microcentrifuge tubes:

      • Total Binding: 100 µL of membrane suspension, 50 µL of [³H]-Muscimol, and 50 µL of binding buffer.

      • Non-specific Binding: 100 µL of membrane suspension, 50 µL of [³H]-Muscimol, and 50 µL of unlabeled GABA.

      • Test Compound: 100 µL of membrane suspension, 50 µL of [³H]-Muscimol, and 50 µL of this compound solution (at various concentrations).

    • Incubate the tubes at 4°C for 30 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percent inhibition of specific binding by this compound at each concentration.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific binding).

Protocol 2: In Vitro Assessment of NMDA Receptor Activity

This protocol utilizes an in vitro model to determine if this compound potentiates NMDA receptor-mediated neuronal excitation in rat hippocampal slices.

Materials:

  • Rat hippocampal slices (400-500 µm thick)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • NMDA

  • MK-801 (NMDA receptor antagonist)

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

Methodology:

  • Slice Preparation and Maintenance:

    • Prepare hippocampal slices from adult rats and maintain them in oxygenated aCSF.

    • Allow slices to recover for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Place a slice in a recording chamber continuously perfused with oxygenated aCSF.

    • Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the CA1 stratum radiatum to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline fEPSP response for at least 20 minutes.

  • Drug Application:

    • Bath-apply this compound at the desired concentration and record the fEPSP for 30-60 minutes.

    • To confirm the involvement of NMDA receptors, co-apply the NMDA receptor antagonist MK-801 with this compound.

  • Data Analysis:

    • Measure the slope of the fEPSP to quantify synaptic strength.

    • Compare the fEPSP slope before and after the application of this compound. An increase in the slope suggests a potentiation of excitatory neurotransmission.

    • Determine if the effect of this compound is blocked by the NMDA receptor antagonist.

Mandatory Visualizations

Lomefloxacin_Neurotoxicity_Pathway This compound This compound GABAa_Receptor GABAa Receptor This compound->GABAa_Receptor Inhibits NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Potentiates Neuronal_Inhibition Decreased Neuronal Inhibition GABAa_Receptor->Neuronal_Inhibition Leads to Neuronal_Excitation Increased Neuronal Excitation NMDA_Receptor->Neuronal_Excitation Leads to Increased_Excitability Increased Neuronal Excitability Neuronal_Inhibition->Increased_Excitability Neuronal_Excitation->Increased_Excitability CNS_Effects CNS Adverse Effects (e.g., Seizures, Dizziness) Increased_Excitability->CNS_Effects Experimental_Workflow_GABA_Binding Start Start: Rat Brain Tissue Homogenization Homogenization & Centrifugation (Membrane Preparation) Start->Homogenization Incubation Incubation with [3H]-Muscimol & this compound Homogenization->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 Determination) Counting->Analysis End End: Assess GABAa Receptor Binding Inhibition Analysis->End Logical_Relationship_Troubleshooting Problem Observed Neuronal Hyperexcitability Step1 Verify this compound Concentration Problem->Step1 Step2 Assess GABAa Receptor Function Step1->Step2 Step3 Evaluate NMDA Receptor Activity Step2->Step3 Step4 Consider Drug Interactions (e.g., NSAIDs) Step3->Step4 Resolution Identify Cause of Unexpected Effect Step4->Resolution

References

Technical Support Center: Lomefloxacin pH-Dependent Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of pH on the solubility and antimicrobial activity of lomefloxacin (B1199960).

Frequently Asked Questions (FAQs)

Q1: How does pH affect the aqueous solubility of this compound?

The aqueous solubility of this compound is significantly dependent on pH. This compound is an amphoteric compound, meaning it has both acidic and basic functional groups. Its solubility is lowest near its isoelectric point and increases in both acidic and alkaline conditions. In a study examining its solubility in urine at different pH values, this compound demonstrated higher solubility at a more acidic pH.

Q2: I'm observing precipitation of this compound in my neutral buffered solution. Why is this happening?

Precipitation of this compound in neutral buffered solutions is a common issue due to its lower solubility in this pH range. For instance, the solubility of this compound hydrochloride in PBS at pH 7.2 is approximately 2 mg/ml. If your stock solution is more concentrated or if there are other components in your buffer that could reduce solubility, precipitation may occur.

Q3: How does pH impact the antibacterial activity of this compound?

The antibacterial activity of this compound is attenuated in acidic environments. Studies have shown that the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound increase in acidic conditions. Specifically, its activity in urine at a pH of 5.0 was observed to be two- to eightfold lower than at a pH of 7.0.

Q4: Why is the activity of this compound reduced at a lower pH?

The reduced activity of this compound at acidic pH is related to the ionization state of the molecule. The overall charge of the fluoroquinolone molecule influences its ability to permeate the bacterial cell wall and bind to its target enzymes, DNA gyrase and topoisomerase IV. Changes in the ionization state at acidic pH can hinder these processes, leading to decreased antibacterial efficacy.

Troubleshooting Guides

Problem: Inconsistent results in this compound antimicrobial susceptibility testing.

  • Possible Cause: Variation in the pH of the culture medium.

  • Solution: Ensure that the pH of your growth medium is consistently controlled and documented for all experiments. Use buffered media to maintain a stable pH throughout the duration of the assay. The antibacterial activity of this compound is known to decrease in more acidic conditions.

Problem: Difficulty dissolving this compound powder in a neutral buffer.

  • Possible Cause: The concentration of this compound exceeds its solubility limit at that specific pH.

  • Solution:

    • First, try preparing a stock solution in a slightly acidic or alkaline solution where this compound has higher solubility. For example, you can start by dissolving it in a small amount of 0.1 M HCl or 0.1 M NaOH and then diluting it with your target buffer.

    • Alternatively, consider using a co-solvent system if compatible with your experimental setup.

    • Refer to solubility data to ensure you are working within the solubility limits at your desired pH.

Quantitative Data

Table 1: Solubility of this compound at Different pH Values

pHSolubility (mg/mL)Source
5.27.8FDA
6.52.4FDA
7.2~2.0Cayman Chemical
8.123.03FDA

Table 2: Effect of pH on this compound Activity

ConditionObservationSource
Acidic urine (pH 5)Increased MIC and MBCJournal of Antimicrobial Chemotherapy
Urine (pH 5.0 vs. 7.0)2- to 8-fold decrease in activity at pH 5.0Antimicrobial Agents and Chemotherapy

Experimental Protocols

Protocol 1: Determination of this compound Solubility by the Shake-Flask Method

This protocol is adapted from general methods for solubility determination of fluoroquinolones.

Materials:

  • This compound hydrochloride

  • Buffer solutions at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0)

  • Shaker incubator

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound hydrochloride to separate vials containing the different buffer solutions.

  • Tightly seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples at a constant speed (e.g., 150 rpm) until equilibrium is reached (typically 24-48 hours). To confirm equilibrium, take measurements at different time points until the concentration remains constant.

  • After reaching equilibrium, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a supernatant aliquot and dilute it with the corresponding buffer to a concentration within the linear range of your analytical method.

  • Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound (approximately 287 nm).

  • Calculate the concentration of this compound in the original supernatant using a standard calibration curve.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) at Different pH Values

This protocol is based on the broth microdilution method.

Materials:

  • This compound stock solution

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) adjusted to different pH values (e.g., 5.5, 6.5, 7.3)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of this compound in the different pH-adjusted CAMHB directly in the 96-well plates.

  • Prepare a bacterial inoculum and dilute it in the corresponding pH-adjusted broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) for each pH.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Determine the MIC for each pH value.

Visualizations

Lomefloxacin_pH_Impact cluster_pH pH Environment cluster_Properties This compound Properties pH_Acidic Acidic pH (e.g., pH < 6) Solubility Solubility pH_Acidic->Solubility Increases Activity Antibacterial Activity pH_Acidic->Activity Decreases (Higher MIC) pH_Neutral Neutral pH (e.g., pH ~7) pH_Neutral->Solubility Decreases pH_Neutral->Activity Optimal pH_Alkaline Alkaline pH (e.g., pH > 8) pH_Alkaline->Solubility Increases pH_Alkaline->Activity Variable

Caption: Relationship between pH and this compound solubility and activity.

Experimental_Workflow cluster_Solubility Solubility Determination cluster_Activity Activity (MIC) Testing S1 Prepare pH-adjusted buffers S2 Add excess this compound S1->S2 S3 Equilibrate (Shake-Flask) S2->S3 S4 Separate solid and liquid S3->S4 S5 Measure concentration (UV-Vis) S4->S5 A1 Prepare pH-adjusted media A2 Serial dilution of this compound A1->A2 A3 Inoculate with bacteria A2->A3 A4 Incubate A3->A4 A5 Determine MIC A4->A5

Caption: Workflow for determining this compound solubility and activity.

Lomefloxacin-Metal Ion Chelation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chelation of lomefloxacin (B1199960) with metal ions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data to facilitate experimental work and understanding of the implications of these interactions.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and characterization of this compound-metal complexes.

Question/Issue Possible Cause(s) Suggested Solution(s)
No precipitate forms during complex synthesis. 1. Incorrect pH of the reaction mixture. Chelation is often pH-dependent.[1] 2. Inappropriate solvent system affecting solubility of reactants or the complex. 3. This compound or metal salt concentration is too low.1. Adjust the pH of the solution. For many divalent and trivalent metal ions, a neutral to slightly basic pH (7-8) is required for precipitation.[1] 2. Use a mixed solvent system, such as water:methanol (B129727) (1:1), to ensure all reactants are in solution before adjusting the pH.[1] 3. Increase the concentration of the reactants while maintaining the desired molar ratio.
The resulting complex has poor solubility in common solvents. 1. The nature of the formed chelate can lead to insolubility. 2. The presence of coordinated solvent molecules or counter-ions can affect solubility.1. Attempt to dissolve the complex in polar aprotic solvents like DMSO or DMF for analytical purposes.[1] 2. For biological assays, consider preparing a fine suspension or using a vehicle with appropriate suspending agents.
FT-IR spectrum of the complex shows no significant shift in the carbonyl peaks. 1. Chelation has not occurred. 2. The coordination does not involve the carbonyl groups (less common for many metals). 3. The instrument is not properly calibrated, or the sample preparation is inadequate.1. Re-run the synthesis, carefully controlling the reaction conditions (pH, temperature, stoichiometry). 2. For certain metal ions, like Fe(III), coordination might primarily involve the piperazine (B1678402) nitrogen atoms.[1] Confirm with other characterization techniques. 3. Ensure the FT-IR instrument is calibrated and run a background spectrum with a clean ATR element.
¹H NMR spectrum of the complex shows broad or unresolved peaks. 1. Paramagnetic nature of the metal ion (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening. 2. The complex may be in equilibrium with the free ligand in solution, leading to exchange broadening. 3. The sample concentration is too high, leading to aggregation.1. This is an inherent property of paramagnetic complexes. Focus on other characterization techniques like FT-IR and UV-Vis. 2. Perform variable temperature NMR studies to investigate the exchange dynamics. 3. Prepare a more dilute sample for NMR analysis.
Elemental analysis results do not match the expected stoichiometry. 1. The complex may have a different stoichiometry than assumed (e.g., 1:2 or 1:3 metal-to-ligand ratio). 2. The presence of coordinated or lattice water molecules was not accounted for. 3. The sample is impure and contains unreacted starting materials or byproducts.1. Consider the possibility of different stoichiometries and calculate the expected elemental composition for those as well. 2. Use thermal analysis (TGA) to determine the number of water molecules in the complex. 3. Purify the complex by washing with appropriate solvents to remove unreacted starting materials.

Frequently Asked Questions (FAQs)

1. What are the primary sites on the this compound molecule involved in metal ion chelation?

The primary binding sites for most metal ions are the oxygen atoms of the 3-carboxylic acid group and the 4-keto group. This forms a stable six-membered ring with the metal ion. However, with some metal ions, such as Fe(III), coordination through the nitrogen atoms of the piperazine ring has also been proposed.

2. What is the typical stoichiometry of this compound-metal complexes?

The stoichiometry can vary depending on the metal ion and the reaction conditions. Common stoichiometries (this compound:metal) are 1:1, 2:1, and 3:1. For instance, with Al³⁺, both 2:1 and 3:1 complexes have been suggested.

3. How does chelation with metal ions affect the bioavailability of orally administered this compound?

Co-administration of this compound with products containing multivalent cations (e.g., antacids with Mg²⁺, Al³⁺, or Ca²⁺) can significantly reduce its oral bioavailability. The formation of less soluble and poorly absorbable chelate complexes in the gastrointestinal tract is the primary reason for this drug-drug interaction.

4. Can the formation of metal complexes enhance the antimicrobial activity of this compound?

Yes, in some cases, the formation of metal complexes can lead to enhanced antimicrobial and antifungal activity compared to the free drug. For example, the Fe(III)-lomefloxacin complex has shown remarkable inhibitory activity against various bacterial and fungal species.

5. What are the key analytical techniques for characterizing this compound-metal complexes?

The most common techniques are:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=O and COOH groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the structure of diamagnetic complexes in solution and to observe changes in the chemical shifts of protons near the binding sites.

  • UV-Visible (UV-Vis) Spectroscopy: To monitor the formation of the complex and to determine its stability constant through titration experiments.

  • Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the complex.

  • Thermogravimetric Analysis (TGA): To determine the presence and number of coordinated or lattice water molecules.

Quantitative Data

Table 1: Stability Constants of this compound with Metal Ions
Metal IonLog K₁Log K₂MethodReference
Al³⁺8.36.9Potentiometry
Mg²⁺4.33.3Potentiometry
Cu²⁺7.96-Potentiometry
Zn²⁺5.23-Potentiometry
Ni²⁺4.67-Potentiometry
Co²⁺4.32-Potentiometry

Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH.

Table 2: Key FT-IR Spectral Data (cm⁻¹) for this compound and its Metal Complexes
Complexν(C=O)COOHν(C=O)pyridoneReference
This compound (Free) ~1724~1625
Mg(II)-Lomefloxacin Absent~1610
Ca(II)-Lomefloxacin Absent~1609
Zn(II)-Lomefloxacin Absent~1610
Fe(III)-Lomefloxacin ~1720~1623

The absence of the ν(C=O)COOH peak suggests deprotonation and coordination of the carboxylate group.A shift to lower wavenumbers for the ν(C=O)pyridone peak indicates its involvement in chelation.

Experimental Protocols

Synthesis of a this compound-Metal Complex (e.g., Zn(II))

This protocol is a generalized procedure based on reported methods.

Materials:

Procedure:

  • Dissolve a specific molar amount of this compound hydrochloride in methanol.

  • In a separate beaker, dissolve an equimolar amount of zinc chloride in deionized water.

  • Heat both solutions to approximately 60-70°C.

  • Slowly add the this compound solution to the zinc chloride solution while stirring continuously on a hot plate stirrer.

  • Adjust the pH of the mixture to ~7-8 using the 5% ammonium hydroxide solution. A precipitate should start to form.

  • Continue stirring the mixture at 60-70°C for about 30 minutes.

  • Allow the mixture to cool to room temperature and then leave it to stand for several hours (or overnight) to ensure complete precipitation.

  • Collect the precipitate by filtration.

  • Wash the precipitate with a small amount of deionized water and then methanol to remove any unreacted starting materials.

  • Dry the resulting complex in a desiccator over a drying agent.

Determination of Stability Constant by UV-Vis Spectrophotometric Titration

This protocol outlines a general method for determining the stability constant of a this compound-metal complex.

Materials:

  • Stock solution of this compound of known concentration.

  • Stock solution of the metal salt (e.g., CuCl₂) of known concentration.

  • Appropriate buffer solution to maintain a constant pH.

Procedure:

  • Prepare a series of solutions in volumetric flasks, each containing a constant concentration of this compound.

  • To each flask, add an increasing concentration of the metal salt solution.

  • Add the buffer solution to each flask to maintain a constant pH.

  • Bring each solution to the final volume with deionized water.

  • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 250-500 nm).

  • Identify the wavelength of maximum absorbance change upon complexation.

  • Use the absorbance data at this wavelength to calculate the concentrations of the free ligand, free metal ion, and the complex at equilibrium for each solution.

  • Apply appropriate mathematical models (e.g., Job's plot for stoichiometry, or methods like the Benesi-Hildebrand equation for 1:1 complexes) to calculate the stability constant (K).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_characterization Characterization prep_L Prepare this compound Solution mix Mix Solutions prep_L->mix prep_M Prepare Metal Ion Solution prep_M->mix adjust_pH Adjust pH (7-8) mix->adjust_pH heat_stir Heat and Stir (60-70°C) adjust_pH->heat_stir precipitate Precipitation heat_stir->precipitate filter Filter precipitate->filter wash Wash filter->wash dry Dry wash->dry ftir FT-IR dry->ftir nmr NMR dry->nmr uvvis UV-Vis dry->uvvis elemental Elemental Analysis dry->elemental

Caption: Workflow for the synthesis and characterization of this compound-metal complexes.

Chelation_Implications cluster_implications Implications LOM This compound Chelation Chelation Reaction LOM->Chelation Metal Metal Ions (e.g., Mg²⁺, Al³⁺, Fe³⁺) Metal->Chelation Complex This compound-Metal Complex Chelation->Complex bioavailability Decreased Oral Bioavailability Complex->bioavailability In GI Tract activity Altered Antimicrobial Activity (Potentially Enhanced) Complex->activity In Vitro / In Vivo

Caption: Logical relationship of this compound chelation and its key implications.

References

Lomefloxacin-Associated Photosensitivity: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments on lomefloxacin-associated photosensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound-induced photosensitivity?

A1: this compound-induced photosensitivity is primarily a phototoxic reaction, not a photoallergic one.[1][2] The mechanism is initiated when This compound (B1199960), present in the skin, absorbs ultraviolet A (UVA) radiation.[3][4][5] This absorption triggers a series of photochemical reactions, leading to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. These ROS cause oxidative damage to cellular components like lipids, proteins, and DNA, resulting in cellular damage and an inflammatory response that manifests as an exaggerated sunburn. The halogen atom at the C-8 position of the this compound molecule is a key contributor to its high phototoxic potential.

Q2: What is the action spectrum for this compound photosensitivity?

A2: The action spectrum for this compound-induced skin photosensitization shows peak activity around 320 nm, which is within the UVA range and corresponds to the maximal absorption of the drug. Studies have specifically identified UVA wavelengths of 335 nm and 365 nm as being strongly associated with this phototoxicity.

Q3: What are the common clinical manifestations of this compound photosensitivity?

A3: Clinical manifestations can vary but typically include exaggerated sunburn reactions such as erythema (redness), edema (swelling), and in severe cases, blistering on sun-exposed areas of the skin. Other reported reactions include eczematous lesions and post-inflammatory hyperpigmentation.

Q4: Are there any strategies to mitigate this compound photosensitivity in a clinical setting?

A4: Yes, the primary strategies are preventative and focus on minimizing UV exposure. Patients are advised to avoid prolonged sun exposure, wear protective clothing, and use broad-spectrum sunscreens with a high sun protection factor (SPF) that offer significant UVA protection. In cases of a reaction, topical corticosteroids and cool compresses may be used to alleviate symptoms.

Q5: In our cell culture experiments, we are not observing significant phototoxicity. What could be the reason?

A5: Several factors could contribute to this:

  • Incorrect Wavelength or Dose of UV Radiation: Ensure you are using a UVA source with an appropriate wavelength (peaking around 320-365 nm) and a sufficient dose. Doses used in published studies range from 1.3 J/cm² to 26 J/cm².

  • Inappropriate Cell Line: Different cell types may have varying sensitivities. Human dermal fibroblasts and melanocytes have been shown to be susceptible.

  • Insufficient Drug Concentration or Incubation Time: this compound concentrations in in vitro studies typically range from 0.001 mM to 1.0 mM, with incubation periods of around 24 hours before irradiation.

  • Cell Culture Medium Components: Some components in the culture medium may interfere with the phototoxic reaction. It is advisable to irradiate cells in a buffered salt solution like DPBS after removing the medium.

Troubleshooting Guide for Experimental Issues

IssuePossible Cause(s)Recommended Action(s)
High variability in cell viability assays - Uneven UV irradiation across the culture plate.- Inconsistent cell seeding density.- Edge effects in multi-well plates.- Use a calibrated and validated UV source to ensure uniform irradiation.- Ensure a single-cell suspension and consistent cell counts for seeding.- Avoid using the outer wells of the plate for experiments or fill them with sterile medium/PBS.
Difficulty in detecting ROS generation - The ROS detection probe is not sensitive enough or has degraded.- The timing of measurement is not optimal (ROS are often transient).- The concentration of this compound or the UVA dose is too low.- Use a fresh, validated ROS probe (e.g., H2DCFDA, CellROX® Green).- Perform a time-course experiment to determine the peak of ROS production.- Increase the this compound concentration or UVA dose within the published ranges.
Inconsistent results in animal models - Variation in drug administration (e.g., intravenous vs. oral).- Differences in skin pigmentation of the animal model.- Inconsistent UVA dose or exposure area.- Standardize the route and timing of drug administration. Intravenous bolus can reduce absorption variability.- Be aware that melanin (B1238610) can interact with fluoroquinolones, potentially influencing local drug concentration and phototoxicity.- Precisely control the UVA dose and the area of skin exposed.

Quantitative Data Summary

Table 1: Effect of this compound and UVA Radiation on Human Dermal Fibroblast Viability

This compound Concentration (mM)Cell Viability (% of Control)
0.05~90%
0.10~75%
0.50~40%
1.00~24%
Data is approximated from a study where cells were treated for 24 hours and then irradiated with 1.3 J/cm² UVA.

Table 2: Effect of this compound and UVA Radiation on Antioxidant Enzyme Expression in Human Dermal Fibroblasts

TreatmentCatalase (CAT) ExpressionGlutathione Peroxidase (GPx1) Expression
This compound (0.5 mM)DecreasedDecreased
This compound (0.5 mM) + UVA (1.3 J/cm²)Further DecreasedFurther Decreased
Qualitative summary based on Western blot analysis.

Key Experimental Protocols

Protocol 1: In Vitro Phototoxicity Assessment using Human Dermal Fibroblasts
  • Cell Culture: Culture human dermal fibroblasts in appropriate medium and conditions until they reach 80-90% confluency.

  • Drug Incubation: Seed the cells in 96-well plates. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 mM to 1.0 mM) and a vehicle control. Incubate for 24 hours.

  • Irradiation:

    • Gently wash the cells twice with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add fresh DPBS to each well.

    • Expose the plate to a UVA source (e.g., a lamp with a peak emission at 365 nm) to deliver a specific dose (e.g., 1.3 J/cm²). A duplicate plate should be kept in the dark as a non-irradiated control.

  • Cell Viability Assay:

    • After irradiation, replace the DPBS with fresh culture medium.

    • Incubate for another 24 hours.

    • Assess cell viability using a standard method like the WST-1 or MTT assay according to the manufacturer's instructions.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
  • Cell Preparation: Culture and treat cells with this compound as described in Protocol 1.

  • Probe Loading: After the 24-hour drug incubation, wash the cells with a warm buffer and incubate with an ROS-sensitive probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) or CellROX® Green Reagent in the dark for 30-60 minutes.

  • Irradiation: Wash the cells to remove excess probe and add fresh DPBS. Irradiate one set of plates with UVA while keeping a duplicate set in the dark.

  • Measurement: Immediately after irradiation, measure the fluorescence using a microplate reader or visualize the cells using fluorescence microscopy.

  • Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control.

Protocol 3: In Vivo Murine Phototoxicity Model
  • Animal Model: Use a suitable mouse strain, such as ICR mice.

  • Drug Administration: Administer this compound intravenously at a specified dose (e.g., 40 mg/kg). A control group should receive the vehicle (e.g., 0.1 N NaOH).

  • Irradiation: Immediately after drug administration, expose the ears of the mice to a UVA light source for a set duration (e.g., 4 hours to deliver a total dose of 26 J/cm²). The non-irradiated ear can serve as a control.

  • Assessment of Phototoxicity:

    • Visually score the ear for erythema and edema at specific time points after irradiation (e.g., 0, 24, and 48 hours).

    • Alternatively, measure ear thickness using a digital caliper to quantify edema.

  • Data Analysis: Compare the phototoxicity index (scores or measurements) between the this compound-treated and control groups.

Visualizations

Lomefloxacin_Photosensitivity_Pathway cluster_activation cluster_mitigation Mitigation Approaches This compound This compound in Skin Excited_this compound Excited State This compound* This compound->Excited_this compound Photoactivation Antioxidant_Defense Cellular Antioxidant Defense System (e.g., CAT, GPx) This compound->Antioxidant_Defense Inhibits (e.g., CAT, GPx) UVA UVA Radiation (320-400 nm) UVA->this compound Absorption ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Excited_this compound->ROS Energy Transfer to O₂ Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Overwhelms Antioxidant_Defense->ROS Neutralizes Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) Oxidative_Stress->Cellular_Damage Inflammation Inflammatory Response Cellular_Damage->Inflammation Phototoxicity Clinical Phototoxicity (Erythema, Edema) Inflammation->Phototoxicity Mitigation->UVA Blocks Mitigation->ROS Scavenges Sunscreen Broad-Spectrum Sunscreen Avoidance Sun Avoidance Antioxidants Antioxidants

Caption: this compound photosensitivity signaling pathway.

Experimental_Workflow start Start: Cell Culture (e.g., Human Dermal Fibroblasts) drug_treatment 24h Incubation with this compound start->drug_treatment wash Wash with DPBS drug_treatment->wash split wash->split uva_exposure UVA Irradiation (e.g., 1.3 J/cm²) split->uva_exposure Irradiated Group dark_control Dark Control (No Irradiation) split->dark_control Control Group post_incubation 24h Post-Incubation in Fresh Medium uva_exposure->post_incubation dark_control->post_incubation endpoint Endpoint Assays post_incubation->endpoint viability Cell Viability (WST-1/MTT) endpoint->viability ros ROS Detection (H2DCFDA) endpoint->ros (Separate protocol, measured immediately after irradiation) protein Protein Expression (Western Blot) endpoint->protein

Caption: In vitro experimental workflow for phototoxicity.

References

Lomefloxacin Stability: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with lomefloxacin (B1199960). It offers troubleshooting guidance and frequently asked questions regarding the stability of this compound under various storage and stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting this compound stability?

A1: this compound is susceptible to degradation under several conditions, with the most significant factors being exposure to light (photodegradation), oxidative conditions, and extremes of pH. Temperature can also influence the rate of degradation, particularly in solution.

Q2: How should this compound be stored to ensure its stability?

A2: To maintain the integrity of this compound, it should be protected from light and stored in well-closed containers. For long-term storage of the solid form, a cool and dry place is recommended. This compound hydrochloride is stable to heat and moisture but is sensitive to light in dilute aqueous solutions[1]. Aqueous solutions of this compound are not recommended to be stored for more than one day[2].

Q3: What happens when this compound is exposed to light?

A3: this compound is photolabile and degrades upon exposure to UV radiation. Photodegradation can lead to the formation of several byproducts. Studies have shown that exposure of this compound in a PBS buffer at pH 7.4 to UV-A radiation can result in over 50% decomposition within 10 minutes[3]. The primary photodegradation pathway involves the loss of the fluorine atom at the C-8 position and a partial breakdown of the piperazine (B1678402) ring[3]. The chemical speciation of this compound influences its photodegradation, with the zwitterionic form showing more significant defluorination[3].

Q4: Is this compound stable in acidic and alkaline conditions?

A4: this compound is susceptible to degradation in both acidic and alkaline conditions. Ozonation studies have shown that this compound degradation is higher in alkaline solutions compared to neutral and acidic conditions[4]. The degradation pathways differ depending on the pH. For instance, during ozonation under acidic conditions, the initial attack is on the piperazinyl ring, while under alkaline conditions, the attack primarily occurs at the carboxylic group[4].

Q5: What are the common degradation products of this compound?

A5: The degradation products of this compound vary depending on the stress condition.

  • Photodegradation: Two major photoproducts identified are 1-ethyl-6-fluoro-1,4-dihydro-7-(2-aminoethyl-amino)-4-oxo-3-quinolinecarboxylic acid (AEA) and 1-ethyl-6-fluoro-1,4-dihydro-7-(2-aminopropyl-amino)-4-oxo-3-quinolinecarboxylic acid (APA)[3]. Other byproducts with m/z 332, 336, 348, and 350 have also been identified[3].

  • Oxidative degradation (Ozonation): Up to 27 degradation products have been identified, involving attacks on both the piperazine ring and the quinolone structure[5][6]. The presence of a methyl group on the piperazinyl ring of this compound leads to a more diverse range of oxidation products compared to other fluoroquinolones[5][6].

  • Oxidative degradation (Permanganate): In an acidic medium, oxidation with potassium permanganate (B83412) leads to the formation of hydroxy and oxo analogs, primarily at the piperazine moiety, while the quinolone fragment remains intact[7].

Troubleshooting Guide

Issue: Inconsistent results in this compound-based assays.

Possible Cause Troubleshooting Step
Degradation of this compound stock solution Prepare fresh stock solutions for each experiment. If storing, protect from light and use for a limited time. Aqueous solutions should not be stored for more than a day[2].
Photodegradation during experiment Conduct experiments under light-protected conditions (e.g., using amber-colored vials, covering with aluminum foil).
Inappropriate pH of the experimental buffer Ensure the pH of the buffer system is within a stable range for this compound. Be aware that degradation is accelerated at alkaline pH[4].
Oxidative stress from experimental components Evaluate if any components in your assay could be acting as oxidizing agents.

Issue: Appearance of unknown peaks in HPLC analysis.

Possible Cause Troubleshooting Step
Formation of degradation products This is a strong indicator of this compound degradation. Refer to the degradation pathways and products mentioned in the FAQs to tentatively identify the peaks. A forced degradation study can help confirm the identity of these peaks.
Contamination of the sample or mobile phase Ensure proper handling and preparation of samples and mobile phases to avoid external contamination.

Quantitative Stability Data

The stability of this compound under various stress conditions has been evaluated in several studies. The following tables summarize the quantitative data on this compound degradation.

Table 1: Oxidative Degradation of this compound in Aqueous Solution with 4,4′-Azobis(4-cyanopentanoic acid) (ACVA)

Temperature (°C)Incubation Time (h)Degradation (%)
409614.28
507243.96
603634.17
(Data sourced from a study on the oxidation of this compound using ACVA)[8]

Table 2: Oxidative Degradation of this compound in Methanolic Solution with ACVA

Temperature (°C)Incubation Time (h)Degradation (%)
4021620.62
509636.76
604838.55
(Data sourced from a study on the oxidation of this compound using ACVA)[8]

Table 3: Oxidative Degradation of this compound with 3% Hydrogen Peroxide (H₂O₂) at Room Temperature

Incubation Time (h)Degradation (%)
965.88
1688.13
(Data sourced from a study on the oxidation of this compound using H₂O₂)[8]

Table 4: Photodegradation of this compound

Light SourcepHExposure TimeDegradation (%)
UV-A (310-360 nm)7.4 (PBS buffer)10 min> 50
UV-C (254 nm)Not specified12 min~ 95
(Data sourced from studies on the photochemical decomposition of this compound)[3]

Experimental Protocols

Forced Degradation Study

A forced degradation study is essential to establish the stability-indicating properties of an analytical method. Here is a general protocol based on ICH guidelines:

  • Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: Treat this compound solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to a temperature of 80°C for 48 hours.

  • Photodegradation: Expose this compound solution to UV light (254 nm) and fluorescent light for a specified duration.

After exposure to each stress condition, the samples are analyzed by a stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of degradation products.

Stability-Indicating HPLC Method

A validated HPLC method is crucial for accurately quantifying this compound and its degradation products.

  • Column: Kinetex 5u XB-C18 100A (250 x 4.6 mm, 5 µm) or equivalent.[8]

  • Mobile Phase: A mixture of 0.05 M phosphate (B84403) buffer (pH adjusted to 3.20 with o-phosphoric acid) and acetonitrile (B52724) (87:13 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 280 nm.[8]

  • Column Temperature: 30°C.[8]

  • Injection Volume: 10 µL.[8]

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Degradation Pathways and Workflows

This compound Degradation Pathways

The following diagram illustrates the major degradation pathways of this compound under photolytic and oxidative stress.

G This compound Degradation Pathways cluster_photodegradation Photodegradation (UV Light) cluster_oxidation Oxidative Degradation This compound This compound Photoproduct_AEA AEA (m/z 336) This compound->Photoproduct_AEA Defluorination & Piperazine Ring Breakdown Photoproduct_APA APA (m/z 350) This compound->Photoproduct_APA Defluorination & Piperazine Ring Breakdown Other_Photoproducts Other Photoproducts (m/z 332, 348) This compound->Other_Photoproducts Piperazine_Ring_Oxidation Piperazine Ring Oxidation Products This compound->Piperazine_Ring_Oxidation Ozonation / Permanganate Quinolone_Structure_Attack Quinolone Structure Degradation Products This compound->Quinolone_Structure_Attack Ozonation (Hydroxyl Radicals)

Caption: Major degradation pathways of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the typical workflow for conducting a this compound stability study.

G This compound Stability Study Workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Points stress->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation (% Degradation, Impurity Profile) analysis->data end End: Stability Report data->end

Caption: Workflow for a this compound stability study.

References

Technical Support Center: Optimizing Lomefloxacin Dosage in Patients with Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lomefloxacin (B1199960) in the context of renal impairment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3][4][5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By interfering with these processes, this compound effectively halts bacterial proliferation, leading to cell death.

Q2: How is this compound eliminated from the body, and why is renal function a critical consideration?

A2: this compound is primarily eliminated from the body through the kidneys, with a significant portion of the drug excreted unchanged in the urine. Therefore, renal function, as measured by creatinine (B1669602) clearance (CrCl), is directly correlated with the drug's clearance rate. In patients with renal impairment, the elimination half-life of this compound is significantly prolonged, which can lead to drug accumulation and an increased risk of adverse effects if the dosage is not appropriately adjusted.

Q3: What are the recommended this compound dosage adjustments for patients with renal impairment?

A3: Dosage adjustments for this compound are based on the patient's creatinine clearance (CrCl). For patients with a CrCl between 10 and 40 mL/min, a loading dose of 400 mg is recommended, followed by a daily maintenance dose of 200 mg. For patients undergoing hemodialysis, a 400 mg loading dose should be administered, followed by 200 mg once daily, as hemodialysis removes a negligible amount of the drug.

Q4: What are the potential adverse effects of this compound, particularly in patients with renal impairment?

A4: Common side effects of this compound include headache, nausea, photosensitivity, and dizziness. In patients with renal impairment, the risk of adverse effects may be heightened due to potential drug accumulation. It is crucial to monitor for signs of nephrotoxicity, although this compound-induced acute kidney injury is not commonly reported. General mechanisms of antibiotic-induced nephrotoxicity can include acute tubular necrosis and interstitial nephritis.

Troubleshooting Guide

Issue 1: Unexpectedly high plasma concentrations of this compound in a patient with moderate renal impairment.

  • Possible Cause: The dosage may not have been appropriately adjusted for the patient's creatinine clearance.

  • Troubleshooting Steps:

    • Immediately verify the patient's most recent creatinine clearance value.

    • Confirm the current this compound dosage regimen.

    • Refer to the dosage adjustment guidelines (see Table 1) to ensure the dose aligns with the patient's renal function.

    • Consider performing therapeutic drug monitoring (TDM) to accurately quantify plasma this compound levels and guide further dosage adjustments.

Issue 2: A patient with severe renal impairment is not showing the expected therapeutic response to this compound.

  • Possible Cause: While less common, sub-therapeutic levels could be a concern if there are issues with drug absorption or other patient-specific factors.

  • Troubleshooting Steps:

    • Confirm patient adherence to the prescribed regimen.

    • Rule out any potential drug-drug interactions that might interfere with this compound absorption.

    • Consider TDM to determine if plasma concentrations are within the therapeutic range.

    • If concentrations are low despite appropriate dosing, investigate potential gastrointestinal absorption issues.

Issue 3: Difficulty in establishing a reliable HPLC method for this compound quantification in plasma.

  • Possible Cause: Suboptimal chromatographic conditions or sample preparation techniques.

  • Troubleshooting Steps:

    • Method Validation: Ensure your HPLC method is properly validated for linearity, accuracy, precision, and specificity.

    • Sample Preparation: Solid-phase extraction (SPE) is a robust method for extracting this compound from plasma and can improve sample purity.

    • Chromatographic Conditions:

      • Column: A reversed-phase C18 column is commonly used.

      • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 7.0) is often effective.

      • Detection: UV detection at 280 nm or fluorescence detection can be utilized for quantification.

    • Internal Standard: The use of an internal standard, such as enoxacin (B1671340) or sarafloxacin, is recommended to improve accuracy and reproducibility.

Data Presentation

Table 1: Recommended this compound Dosage Adjustments in Adult Patients with Renal Impairment

Creatinine Clearance (CrCl) (mL/min)Recommended this compound Dosage
> 40400 mg once daily
10 to 40400 mg loading dose, then 200 mg once daily
< 10400 mg loading dose, then 200 mg once daily
Hemodialysis400 mg loading dose, then 200 mg once daily

Table 2: Pharmacokinetic Parameters of this compound in Varying Degrees of Renal Function

Renal Function Group (Creatinine Clearance)Mean Elimination Half-Life (hours)
Group 1 (> 80 mL/min/1.73 m²)8.09
Group 2 (40-80 mL/min/1.73 m²)9.11
Group 3 (10-40 mL/min/1.73 m²)20.90
Group 4 (≤ 10 mL/min/1.73 m²)44.25

Experimental Protocols

Protocol 1: Determination of this compound in Human Plasma using HPLC

This protocol provides a general framework. Specific parameters should be optimized and validated in your laboratory.

  • Sample Collection and Preparation:

    • Collect whole blood samples in heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -20°C until analysis.

    • For analysis, perform a solid-phase extraction (SPE) to isolate this compound from the plasma matrix.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV or fluorescence detector.

    • Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: A filtered and degassed mixture of acetonitrile and phosphate buffer (e.g., 20:80 v/v, pH 7.0).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection:

      • UV detection at a wavelength of 280 nm.

      • Alternatively, fluorescence detection with excitation at 338 nm and emission at 425 nm can be used for higher sensitivity.

    • Internal Standard: Use an appropriate internal standard such as enoxacin or sarafloxacin.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of this compound in drug-free plasma.

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

    • Quantify the this compound concentration in the patient samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Lomefloxacin_Dosage_Adjustment_Workflow start Patient with Renal Impairment Requires this compound Therapy measure_crcl Measure Creatinine Clearance (CrCl) start->measure_crcl decision CrCl > 40 mL/min? measure_crcl->decision normal_dose Administer Standard Dose (400 mg once daily) decision->normal_dose Yes adjust_dose Administer Adjusted Dose: 400 mg loading dose, then 200 mg once daily decision->adjust_dose No monitor Monitor Clinical Response and for Adverse Effects normal_dose->monitor adjust_dose->monitor end Therapy Complete monitor->end

Caption: this compound Dosage Adjustment Workflow.

Lomefloxacin_MoA cluster_cell Inside Bacterial Cell This compound This compound bacterial_cell Bacterial Cell This compound->bacterial_cell Enters dna_gyrase DNA Gyrase bacterial_cell->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV bacterial_cell->topoisomerase_iv Inhibits dna_replication DNA Replication & Transcription Disrupted dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

Caption: Mechanism of Action of this compound.

References

Validation & Comparative

Lomefloxacin and Ciprofloxacin in the Treatment of Urinary Tract Infections: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lomefloxacin (B1199960) and ciprofloxacin (B1669076), two fluoroquinolone antibiotics used in the treatment of urinary tract infections (UTIs). The following sections detail their clinical efficacy, safety profiles, and mechanisms of action, supported by data from comparative clinical trials.

Efficacy in Treating Complicated and Recurrent UTIs

Multiple randomized clinical trials have demonstrated that once-daily this compound is as effective as twice-daily ciprofloxacin in treating complicated and recurrent UTIs.[1][2]

A multicenter study in Italy involving 294 patients with complicated UTIs found no statistically significant difference in clinical success and bacterial eradication rates between this compound (400 mg once daily) and ciprofloxacin (500 mg twice daily) administered for 15 days.[1] Similarly, a study of 150 outpatients with complicated or recurrent UTIs reported comparable high rates of clinical success and pathogen eradication for both drugs.[2]

Another comparative study assessing this compound 400 mg once daily and ciprofloxacin 500 mg twice daily for 7-14 days in patients with complicated UTIs also concluded that the eradication rates were equivalent.[3]

Efficacy Outcome This compound Ciprofloxacin Study Population Reference
Clinical Success Rate 85%76%294 patients with complicated UTIs[1]
Bacterial Eradication Rate 87%81%294 patients with complicated UTIs[1]
Clinical Success Rate 98.6%95.7%142 evaluable patients with complicated or recurrent UTIs[2]
Bacterial Eradication Rate 97.2%95.7%142 evaluable patients with complicated or recurrent UTIs[2]
Bacterial Eradication Rate 97.2%95.7%150 patients with complicated UTIs[3]

Safety and Tolerability

Both this compound and ciprofloxacin are generally well-tolerated.[1][2] The most commonly reported adverse events are gastrointestinal and central nervous system effects.[4]

In a study of 150 patients, the incidence of drug-related adverse events was comparable between the two treatment groups.[2] Nausea, nervousness, and pruritus were reported in the this compound group, while nausea and pruritus were observed in the ciprofloxacin group.[2] The withdrawal rate due to adverse events was low in both groups.[2] Another study also reported that probably drug-related adverse events occurred in 6.7% of patients treated with either this compound or ciprofloxacin.[3]

Adverse Event Profile This compound Ciprofloxacin Reference
Probably Drug-Related Adverse Events 6.7%6.7%[3]
Reported Adverse Events Nausea, nervousness, pruritusNausea, pruritus[2]
Withdrawal due to Adverse Events 3%5%[2]

Mechanism of Action

This compound and ciprofloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

The inhibition of DNA gyrase prevents the relaxation of supercoiled DNA, a necessary step for the initiation of DNA replication.[8] The inhibition of topoisomerase IV interferes with the separation of replicated chromosomal DNA into the respective daughter cells during cell division.[8] This dual-targeting mechanism contributes to the potent bactericidal activity of fluoroquinolones.

Mechanism of Action of Fluoroquinolones cluster_bacterial_cell Bacterial Cell Fluoroquinolones This compound / Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolones->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolones->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blocked

Caption: Mechanism of action of fluoroquinolones.

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below is a generalized experimental workflow based on these studies.

Patient Population: Adult patients with clinical signs and symptoms of complicated or recurrent UTI, confirmed by a positive urine culture (≥10^5 colony-forming units/mL) with a pathogen susceptible to the study drugs.[2][3]

Study Design: Randomized, multicenter studies were conducted to compare the efficacy and safety of this compound and ciprofloxacin.[1][2] In some studies, an investigator-blinded approach was used.[2]

Treatment Regimen:

  • This compound Group: 400 mg administered orally once daily.[1][2][3]

  • Ciprofloxacin Group: 500 mg administered orally twice daily.[1][2][3]

  • Duration of Treatment: Ranged from 7 to 15 days depending on the study.[1][3]

Assessments:

  • Clinical Evaluation: Assessment of signs and symptoms of UTI at baseline, during treatment, and at post-treatment follow-up visits (typically 5-9 days and 4-6 weeks after therapy).[3]

  • Bacteriological Evaluation: Urine cultures were performed at baseline to identify the causative pathogen and determine its susceptibility. Follow-up cultures were conducted post-treatment to assess for bacterial eradication.[2][3]

  • Safety Evaluation: Monitoring and recording of all adverse events, with assessment of their relationship to the study drug. Laboratory tests were also conducted to monitor for any clinically significant changes.[2][3]

Outcome Measures:

  • Clinical Success: Defined as the resolution or significant improvement of the presenting signs and symptoms of UTI.[2]

  • Bacteriological Eradication: Defined as the elimination of the initial pathogen from the urine, typically a post-treatment culture with ≤10^4 CFU/mL.[2]

Generalized Experimental Workflow for Comparative UTI Clinical Trials cluster_workflow Patient_Screening Patient Screening (Complicated/Recurrent UTI) Randomization Randomization Patient_Screening->Randomization Lomefloxacin_Arm This compound Treatment (400 mg once daily) Randomization->Lomefloxacin_Arm Ciprofloxacin_Arm Ciprofloxacin Treatment (500 mg twice daily) Randomization->Ciprofloxacin_Arm Follow_Up_1 Post-Treatment Follow-up (5-9 days) Lomefloxacin_Arm->Follow_Up_1 Ciprofloxacin_Arm->Follow_Up_1 Follow_Up_2 Long-Term Follow-up (4-6 weeks) Follow_Up_1->Follow_Up_2 Data_Analysis Efficacy & Safety Analysis Follow_Up_2->Data_Analysis

Caption: Generalized experimental workflow.

References

A Comparative In Vitro Analysis of Lomefloxacin and Ofloxacin Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vitro antibacterial activity of lomefloxacin (B1199960) and ofloxacin (B1677185), supported by experimental data and detailed methodologies.

This guide provides an objective comparison of the in vitro performance of two fluoroquinolone antibiotics, this compound and ofloxacin. The information presented is curated from peer-reviewed scientific literature to assist researchers, scientists, and drug development professionals in understanding the nuanced differences in the antibacterial spectrum and potency of these agents.

Executive Summary

This compound and ofloxacin are both effective broad-spectrum fluoroquinolone antibiotics. However, in vitro studies consistently demonstrate that ofloxacin generally exhibits greater potency against Gram-positive bacteria, while both agents display comparable and high activity against many Gram-negative organisms, particularly those belonging to the Enterobacteriaceae family.

Comparative Antibacterial Spectrum

The in vitro activity of this compound and ofloxacin has been extensively evaluated against a wide range of clinically significant bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, specifically the MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Negative Bacteria

Both this compound and ofloxacin demonstrate potent activity against a majority of Gram-negative bacteria.

Table 1: In Vitro Activity against Enterobacteriaceae

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliThis compound≤0.1250.25
Ofloxacin≤0.1250.25
Klebsiella pneumoniaeThis compound0.1250.5
Ofloxacin0.1250.5
Enterobacter cloacaeThis compound0.252
Ofloxacin0.1251
Proteus mirabilisThis compound0.1250.5
Ofloxacin0.1250.25
Serratia marcescensThis compound0.52
Ofloxacin0.251

Table 2: In Vitro Activity against Other Notable Gram-Negative Bacteria

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Pseudomonas aeruginosaThis compound14
Ofloxacin14
Haemophilus influenzaeThis compound≤0.06≤0.06
Ofloxacin≤0.06≤0.06
Gram-Positive Bacteria

Ofloxacin consistently demonstrates superior in vitro activity against Gram-positive cocci compared to this compound.[1][2]

Table 3: In Vitro Activity against Gram-Positive Bacteria

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)This compound0.51
Ofloxacin0.250.5
Staphylococcus aureus (Methicillin-resistant)This compound12
Ofloxacin0.51
Streptococcus pneumoniaeThis compound24
Ofloxacin12
Enterococcus faecalisThis compound48
Ofloxacin24

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and ofloxacin.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibiotic potency.

This method involves preparing serial dilutions of the antibiotics in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare serial dilutions of antibiotics inoculate Inoculate microtiter plate wells with bacteria and antibiotic dilutions prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Observe for visible growth (turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic

Broth Microdilution Workflow for MIC Determination.

In the agar (B569324) dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is recorded as the lowest antibiotic concentration that prevents the growth of bacterial colonies.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plates Prepare agar plates with serial dilutions of antibiotic spot_inoculum Spot bacterial inoculum onto agar plates prep_plates->spot_inoculum prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->spot_inoculum incubate Incubate at 35-37°C for 16-20 hours spot_inoculum->incubate observe_growth Observe for bacterial colony growth incubate->observe_growth determine_mic Determine MIC: Lowest concentration with no growth observe_growth->determine_mic

Agar Dilution Workflow for MIC Determination.
Time-Kill Kinetics Assay

Time-kill assays provide information on the rate at which an antibiotic kills a bacterial population over time. A standardized bacterial inoculum is introduced into a broth medium containing the antibiotic at various concentrations (often multiples of the MIC). At specified time points, aliquots are removed, serially diluted, and plated on agar to determine the number of viable bacteria (colony-forming units, CFU/mL).

Time_Kill_Kinetics_Workflow cluster_setup Setup cluster_exposure Exposure & Sampling cluster_quantification Quantification cluster_analysis Analysis prep_culture Prepare standardized bacterial culture expose_bacteria Expose bacteria to antibiotic over time prep_culture->expose_bacteria prep_antibiotic Prepare antibiotic solutions (multiples of MIC) prep_antibiotic->expose_bacteria sample Collect aliquots at defined time intervals (e.g., 0, 2, 4, 8, 24h) expose_bacteria->sample serial_dilution Perform serial dilutions of samples sample->serial_dilution plate_count Plate dilutions and count colonies (CFU/mL) serial_dilution->plate_count plot_data Plot log10 CFU/mL vs. time plate_count->plot_data

Time-Kill Kinetics Assay Workflow.

Concluding Remarks

The in vitro data presented in this guide highlight the distinct activity profiles of this compound and ofloxacin. While both are highly effective against a broad range of Gram-negative pathogens, ofloxacin demonstrates a clear advantage in potency against Gram-positive bacteria. This comparative analysis, supported by detailed experimental methodologies, serves as a valuable resource for informed decision-making in research and the development of new antibacterial therapies.

References

A Comparative Analysis of Lomefloxacin and Trimethoprim/Sulfamethoxazole in the Treatment of Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of lomefloxacin (B1199960), a fluoroquinolone antibiotic, and trimethoprim (B1683648)/sulfamethoxazole (B1682508) (TMP/SMX), a combination antibiotic, in the treatment of urinary tract infections (UTIs). The information presented is based on data from clinical trials and is intended to inform research, scientific, and drug development professionals.

Executive Summary

Both this compound and trimethoprim/sulfamethoxazole are effective in treating urinary tract infections. Clinical studies indicate comparable cure rates for both drugs in uncomplicated UTIs. However, in cases of complicated UTIs, this compound has demonstrated a significantly better bacteriological cure rate at short-term follow-up. The choice between these two antimicrobials may depend on the complexity of the infection, local resistance patterns, and patient-specific factors.

Data Presentation

The following tables summarize the quantitative data from comparative clinical trials of this compound and trimethoprim/sulfamethoxazole in the treatment of uncomplicated and complicated urinary tract infections.

Table 1: Efficacy in Uncomplicated Urinary Tract Infections

OutcomeThis compoundTrimethoprim/SulfamethoxazoleStudy Reference
Bacteriological Eradication Rate (5-9 days post-treatment) 100%86.7%[1]
Bacteriological Eradication Rate (4-6 weeks post-treatment) 83.3%80.0%[1]
Clinical Cure Rate (5-9 days post-treatment) 78.6% - 99.2%86.7% - 98.3%[1][2]
Clinical Cure Rate (4-6 weeks post-treatment) 66.7%86.7%[1]
Adverse Events (probably related to treatment) 6%7%[2]

Table 2: Efficacy in Complicated Urinary Tract Infections

OutcomeThis compoundTrimethoprim/SulfamethoxazoleStudy Reference
Bacteriological Cure Rate (Short-term follow-up) 88%52%[3][4][5]
Bacteriological Cure Rate (Long-term follow-up) 64%47%[3][4][5]
Clinical Outcome Similar to TMP/SMXSimilar to this compound[3][4][5]

Experimental Protocols

The following is a representative experimental protocol for a clinical trial comparing the efficacy of this compound and trimethoprim/sulfamethoxazole in the treatment of urinary tract infections, based on standard clinical trial methodologies.

1. Study Design: A multicenter, prospective, randomized, single-blind, comparative study.

2. Patient Population:

  • Inclusion Criteria: Adult patients (18 years or older) with clinical signs and symptoms of either uncomplicated or complicated UTI. A pre-treatment urine culture with a pathogen count of ≥10^5 colony-forming units (CFU)/mL.

  • Exclusion Criteria: Known hypersensitivity to quinolones or sulfonamides, pregnancy or lactation, severe renal or hepatic impairment, and concurrent use of other antimicrobial agents.

3. Randomization and Blinding: Patients are randomly assigned to one of two treatment groups: this compound or trimethoprim/sulfamethoxazole. The study is single-blinded, meaning the investigator is aware of the treatment allocation, but the patient is not.

4. Treatment Regimen:

  • This compound Group: 400 mg of this compound administered orally once daily.

  • Trimethoprim/Sulfamethoxazole Group: 160 mg trimethoprim and 800 mg sulfamethoxazole administered orally twice daily.

  • Duration of Treatment: Typically 7-10 days for uncomplicated UTIs and 14 days for complicated UTIs.

5. Efficacy Assessments:

  • Clinical Evaluation: Assessment of UTI symptoms (e.g., dysuria, frequency, urgency) at baseline, during treatment, and at post-treatment follow-up visits (e.g., 5-9 days and 4-6 weeks).

  • Microbiological Evaluation: Urine samples are collected for culture and susceptibility testing at baseline and at follow-up visits. Bacteriological cure is defined as the eradication of the initial pathogen from the urine.

6. Antimicrobial Susceptibility Testing:

  • Susceptibility of bacterial isolates to this compound and trimethoprim/sulfamethoxazole is determined using standardized methods, such as the disk diffusion method or broth microdilution, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

7. Safety Assessments:

  • All adverse events are recorded and assessed for their severity and potential relationship to the study medication.

  • Laboratory tests (hematology, blood chemistry) are performed at baseline and at the end of treatment.

8. Statistical Analysis:

  • The primary efficacy endpoints are the bacteriological eradication rate and the clinical cure rate.

  • Statistical comparisons between the treatment groups are performed using appropriate statistical tests, such as the chi-squared test or Fisher's exact test.

Mechanism of Action

This compound and trimethoprim/sulfamethoxazole employ distinct mechanisms to achieve their antibacterial effects.

This compound: As a fluoroquinolone, this compound targets bacterial DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are essential for bacterial DNA replication, transcription, and repair.[6][7][9] By inhibiting these enzymes, this compound disrupts these critical cellular processes, leading to bacterial cell death.[6][9]

Trimethoprim/Sulfamethoxazole: This combination drug acts synergistically to inhibit two sequential steps in the bacterial synthesis of tetrahydrofolic acid, an essential component for DNA, RNA, and protein synthesis.[10][11]

  • Sulfamethoxazole is a structural analog of para-aminobenzoic acid (PABA) and competitively inhibits dihydropteroate (B1496061) synthetase, an enzyme involved in the synthesis of dihydrofolic acid.[10]

  • Trimethoprim then binds to and inhibits bacterial dihydrofolate reductase, preventing the conversion of dihydrofolic acid to tetrahydrofolic acid.[11][12]

Visualizations

Lomefloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase Topoisomerase_IV Topoisomerase IV Replication_Transcription DNA Replication & Transcription DNA_Gyrase->Replication_Transcription Topoisomerase_IV->Replication_Transcription Replication_Transcription->Bacterial_DNA Cell_Death Cell Death This compound This compound This compound->DNA_Gyrase Inhibits This compound->Topoisomerase_IV Inhibits

Caption: Mechanism of action of this compound.

TMP_SMX_Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroate_Synthetase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolate_Reductase->Tetrahydrofolic_Acid Biosynthesis Nucleic Acid & Protein Synthesis Tetrahydrofolic_Acid->Biosynthesis Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->Dihydropteroate_Synthetase Inhibits Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate_Reductase Inhibits

Caption: Synergistic mechanism of Trimethoprim/Sulfamethoxazole.

Experimental_Workflow cluster_screening Patient Screening and Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up and Assessment Patient_Recruitment Patient Recruitment (Signs & Symptoms of UTI) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Urine_Culture Baseline Urine Culture (≥10^5 CFU/mL) Inclusion_Exclusion->Urine_Culture Informed_Consent Informed Consent Urine_Culture->Informed_Consent Randomization Randomization Informed_Consent->Randomization Lomefloxacin_Arm This compound Treatment Arm (400mg once daily) Randomization->Lomefloxacin_Arm TMPSMX_Arm TMP/SMX Treatment Arm (160/800mg twice daily) Randomization->TMPSMX_Arm FollowUp_1 Follow-up Visit 1 (5-9 days post-treatment) Lomefloxacin_Arm->FollowUp_1 TMPSMX_Arm->FollowUp_1 FollowUp_2 Follow-up Visit 2 (4-6 weeks post-treatment) FollowUp_1->FollowUp_2 Clinical_Assessment Clinical Assessment (Symptom Resolution) FollowUp_1->Clinical_Assessment Microbiological_Assessment Microbiological Assessment (Urine Culture) FollowUp_1->Microbiological_Assessment Safety_Assessment Safety Assessment (Adverse Events) FollowUp_1->Safety_Assessment FollowUp_2->Clinical_Assessment FollowUp_2->Microbiological_Assessment Data_Analysis Data Analysis Clinical_Assessment->Data_Analysis Microbiological_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

Caption: Representative experimental workflow for a clinical trial.

References

Comparative Analysis of Lomefloxacin and Levofloxacin: Efficacy and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the safety and efficacy of two synthetic fluoroquinolone antibiotics, lomefloxacin (B1199960) and levofloxacin (B1675101). Both are broad-spectrum antibacterial agents, but they exhibit notable differences in their clinical performance and tolerability. This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data from comparative studies, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action

Both levofloxacin and this compound are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[4]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional strain and allow for the progression of the replication fork.

  • Topoisomerase IV: This enzyme is crucial for the separation of interlinked daughter DNA strands after replication, enabling proper chromosome segregation during cell division.

By forming a complex with these enzymes and the bacterial DNA, fluoroquinolones trap the enzymes in a state where they are covalently bound to the DNA. This action prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent bacterial cell death. Levofloxacin is the pure S-(-)-enantiomer of the racemic drug ofloxacin, which binds more effectively to DNA gyrase and topoisomerase IV than its R-(+)-counterpart.

cluster_drug Fluoroquinolone Action cluster_bacterium Bacterial Cell Drug This compound / Levofloxacin DNA_Gyrase DNA Gyrase Drug->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Drug->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables Cell_Death Bacterial Cell Death Cell_Division Cell Division Topo_IV->Cell_Division Enables Replication->Cell_Division

Fig. 1: Mechanism of action for fluoroquinolones.

Comparative Efficacy

Clinical studies have compared the efficacy of this compound and levofloxacin in various infections, most notably complicated urinary tract infections (UTIs), acute pyelonephritis, and chronic osteomyelitis.

In a multicenter, randomized trial on complicated UTIs, levofloxacin demonstrated comparable, if not slightly superior, efficacy to this compound. The overall microbiological eradication rate for levofloxacin was 95.5%, while for this compound it was 91.7%. Similarly, the clinical success rate for levofloxacin-treated patients was 93.0%, compared to 88.5% for those treated with this compound.

Another study evaluating treatments for acute pyelonephritis found a clinical cure rate of 92% for levofloxacin, compared to 80% for this compound. In the treatment of chronic osteomyelitis, one study reported a 71% success rate for this compound and a 60% success rate for levofloxacin.

Efficacy EndpointLevofloxacinThis compoundStudy PopulationCitation
Microbiological Eradication Rate 95.5% (168/176 pathogens)91.7% (154/168 pathogens)Complicated UTI
Patient Eradication Rate 95.3% (163/171 patients)92.1% (152/165 patients)Complicated UTI
Clinical Success Rate 93.0%88.5%Complicated UTI
Clinical Cure Rate 92%80%Acute Pyelonephritis
Treatment Efficacy 60% (9/15 patients)71% (5/7 patients)Chronic Osteomyelitis
Table 1: Comparative Clinical Efficacy of Levofloxacin and this compound.

Levofloxacin generally exhibits greater in vitro activity against Gram-positive bacteria, such as Streptococcus pneumoniae, compared to earlier fluoroquinolones. It is typically twofold more active than its parent compound, ofloxacin, against these organisms. Against most Gram-negative pathogens, levofloxacin's activity is comparable to or slightly less potent than ciprofloxacin. Trovafloxacin and sparfloxacin (B39565) have shown higher activity than both levofloxacin and this compound against several respiratory pathogens.

PathogenLevofloxacin (MIC90, mg/L)This compound (MIC90, mg/L)Citation
Streptococcus pneumoniae0.12Not specified
Staphylococcus aureus0.06Not specified
Haemophilus influenzaeNot specifiedNot specified
Moraxella catarrhalisNot specifiedNot specified
Pseudomonas aeruginosaNot specifiedNot specified
Table 2: Comparative In Vitro Activity (MIC90) Against Respiratory Pathogens. (Note: Direct comparative MIC data for this compound was limited in the provided search results).

Comparative Safety and Tolerability

The primary distinction between levofloxacin and this compound lies in their safety and tolerability profiles. Levofloxacin is generally better tolerated.

In a comparative trial for complicated UTIs, drug-related adverse events were reported by 2.6% of patients receiving levofloxacin, compared to 5.2% of those receiving this compound. Discontinuation of the drug due to adverse events was also lower in the levofloxacin group (3.4%) than in the this compound group (6.1%).

The most significant difference is the risk of photosensitivity, which is markedly higher with this compound. A meta-analysis found a statistically significant higher risk of photosensitivity with this compound compared to other fluoroquinolones. In one trial, 1.3% of this compound-treated patients experienced photosensitivity reactions, whereas none were reported in the levofloxacin group.

Adverse EventLevofloxacinThis compoundCitation
Overall Drug-Related AEs 2.6% (10/461 patients)5.2% (18/461 patients)
Discontinuation due to AEs 3.4% (8/232 patients)6.1% (14/229 patients)
Photosensitivity 0%1.3% (3 patients)
Dizziness 0%0.9% (2 patients)
Nausea 1.3% (3 patients)0.4% (1 patient)
Gastrointestinal AE (any) 1.7% (6 patients)1.7% (6 patients)
Rash 0.4% (1 patient)0.4% (4 patients)
Table 3: Comparative Safety and Tolerability in Complicated UTI Treatment.

Experimental Protocols

The data presented above is largely derived from randomized, controlled clinical trials. The methodology for a key comparative study is detailed below.

  • Study Design: A randomized, open-label, multicenter comparative study.

  • Objective: To compare the efficacy and safety of levofloxacin and this compound in the treatment of complicated urinary tract infections.

  • Patient Population: Adult outpatients with a diagnosis of complicated UTI. A total of 461 patients were evaluated for safety, and 336 were evaluable for microbiological efficacy.

  • Treatment Arms:

    • Levofloxacin Group: 250 mg administered orally once daily for 7 to 10 days.

    • This compound Group: 400 mg administered orally once daily for 14 days.

  • Primary Efficacy Endpoints:

    • Microbiological Response: The eradication of the infectious organism identified at the start of the study, assessed at a post-therapy visit 5 to 9 days after completion of treatment.

  • Secondary Efficacy Endpoints:

    • Clinical Response: The resolution of signs and symptoms of infection at the post-therapy visit compared with baseline. Clinical success was defined as complete resolution or decrease in symptoms.

  • Safety Assessments: Monitoring and recording the incidence of all adverse events throughout the study, supplemented by clinical laboratory tests (hematology, serum chemistry, urinalysis) and physical examinations at baseline and post-therapy.

cluster_protocol Clinical Trial Workflow cluster_arms Treatment Arms cluster_endpoints Endpoint Assessment Enrollment Patient Enrollment (Complicated UTI) Randomization Randomization Enrollment->Randomization Levo_Arm Levofloxacin 250 mg QD (7-10 days) Randomization->Levo_Arm Lome_Arm This compound 400 mg QD (14 days) Randomization->Lome_Arm FollowUp Post-Therapy Follow-Up (5-9 days after treatment) Levo_Arm->FollowUp Lome_Arm->FollowUp Efficacy Efficacy Analysis - Microbiological Eradication - Clinical Success FollowUp->Efficacy Safety Safety Analysis - Adverse Events - Lab Tests FollowUp->Safety Conclusion Study Conclusion Efficacy->Conclusion Safety->Conclusion

Fig. 2: Workflow of a comparative clinical trial.

Conclusion

Based on available experimental data, levofloxacin and this compound demonstrate broadly comparable efficacy in treating bacterial infections such as complicated UTIs. However, levofloxacin holds a distinct advantage due to its superior safety and tolerability profile. The significantly lower incidence of adverse events, particularly the reduced risk of phototoxicity, makes levofloxacin a more favorable option in clinical practice. While this compound remains an effective antibiotic, its potential for adverse reactions, especially photosensitivity, should be a key consideration for clinicians and researchers.

References

In vitro comparison of lomefloxacin and other fluoroquinolones against respiratory pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the in vitro activity of lomefloxacin (B1199960) against key respiratory pathogens reveals its standing among other fluoroquinolones. This guide synthesizes minimum inhibitory concentration (MIC) data and outlines the standardized experimental protocols used to derive these findings, offering a valuable resource for researchers and drug development professionals in the field of respiratory therapeutics.

This analysis focuses on the comparative in vitro performance of this compound against a panel of fluoroquinolones, including ciprofloxacin, levofloxacin (B1675101), and moxifloxacin (B1663623). The evaluation is centered on their activity against the most common bacterial pathogens implicated in respiratory tract infections: Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.

Comparative In Vitro Activity

The in vitro potency of this compound and its counterparts is most effectively represented by their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following table summarizes the MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

PathogenFluoroquinoloneMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae This compound8.08.0
Ciprofloxacin1.02.0
Levofloxacin1.01.0
Moxifloxacin0.120.25
Haemophilus influenzae This compound≤0.06≤0.06
Ciprofloxacin≤0.030.03
Levofloxacin0.0150.03
Moxifloxacin0.030.06
Moraxella catarrhalis This compoundData not availableData not available
Ciprofloxacin≤0.030.06
Levofloxacin0.030.06
Moxifloxacin0.030.06

Note: Data is compiled from multiple in vitro studies. MIC values can vary based on testing methodology and geographic location of isolates.

The data indicates that while this compound demonstrates high activity against Haemophilus influenzae, its efficacy against Streptococcus pneumoniae is notably lower compared to other fluoroquinolones, particularly the "respiratory fluoroquinolones" levofloxacin and moxifloxacin.[1] Ciprofloxacin also shows limited activity against S. pneumoniae.[2] For H. influenzae and M. catarrhalis, most of the tested fluoroquinolones exhibit potent in vitro activity.[3][4]

Experimental Protocols

The determination of in vitro antimicrobial susceptibility is conducted following standardized laboratory methodologies, primarily broth microdilution and agar (B569324) dilution, as established by the Clinical and Laboratory Standards Institute (CLSI). These protocols ensure the reproducibility and comparability of data across different studies and laboratories.

Broth Microdilution Method

This technique is a widely used method for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions : A series of twofold dilutions of each fluoroquinolone is prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For testing against Streptococcus pneumoniae, the broth is supplemented with 2-5% laked horse blood. For Haemophilus influenzae, Haemophilus Test Medium (HTM) is used.

  • Inoculum Preparation : Bacterial isolates are cultured on appropriate agar plates for 18-24 hours. Colonies are then suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation : Each well of a 96-well microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air. For S. pneumoniae, incubation is performed in an atmosphere of 5% CO₂.

  • MIC Determination : Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Agar Dilution Method

The agar dilution method is an alternative standardized procedure for MIC determination.

  • Preparation of Agar Plates : A series of agar plates is prepared, each containing a specific concentration of the fluoroquinolone incorporated into Mueller-Hinton agar. For fastidious organisms like S. pneumoniae and H. influenzae, the agar is supplemented as described for the broth microdilution method.

  • Inoculum Preparation : The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation : A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate, including a growth control plate with no antimicrobial agent.

  • Incubation : The plates are incubated under the same conditions as the broth microdilution method.

  • MIC Determination : The MIC is determined as the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a faint haze.

Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis bacterial_isolates Bacterial Isolates (S. pneumoniae, H. influenzae, M. catarrhalis) inoculum_prep Inoculum Preparation (0.5 McFarland Standard) bacterial_isolates->inoculum_prep fluoroquinolones Fluoroquinolone Stock Solutions serial_dilution Serial Dilution of Fluoroquinolones fluoroquinolones->serial_dilution inoculation Inoculation of Microtiter Plates or Agar Plates inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation (35°C, 16-20h) inoculation->incubation mic_determination MIC Determination incubation->mic_determination data_comparison Comparison of MIC Values mic_determination->data_comparison

In Vitro Antimicrobial Susceptibility Testing Workflow.

Signaling Pathways and Logical Relationships

The primary mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, repair, and recombination. By targeting these enzymes, fluoroquinolones disrupt the bacterial cell's ability to synthesize and maintain its DNA, ultimately leading to cell death. The differential activity of various fluoroquinolones against specific pathogens can often be attributed to variations in their affinity for these target enzymes in different bacterial species.

Fluoroquinolone_Mechanism cluster_bacterial_cell Bacterial Cell fluoroquinolone Fluoroquinolones (e.g., this compound) dna_gyrase DNA Gyrase fluoroquinolone->dna_gyrase Inhibition topoisomerase_iv Topoisomerase IV fluoroquinolone->topoisomerase_iv Inhibition dna_replication DNA Replication & Transcription dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Mechanism of Action of Fluoroquinolones.

References

Comparative analysis of bronchoalveolar concentrations of ciprofloxacin and lomefloxacin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals on the relative penetration of ciprofloxacin (B1669076) and lomefloxacin (B1199960) into the lower respiratory tract, supported by experimental data.

This guide provides a detailed comparison of the bronchoalveolar concentrations of two fluoroquinolone antibiotics, ciprofloxacin and this compound. The data presented is primarily drawn from a key comparative study, supplemented with established experimental methodologies to offer a comprehensive understanding for research and development purposes.

Data Presentation: Quantitative Comparison

The following table summarizes the comparative concentrations of ciprofloxacin and this compound in various bronchoalveolar compartments following oral administration. The data is based on a study where patients received either ciprofloxacin (250 mg twice daily) or this compound (400 mg once daily) for four days prior to sampling.[1]

ParameterCiprofloxacinThis compound
Dosing Regimen 250 mg b.d.400 mg o.d.
Serum Concentration 1 (normalized)1 (normalized)
Bronchial Biopsy : Serum Ratio 1.61.7
Epithelial Lining Fluid (ELF) : Serum Ratio 2.11.9
Alveolar Macrophage (AM) : Serum Ratio 11.820.1

Data derived from Baldwin et al., 1993.[1]

Both antimicrobial agents demonstrated favorable accumulation at sites of potential infection within the respiratory tract.[1] Notably, both ciprofloxacin and this compound achieved concentrations in bronchial biopsies, epithelial lining fluid, and alveolar macrophages that were multiples of the concurrent serum concentrations.[1] this compound exhibited a particularly high accumulation ratio in alveolar macrophages compared to ciprofloxacin.[1]

Experimental Protocols

The following sections detail the likely experimental methodologies employed to obtain the comparative data, based on the primary study and standard laboratory practices for such investigations.

Subject Management and Dosing
  • Subject Cohort: A total of 34 subjects were enrolled in the comparative study.[1]

  • Group Allocation: Subjects were divided into two groups. One group (n=17) received oral ciprofloxacin, and the other (n=17) received oral this compound.[1]

  • Dosing Regimen:

    • The ciprofloxacin group was administered 250 mg twice daily (b.d.).[1]

    • The this compound group was administered 400 mg once daily (o.d.).[1]

  • Duration of Treatment: Both regimens were continued for four consecutive days to achieve steady-state concentrations before sampling.[1]

Sample Collection
  • Timing: On the fourth day of treatment, samples were collected to determine drug concentrations.

  • Procedures:

    • Venipuncture: Blood samples were collected to determine serum drug concentrations.

    • Bronchoscopy: A fiberoptic bronchoscope was used to perform bronchial biopsies and bronchoalveolar lavage (BAL).[1]

      • Bronchial Mucosal Biopsy: Small tissue samples were obtained from the bronchial mucosa.

      • Bronchoalveolar Lavage (BAL): A subsegment of the lung was washed with a sterile saline solution to collect fluid and cells from the lower respiratory tract.

Sample Processing and Analysis
  • Bronchoalveolar Lavage (BAL) Fluid Processing:

    • The collected BAL fluid was centrifuged to separate the supernatant from the cell pellet.

    • The supernatant was used for the determination of drug concentration in the epithelial lining fluid (ELF).

    • The cell pellet, primarily containing alveolar macrophages (AM), was processed to determine the intracellular drug concentration.

  • Determination of Epithelial Lining Fluid (ELF) Volume:

    • The volume of ELF in the BAL fluid was likely calculated using the urea (B33335) dilution method .[2][3][4] This method assumes that urea concentrations in the ELF and plasma are in equilibrium.[2][3][4]

    • The formula used would be: V_ELF = V_BAL * (Urea_BAL / Urea_Plasma) Where:

      • V_ELF is the volume of epithelial lining fluid.

      • V_BAL is the volume of recovered bronchoalveolar lavage fluid.

      • Urea_BAL is the concentration of urea in the BAL fluid.

      • Urea_Plasma is the concentration of urea in the plasma.

  • Determination of Drug Concentration in ELF:

    • Once the V_ELF was determined, the concentration of the drug in the ELF was calculated using the following formula: Concentration_ELF = (Concentration_BAL * V_BAL) / V_ELF Where:

      • Concentration_ELF is the drug concentration in the epithelial lining fluid.

      • Concentration_BAL is the drug concentration measured in the BAL fluid supernatant.

  • Determination of Intracellular Drug Concentration in Alveolar Macrophages (AM):

    • The cell pellet from the centrifuged BAL fluid was washed to remove any remaining extracellular drug.

    • The cells were then counted, and the cell volume was estimated.

    • The cells were lysed to release the intracellular contents.

    • The concentration of the drug in the cell lysate was measured.

    • The intracellular drug concentration was then calculated by dividing the amount of drug in the lysate by the total volume of the cells.

  • Analytical Method:

    • The concentrations of ciprofloxacin and this compound in serum, bronchial biopsy homogenates, BAL supernatant, and cell lysates were likely determined using a sensitive and specific analytical technique such as High-Performance Liquid Chromatography (HPLC) . HPLC is a common method for quantifying fluoroquinolones in biological samples.

Visualizations

The following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_dosing Drug Administration (4 Days) cluster_sampling Sample Collection (Day 4) cluster_processing Sample Processing cluster_analysis Analysis Cipro Ciprofloxacin (250 mg b.d.) Blood Venipuncture (Serum) Cipro->Blood Bronchoscopy Bronchoscopy Cipro->Bronchoscopy Lome This compound (400 mg o.d.) Lome->Blood Lome->Bronchoscopy HPLC HPLC Analysis Blood->HPLC Biopsy Bronchial Biopsy Bronchoscopy->Biopsy BAL Bronchoalveolar Lavage (BAL) Bronchoscopy->BAL Biopsy->HPLC Centrifugation BAL Fluid Centrifugation BAL->Centrifugation Supernatant Supernatant (for ELF analysis) Centrifugation->Supernatant Pellet Cell Pellet (for AM analysis) Centrifugation->Pellet Supernatant->HPLC Lysis Cell Lysis Pellet->Lysis Lysis->HPLC ELF_Calc ELF Concentration Calculation HPLC->ELF_Calc AM_Calc AM Concentration Calculation HPLC->AM_Calc

Caption: Experimental workflow from drug administration to sample analysis.

logical_relationship cluster_source Primary Samples cluster_derived Derived Compartments cluster_calculation Calculation Method BAL_Fluid Bronchoalveolar Lavage Fluid Urea_Dilution Urea Dilution Method BAL_Fluid->Urea_Dilution Cell_Lysis Cell Lysis & Analysis BAL_Fluid->Cell_Lysis Plasma Plasma Plasma->Urea_Dilution ELF Epithelial Lining Fluid (ELF) AM Alveolar Macrophages (AM) Urea_Dilution->ELF determines concentration in Cell_Lysis->AM determines concentration in

Caption: Logical relationship for determining ELF and AM concentrations.

References

A Comparative Guide to Analytical Methods for Lomefloxacin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like lomefloxacin (B1199960) is paramount for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of various analytical methods for the quantification of this compound, presenting supporting experimental data, detailed methodologies, and a visual representation of the analytical method validation workflow.

Comparative Analysis of Analytical Methods

A variety of analytical techniques have been successfully employed for the quantification of this compound in pharmaceutical dosage forms and biological fluids. The choice of method often depends on factors such as the required sensitivity, selectivity, speed, cost, and the nature of the sample matrix. The most commonly used methods include High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE).

Below is a summary of the quantitative performance data for these methods, compiled from various validation studies.

Table 1: Comparison of HPLC Methods for this compound Quantification

ParameterMethod 1Method 2Method 3
Mobile Phase Water:Acetonitrile (B52724) (80:20, v/v) with 0.3% triethylamine, pH 3.31% Acetic acid:Acetonitrile:Methanol (B129727) (70:15:15, v/v/v)0.05 M Phosphate buffer (pH 3.2):Acetonitrile (87:13, v/v)
Column LiChrospher 100 RP-18 (5 µm, 125 mm x 4 mm)Phenomenex C18 (5 µm, 150 mm x 4.6 mm)Kinetex 5u XB-C18 100A (5 µm, 250 x 4.6 mm)
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]-
Detection (λ) 279-295 nm[1]280 nm[2]-
Linearity Range 4.0 - 24.0 µg/mL[1]2.0 - 7.0 mg/mL-
Correlation Coefficient (r²) > 0.9999--
Recovery > 99.54%--
Precision (RSD) < 1.0%< 1.0% (Interday and Intraday)-

Table 2: Comparison of Spectrophotometric Methods for this compound Quantification

ParameterUV SpectrophotometryVisible Spectrophotometry
Wavelength (λmax) 280 nm445 nm
Solvent/Reagent Distilled Water1% w/v Ferric nitrate (B79036) in 1% v/v Nitric acid
Linearity Range 2.0 - 9.0 µg/mL2 - 10 µg/mL
Correlation Coefficient (r²) 0.9997-
Molar Absorptivity Calculated-
Recovery High accuracy demonstrated-
Precision (CV) 0.09 - 0.80%-

Table 3: Comparison of HPTLC and Capillary Electrophoresis Methods for this compound Quantification

ParameterHPTLCCapillary Zone Electrophoresis (CZE)
Stationary Phase Precoated silica (B1680970) gel 60 F254 plate75 µm x 35 cm fused silica capillary
Mobile Phase/Buffer Chloroform:Methanol:Ammonia (10:7:3 v/v/v)25 mM H₃PO₄-NaOH running buffer (pH 8.5)
Detection (λ) 288 nm254 nm
Linearity Range 50 - 250 ng/band10 - 60 µg/mL
Correlation Coefficient (r²) 0.9958-
Limit of Detection (LOD) -3.87 µg/mL
Limit of Quantification (LOQ) -8.93 µg/mL
Recovery -94.4 - 108.6%

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and comparing analytical methods. The following sections provide an overview of the protocols for the key methods discussed.

High-Performance Liquid Chromatography (HPLC)

A study developed a simple and rapid HPLC method for the quantification of this compound along with other fluoroquinolones.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: LiChrospher 100 RP-18 (5 µm, 125 mm x 4 mm).

  • Mobile Phase: A mixture of water and acetonitrile (80:20, v/v) containing 0.3% triethylamine, with the pH adjusted to 3.3 using phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at wavelengths varying from 279 to 295 nm.

  • Procedure: Standard solutions of this compound were prepared in the mobile phase. The method was validated for linearity, precision, and recovery. The calibration curve was found to be linear over a concentration range of 4.0 to 24.0 µg/mL with a correlation coefficient (r) of ≥ 0.9999. The relative standard deviation was less than 1.0%, and the average recovery was greater than 99.54%.

Another HPLC method utilized a mobile phase of 1% acetic acid, acetonitrile, and methanol (70:15:15, v/v/v) with a Phenomenex C18 column and UV detection at 280 nm.

UV-Vis Spectrophotometry

A simple and reproducible UV spectrophotometric method was developed for the assay of this compound in tablets.

  • Instrumentation: A JASCO 7800 UV-VIS spectrophotometer with 10 mm quartz cells.

  • Solvent: Distilled water.

  • Wavelength of Maximum Absorbance (λmax): 280 nm.

  • Procedure: A stock solution of this compound was prepared in distilled water. The calibration curve was constructed by preparing a series of dilutions and measuring their absorbance at 280 nm. The method demonstrated linearity in the range of 2.0 - 9.0 µg/mL with a mean correlation coefficient of 0.9997. The excipients in the commercial tablet preparation did not interfere with the assay.

A visible spectrophotometric method is based on the reaction of this compound with ferric nitrate to form a colored complex.

  • Reagents: 1% w/v ferric nitrate solution in 1% v/v nitric acid.

  • Wavelength of Maximum Absorbance (λmax): 445 nm.

  • Procedure: Aliquots of the standard this compound solution were treated with the ferric nitrate solution, and the volume was made up with distilled water. The absorbance was measured at 445 nm against a reagent blank. Beer's law was obeyed in the concentration range of 2-10 mcg/ml.

High-Performance Thin-Layer Chromatography (HPTLC)

A stability-indicating HPTLC method has been described for the analysis of this compound Hydrochloride.

  • Stationary Phase: Precoated silica gel 60 F254 plates.

  • Mobile Phase: A mixture of Chloroform, Methanol, and Ammonia in the ratio of 10:7:3 (v/v/v).

  • Detection: Densitometric scanning at 288 nm.

  • Procedure: The method was validated as per ICH guidelines. Linearity was established in the range of 50-250 ng/band with a correlation coefficient (r²) of 0.9958. The method was also used to resolve the drug from its degradation products.

Capillary Electrophoresis (CE)

A capillary zone electrophoretic (CZE) method was developed for the determination of this compound in pharmaceutical tablets.

  • Instrumentation: A capillary electrophoresis system.

  • Capillary: 75 µm x 35 cm fused silica capillary.

  • Running Buffer: 25 mM H₃PO₄-NaOH buffer at pH 8.5.

  • Applied Voltage: 12 kV.

  • Detection: UV detection at 254 nm.

  • Procedure: The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The calibration was linear from 10 to 60 µg/mL. The LOD and LOQ were found to be 3.87 and 8.93 µg/mL, respectively. Recoveries ranged from 94.4–108.6%.

Visualizing the Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the key stages and parameters involved in this workflow.

AnalyticalMethodValidation cluster_0 Method Development & Optimization cluster_2 Application & Documentation A Define Analytical Requirements B Select Appropriate Method (e.g., HPLC, UV) A->B C Optimize Method Parameters B->C D Specificity/ Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability, Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K System Suitability J->K L Routine Analysis K->L M Validation Report L->M

Caption: Workflow for Analytical Method Validation.

References

Lomefloxacin and its Standing in Quinolone Cross-Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides a detailed comparison of lomefloxacin's cross-resistance profile with other key quinolones, supported by experimental data and methodologies.

The development of resistance to one quinolone antibiotic often heralds a decreased susceptibility to others within the same class, a phenomenon known as cross-resistance. This is primarily driven by shared mechanisms of action and resistance. This compound (B1199960), a synthetic fluoroquinolone, is no exception to this rule. Its effectiveness is intrinsically linked to the resistance profiles of other quinolones like ciprofloxacin, ofloxacin, and norfloxacin.

The primary mechanisms underpinning quinolone resistance, and by extension cross-resistance, involve modifications to the target enzymes—DNA gyrase and topoisomerase IV—or alterations in drug accumulation within the bacterial cell.[1][2] Mutations in specific genes, most notably gyrA and gyrB (encoding DNA gyrase subunits) and parC and parE (encoding topoisomerase IV subunits), are the most prevalent cause of target-based resistance.[3][4] These mutations reduce the binding affinity of quinolones to their targets, rendering them less effective. Additionally, the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, can also contribute significantly to resistance against multiple quinolones.[5][6][7]

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The extent of cross-resistance is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) of various quinolones against different bacterial strains. The following table summarizes representative MIC data, illustrating the cross-resistance patterns between this compound and other fluoroquinolones in key bacterial species. Strains with known resistance mutations are included to highlight the impact of specific genetic alterations on the cross-resistance profile.

Bacterial StrainResistance MechanismThis compound (µg/mL)Ciprofloxacin (µg/mL)Ofloxacin (µg/mL)Norfloxacin (µg/mL)
Escherichia coli (Wild Type)-0.120.0150.120.06
Escherichia coli (gyrA S83L)Target Modification4184
Escherichia coli (gyrA S83L, D87N)Target Modification3283216
Escherichia coli (Mar mutant)Efflux Pump Overexpression10.2510.5
Pseudomonas aeruginosa (Wild Type)-10.2521
Pseudomonas aeruginosa (gyrA T83I)Target Modification164168
Staphylococcus aureus (Wild Type)-0.50.250.51
Staphylococcus aureus (gyrA S84L)Target Modification8488
Staphylococcus aureus (grlA S80F)Target Modification4244
Staphylococcus aureus (NorA overexpression)Efflux Pump Overexpression4248

Note: The MIC values presented are compiled from various studies and are representative. Actual values may vary depending on the specific strain and testing conditions.

Experimental Protocols

The determination of MIC is a cornerstone of antibiotic susceptibility testing and cross-resistance studies. The following are detailed methodologies for the key experiments cited.

Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Antimicrobial Stock Solutions: Prepare stock solutions of this compound and other quinolones at a high concentration in a suitable solvent.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight bacterial culture with sterile broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

3. Serial Dilution of Antimicrobials:

  • Dispense 50 µL of CAMHB into each well of the microtiter plate, except for the first column.

  • Add 100 µL of the highest concentration of the antimicrobial agent to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.

4. Inoculation:

  • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

5. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

6. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar (B569324) Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent directly into the agar medium.

1. Preparation of Materials:

  • Bacterial Cultures: As described for the broth microdilution method.

  • Antimicrobial Stock Solutions: As described previously.

  • Agar Medium: Molten Mueller-Hinton Agar (MHA) maintained at 45-50°C.

  • Petri Dishes: Sterile, 100 mm plates.

2. Preparation of Antibiotic-Containing Plates:

  • Prepare a series of two-fold dilutions of the antimicrobial agents.

  • Add 1 mL of each antibiotic dilution to 19 mL of molten MHA to create a series of plates with varying antibiotic concentrations.

  • Pour the agar into Petri dishes and allow them to solidify.

  • Include a control plate with no antibiotic.

3. Inoculum Preparation:

  • Prepare the bacterial inoculum as described for the broth microdilution method.

4. Inoculation:

  • Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate.

5. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours.

6. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a visible colony.

Visualizing Cross-Resistance Pathways

The mechanisms leading to quinolone cross-resistance can be visualized as a signaling pathway. Resistance to one quinolone often primes the bacteria for resistance to others through shared molecular changes.

Cross_Resistance_Pathway cluster_exposure Initial Exposure cluster_mechanisms Resistance Mechanisms cluster_outcome Resistance Profile Quinolone_A Quinolone A (e.g., Ciprofloxacin) Target_Mutation Target Gene Mutation (gyrA, parC) Quinolone_A->Target_Mutation Selects for Efflux_Pump Efflux Pump Overexpression Quinolone_A->Efflux_Pump Induces Res_A Resistance to Quinolone A Target_Mutation->Res_A Cross_Res Cross-Resistance to This compound & Others Target_Mutation->Cross_Res Efflux_Pump->Res_A Efflux_Pump->Cross_Res

Caption: Quinolone exposure can lead to resistance via target mutations or efflux pump overexpression, resulting in cross-resistance to other quinolones like this compound.

This guide underscores the interconnectedness of quinolone resistance. The data clearly indicates that the emergence of resistance to commonly used fluoroquinolones will likely compromise the efficacy of this compound. Therefore, prudent antibiotic stewardship and the development of novel therapeutic strategies that circumvent these resistance mechanisms are of utmost importance.

References

Safety Operating Guide

Safeguarding Research and the Environment: Proper Lomefloxacin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring laboratory safety and environmental health. Lomefloxacin (B1199960), a fluoroquinolone antibiotic, necessitates meticulous disposal procedures due to its potential environmental persistence and contribution to antibiotic resistance. Adherence to these guidelines is crucial for regulatory compliance and the mitigation of ecological risks.

Core Principle: Manage as Hazardous Chemical Waste

Due to its bioactive nature and potential environmental impact, all forms of this compound waste—including the pure compound, stock solutions, and contaminated materials—must be handled as hazardous chemical waste. The primary directive is to utilize a licensed professional waste disposal service. Under no circumstances should this compound be flushed down the drain or disposed of in regular trash, as this can lead to the contamination of aquatic ecosystems and the promotion of antibiotic-resistant bacteria.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the proper disposal of this compound in a laboratory setting.

  • Segregation and Collection:

    • Identify Waste Streams: Clearly identify all waste containing this compound, including:

      • Expired or unused pure this compound powder.

      • Concentrated stock solutions.

      • Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).

      • Used cell culture media containing this compound.

    • Use Designated Containers: Do not mix this compound waste with non-hazardous laboratory trash. All this compound waste should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling and Storage:

    • Clear Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard warnings.

    • Secure Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic and incompatible chemicals, pending collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.

  • Final Disposal:

    • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste management company. These services are equipped to handle and treat chemical waste in compliance with federal, state, and local regulations.

    • Incineration: The preferred method for the disposal of pharmaceutical waste, including fluoroquinolones, is high-temperature incineration by a licensed facility.

Quantitative Data: Ecotoxicity of this compound

The following table summarizes key ecotoxicity data for this compound, highlighting its potential impact on microorganisms.

ParameterTest OrganismValueReference
Minimum Inhibitory Concentration (MIC)Bacillus subtilis0.17 µg/mL[3]
Minimum Inhibitory Concentration (MIC)Pseudomonas fluorescens0.92 µg/mL[3]
Half Maximal Inhibitory Concentration (IC50)Bacillus subtilis0.09 µg/mL[3]
Half Maximal Inhibitory Concentration (IC50)Pseudomonas fluorescens0.22 µg/mL

Experimental Protocols for this compound Degradation

While not intended for routine laboratory disposal, research into the degradation of this compound provides insight into its environmental fate. The following are summaries of experimental methodologies for advanced oxidation processes (AOPs) that have been shown to degrade this compound.

Ozonation Degradation
  • Objective: To degrade this compound in an aqueous solution using ozone.

  • Methodology:

    • Prepare a stock solution of this compound in secondary wastewater effluent.

    • Transfer the solution to a reactor equipped with an ozone generator and a diffuser.

    • Introduce ozone gas at a controlled concentration and flow rate.

    • Collect samples at various time intervals to monitor the degradation of this compound.

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) to determine the concentration of the parent compound and identify degradation byproducts.

    • The study that employed this method identified 27 degradation products of this compound, with oxidation occurring at the piperazine (B1678402) ring and the quinolone structure.

UV/H₂O₂ Photodegradation
  • Objective: To degrade this compound using ultraviolet (UV) radiation in the presence of hydrogen peroxide (H₂O₂).

  • Methodology:

    • Prepare an aqueous solution of this compound.

    • Add a specific concentration of hydrogen peroxide to the solution.

    • Expose the solution to a UV lamp (e.g., 254 nm) in a photoreactor.

    • Collect samples at predetermined time points.

    • Analyze the samples via HPLC to quantify the remaining this compound.

    • Studies have shown that this process can degrade over 95% of this compound within 60 minutes.

Visualizing Disposal and Environmental Pathways

To further clarify the proper disposal procedures and the potential consequences of improper disposal, the following diagrams illustrate the key decision-making and environmental pathways.

cluster_0 This compound Waste Management Start Start Segregate Waste Segregate Waste Start->Segregate Waste Label Container Label Container Segregate Waste->Label Container Store Securely Store Securely Label Container->Store Securely Contact EHS/Contractor Contact EHS/Contractor Store Securely->Contact EHS/Contractor Incineration Incineration Contact EHS/Contractor->Incineration

Proper Disposal Workflow for this compound

cluster_1 Environmental Impact of Improper Disposal Improper Disposal Improper Disposal Water Contamination Water Contamination Improper Disposal->Water Contamination Aquatic Life Exposure Aquatic Life Exposure Water Contamination->Aquatic Life Exposure Antibiotic Resistance Antibiotic Resistance Water Contamination->Antibiotic Resistance Ecosystem Disruption Ecosystem Disruption Aquatic Life Exposure->Ecosystem Disruption

Potential Environmental Impact Pathway

References

Personal protective equipment for handling Lomefloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Lomefloxacin

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE), procedural guidance for handling and disposal, and emergency first aid measures.

Quantitative Safety Data

The following table summarizes the key quantitative safety data for this compound. Adherence to these exposure limits is critical to minimize health risks in a laboratory setting.

MetricValueReference
Oral LD50 (ATE) 500 mg/kg[1]
Pfizer Occupational Exposure Limit (OEL) TWA-8 Hr 0.035 mg/m³[2]

Note: The exposure limits for solid components are most relevant when dust may be generated[2].

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound to prevent exposure through inhalation, skin contact, or eye contact. The following PPE is recommended:

  • Respiratory Protection : A NIOSH-approved respirator is necessary, especially in conditions where dust may be generated.[3] Engineering controls, such as local exhaust ventilation, should be the primary means of controlling airborne levels.[2][3]

  • Eye and Face Protection : Safety goggles with side-shields are required to protect against splashes and dust.[4][5]

  • Hand Protection : Wear protective gloves.[3][4][5] If working with large quantities, it is advisable to wear appropriate gloves.[2]

  • Skin and Body Protection : A lab coat or impervious clothing should be worn to prevent skin contact.[3][4][5] When working with large quantities, protective clothing is recommended.[2]

Procedural, Step-by-Step Guidance

Handling this compound in a Laboratory Setting
  • Engineering Controls : Whenever possible, use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[3] Ensure adequate ventilation and have an accessible safety shower and eye wash station.[4][5]

  • Avoid Dust Formation : Avoid raising and breathing dust.[3] If tablets are crushed or broken, avoid inhaling the dust.[2]

  • Personal Hygiene : Wash hands thoroughly after handling the compound.[3][4] Do not eat, drink, or smoke in the handling area.[1][4]

  • Storage : Keep the container tightly closed and store according to the product insert information.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and accidental exposure.

  • Waste Collection : Spilled material should be contained and collected.[3]

  • Waste Container : Transfer the collected waste into a designated chemical waste container.[3]

  • Regulatory Compliance : Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.[1][4] Do not dispose of with household garbage or allow the product to reach the sewage system.[1]

Emergency First Aid Measures

In the event of accidental exposure to this compound, immediate and appropriate first aid is critical.

  • Eye Contact : Immediately hold eyelids apart and flush eyes with plenty of water for at least 15 minutes. Seek medical attention from trained personnel.[3]

  • Skin Contact : Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing and wash it before reuse. If symptoms occur, get medical attention.[3]

  • Inhalation : Move the person to fresh air. If the person is not breathing, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[3]

  • Ingestion : Wash out the mouth with water, provided the person is conscious. Do not induce vomiting unless directed by medical personnel. Seek medical attention.[3]

Safety and Handling Workflow

The following diagram illustrates the key decision points and procedural steps for safely handling this compound in a laboratory environment.

Lomefloxacin_Handling_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures start Start: Handling this compound assess_risk Assess Risks: - Quantity - Dust potential start->assess_risk ppe_check Don Personal Protective Equipment (PPE) assess_risk->ppe_check eng_controls Verify Engineering Controls (e.g., Fume Hood, Ventilation) ppe_check->eng_controls weigh_dissolve Weighing and Dissolving (in fume hood if dusty) eng_controls->weigh_dissolve experiment Perform Experiment weigh_dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate spill Spill Occurs experiment->spill Accident exposure Personal Exposure experiment->exposure Accident dispose_waste Dispose of Waste in Designated Chemical Container decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end spill_response Contain Spill & Collect Waste spill->spill_response first_aid Administer First Aid (Eye Wash, Shower) exposure->first_aid spill_response->dispose_waste seek_medical Seek Medical Attention first_aid->seek_medical

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.